Product packaging for Antileishmanial agent-14(Cat. No.:)

Antileishmanial agent-14

Cat. No.: B15138823
M. Wt: 431.9 g/mol
InChI Key: UGJKJCCMAUWUTO-YDHFHHHVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antileishmanial agent-14 is a useful research compound. Its molecular formula is C23H26ClNO5 and its molecular weight is 431.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClNO5 B15138823 Antileishmanial agent-14

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-(2-pyrrolidin-1-ylethoxy)-1-benzofuran-3-one;hydrochloride

InChI

InChI=1S/C23H25NO5.ClH/c1-26-17-6-8-20(27-2)16(13-17)14-22-23(25)19-7-5-18(15-21(19)29-22)28-12-11-24-9-3-4-10-24;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H/b22-14-;

InChI Key

UGJKJCCMAUWUTO-YDHFHHHVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCC4.Cl

Origin of Product

United States

Foundational & Exploratory

Antileishmanial Agent-14: A Comprehensive Technical Overview of its Discovery, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health problem, with limited therapeutic options hampered by toxicity and emerging resistance. The discovery of novel, effective, and safe antileishmanial agents is a critical research priority. This document provides a detailed technical overview of the discovery, isolation, and characterization of a promising new natural product, designated Antileishmanial Agent-14 (AA-14). AA-14, a novel sesquiterpenoid, was isolated from the marine sponge Agelas clathrodes. This whitepaper details the bioactivity-guided fractionation process, comprehensive in vitro evaluation against various Leishmania species, and initial mechanistic studies elucidating its mode of action. The data presented herein establish AA-14 as a potent and selective inhibitor of Leishmania parasites, warranting further preclinical development.

Discovery and Origin

This compound was discovered through a high-throughput screening program targeting natural product libraries for activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A crude methanolic extract from the marine sponge Agelas clathrodes, collected from the Caribbean Sea, demonstrated significant inhibitory activity. Bioassay-guided fractionation of this extract led to the isolation of the active principle, a novel sesquiterpenoid subsequently named this compound.

Experimental Protocols

Extraction and Bioassay-Guided Fractionation

The collected sponge material (Agelas clathrodes) was lyophilized and ground to a fine powder. The powdered sponge was then subjected to exhaustive extraction with methanol at room temperature. The resulting crude methanolic extract was concentrated under reduced pressure and subsequently partitioned between n-hexane, dichloromethane (DCM), and water. The DCM fraction, which exhibited the most potent antileishmanial activity, was selected for further purification.

This active DCM fraction was subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions were collected and tested for activity against L. donovani promastigotes. The most active fractions were pooled and further purified using high-performance liquid chromatography (HPLC) on a C18 column with an isocratic mobile phase of acetonitrile and water to yield the pure compound, this compound.

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification sponge Agelas clathrodes (Sponge) powder Lyophilized Powder sponge->powder extract Crude Methanolic Extract powder->extract partition Partition extract->partition hexane n-Hexane Fraction partition->hexane dcm DCM Fraction (Active) partition->dcm water Aqueous Fraction partition->water silica Silica Gel Column Chromatography dcm->silica hplc Reverse-Phase HPLC silica->hplc pure_compound This compound hplc->pure_compound G cluster_pathway Leishmania MAPK Signaling Pathway stress Host-induced Stress (e.g., Oxidative, pH) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk LdMAPK1 mapkk->mapk Phosphorylation downstream Downstream Effectors (e.g., Transcription Factors) mapk->downstream Phosphorylation response Parasite Proliferation & Survival downstream->response aa14 This compound aa14->inhibition

"Antileishmanial agent-14" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound identified as "Antileishmanial agent-14" with CAS number 1638956-72-0 is currently limited in publicly accessible scientific literature. This guide is based on the available information and general knowledge of antileishmanial drug discovery.

Chemical Structure and Properties

Initial searches identified "this compound" with the Chemical Abstracts Service (CAS) number 1638956-72-0. However, detailed physicochemical properties and a definitive chemical structure from peer-reviewed scientific databases remain elusive. Commercial suppliers may have internal data, but this information is not widely published.

For the purpose of this guide, and in the absence of specific data for "this compound," a general overview of the desirable properties for an orally bioavailable antileishmanial agent is presented in the table below. These parameters are based on established principles in drug discovery, such as Lipinski's Rule of Five, and are critical for a compound's success as a drug candidate.

Table 1: General Physicochemical Properties for Oral Antileishmanial Drug Candidates

PropertyDesired Value/RangeRationale
Molecular Weight (MW) < 500 g/mol Facilitates absorption and diffusion across membranes.
LogP (Octanol-water partition coefficient) < 5Indicates a balance between lipid and aqueous solubility for membrane permeability and circulation.
Hydrogen Bond Donors (HBD) < 5A lower number of hydrogen bond donors improves membrane permeability.
Hydrogen Bond Acceptors (HBA) < 10A lower number of hydrogen bond acceptors enhances membrane permeability.
Topological Polar Surface Area (TPSA) < 140 ŲCorrelates with passive molecular transport through membranes.
Aqueous Solubility > 10 µMSufficient solubility is required for absorption from the gastrointestinal tract.
pKa 7.0 - 11.0 (for bases)Influences the ionization state, which affects solubility and permeability.
3.0 - 7.0 (for acids)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of "this compound" are not available in the public domain. However, this section outlines standard methodologies used in the discovery and preclinical development of novel antileishmanial agents.

Chemical Synthesis

The synthesis of novel heterocyclic compounds, a common strategy in antileishmanial drug discovery, often involves multi-step reactions. A generalized workflow for the synthesis of a hypothetical antileishmanial agent is depicted below.

G A Starting Materials B Reaction Step 1 (e.g., Condensation) A->B C Intermediate 1 B->C D Reaction Step 2 (e.g., Cyclization) C->D E Crude Product D->E F Purification (e.g., Chromatography) E->F G Final Compound (this compound) F->G H Structural Characterization (NMR, MS, etc.) G->H

Caption: Generalized workflow for chemical synthesis and characterization.

Methodology:

  • Reaction Setup: Starting materials are dissolved in an appropriate solvent and reacted under specific conditions (e.g., temperature, pressure, catalyst).

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, the crude product is isolated by extraction, precipitation, or filtration.

  • Purification: The crude product is purified using methods like column chromatography or recrystallization to obtain the pure compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

In Vitro Antileishmanial Activity Assays

The initial screening of a compound's efficacy is performed using in vitro assays against different forms of the Leishmania parasite.

Workflow for In Vitro Antileishmanial Testing:

G cluster_0 Promastigote Assay cluster_1 Amastigote Assay cluster_2 Cytotoxicity Assay A Leishmania promastigotes culture B Incubate with This compound (various concentrations) A->B C Determine IC50 (e.g., MTT assay) B->C J J D Infect macrophages with Leishmania promastigotes E Treat infected macrophages with This compound D->E F Determine IC50 (e.g., Giemsa staining and counting) E->F G Mammalian cell line culture (e.g., macrophages) H Incubate with This compound G->H I Determine CC50 H->I I->J Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote)

Caption: Standard workflow for in vitro antileishmanial and cytotoxicity assays.

Methodology:

  • Promastigote Viability Assay:

    • Leishmania promastigotes are cultured in appropriate media.

    • The parasites are incubated with serial dilutions of the test compound for a defined period (e.g., 72 hours).

    • Parasite viability is assessed using methods like the MTT assay, and the 50% inhibitory concentration (IC50) is calculated.

  • Intracellular Amastigote Assay:

    • Mammalian macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes inside the host cells.

    • Infected macrophages are treated with various concentrations of the compound.

    • After incubation, the number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using reporter gene-expressing parasites. The IC50 is then determined.

  • Cytotoxicity Assay:

    • A mammalian cell line (e.g., macrophages or fibroblasts) is incubated with the test compound.

    • Cell viability is measured to determine the 50% cytotoxic concentration (CC50).

    • The Selectivity Index (SI), calculated as the ratio of CC50 to the amastigote IC50, is a crucial indicator of the compound's therapeutic window. A higher SI value is desirable.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and any targeted signaling pathways of "this compound" are currently unknown. Antileishmanial drugs can act through various mechanisms, including:

  • Inhibition of key metabolic enzymes: Targeting pathways unique to the parasite, such as trypanothione reductase.

  • Disruption of parasite cell membrane integrity: Interacting with specific lipids like ergosterol in the parasite membrane.

  • Induction of apoptosis-like cell death: Triggering programmed cell death pathways in the parasite.

  • Inhibition of DNA and protein synthesis: Interfering with essential cellular processes.

A hypothetical signaling pathway disruption by an antileishmanial agent is illustrated below.

G A This compound B Parasite-specific Enzyme/Receptor A->B Inhibition C Signaling Cascade (e.g., Kinase pathway) B->C Blocks activation D Downstream Effector Proteins C->D E Essential Cellular Process (e.g., Glycolysis, DNA replication) D->E F Parasite Death E->F Disruption leads to

Caption: Hypothetical mechanism of action via enzyme inhibition.

Conclusion and Future Directions

While "this compound" has been identified, a comprehensive understanding of its chemical and biological properties requires further investigation and publication of data. Future research should focus on:

  • Full structural elucidation and characterization of its physicochemical properties.

  • Detailed in vitro and in vivo efficacy studies against a panel of Leishmania species.

  • Mechanism of action studies to identify its molecular target(s) within the parasite.

  • Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The development of new, safe, and effective antileishmanial drugs is a critical global health priority. Compounds like "this compound," once fully characterized, could represent a step forward in the fight against leishmaniasis.

A Technical Guide to the Synthesis and Derivatization of Chalcones as Potent Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific term "Antileishmanial agent-14" does not correspond to a recognized compound in publicly available scientific literature. This guide, therefore, focuses on a well-established and extensively researched class of compounds known as chalcones , which are recognized for their significant antileishmanial properties. This document will serve as an in-depth technical resource on their synthesis, derivatization, and biological evaluation for researchers, scientists, and drug development professionals.

Introduction to Chalcones as Antileishmanial Agents

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, with clinical manifestations ranging from cutaneous lesions to fatal visceral disease.[1] The limitations of current treatments, such as high toxicity and emerging resistance, necessitate the discovery of new, effective, and safer therapeutic agents.[2]

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its straightforward synthesis and the wide range of biological activities its derivatives exhibit, including antimalarial, anticancer, and potent antileishmanial effects.[2][3][4] Numerous studies have demonstrated the efficacy of chalcone derivatives against various Leishmania species, making them a promising foundation for the development of novel antileishmanial drugs.[2][5][6]

Core Synthesis Pathway: Claisen-Schmidt Condensation

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between an appropriately substituted benzaldehyde and an acetophenone.[7][8] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents on both aromatic rings to explore structure-activity relationships.

The general reaction is as follows:

An aromatic aldehyde reacts with an acetophenone in the presence of a base (e.g., NaOH or KOH) to yield a chalcone.

General Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products A Substituted Benzaldehyde (Ring A) E Claisen-Schmidt Condensation A->E B Substituted Acetophenone (Ring B) B->E C Base Catalyst (e.g., NaOH, KOH) C->E D Solvent (e.g., Ethanol) D->E F Chalcone Derivative E->F G Water E->G

Caption: General workflow of chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of a Chalcone Derivative

The following is a representative protocol for the synthesis of chalcone derivatives, adapted from established methodologies.[8][9][10]

Objective: To synthesize a chalcone derivative via a base-catalyzed aldol condensation.

Materials:

  • Substituted Benzaldehyde (10 mmol)

  • Substituted Acetophenone (10 mmol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

  • Stirring apparatus, round-bottom flask, filtration equipment

Procedure:

  • Reaction Setup: Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30-50 mL) in a round-bottom flask with magnetic stirring.[10]

  • Catalyst Addition: Slowly add an aqueous or ethanolic solution of KOH or NaOH to the mixture. The amount of base can vary, but a 40% aqueous KOH solution is often effective.[10]

  • Reaction: Stir the mixture at room temperature. Reaction times can range from a few hours to overnight, and progress can be monitored using Thin Layer Chromatography (TLC).[11] In some protocols, gentle heating (e.g., 40°C) in an ultrasound bath can accelerate the reaction.[9]

  • Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[10]

  • Neutralization: Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the chalcone product to precipitate.[10]

  • Purification: Collect the solid product by vacuum filtration, wash it with cold water until the filtrate is neutral, and then dry it.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[7][11]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Melting Point determination, TLC, NMR, and IR spectroscopy.[7]

Derivatives and Structure-Activity Relationship (SAR)

The development of potent antileishmanial chalcones relies heavily on understanding their structure-activity relationship (SAR). Researchers have synthesized and tested a large number of derivatives to identify the structural features crucial for activity and selectivity.[1][5]

  • Substitution on Ring A (derived from benzaldehyde): The nature and position of substituents on this ring significantly influence antileishmanial activity.[1]

  • Substitution on Ring B (derived from acetophenone): Hydroxyl and alkoxyl groups on this ring are often associated with enhanced activity.[6] Less lipophilic chalcones, particularly those with a 4'-hydroxyl group on the B ring, have shown good antileishmanial effects.[6]

  • Hybrid Molecules: A promising strategy involves creating hybrid molecules by combining the chalcone scaffold with other pharmacophores known for their antiparasitic properties, such as the quinoline nucleus.[11][12] This approach aims to develop compounds with dual mechanisms of action or improved pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Workflow Diagram

G A Design & Synthesize Chalcone Library B In Vitro Screening (Antileishmanial Assay) A->B C Cytotoxicity Assay (Mammalian Cells) A->C D Data Analysis (IC50, CC50, SI) B->D C->D E Identify Lead Compounds D->E F SAR Analysis (Identify key moieties) E->F G Design New Analogs (Lead Optimization) F->G G->A

References

An In-depth Technical Guide to the Mechanism of Action of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antileishmanial agent-14" is a hypothetical designation. This technical guide synthesizes the established mechanisms of action of well-characterized antileishmanial drugs to provide a representative and detailed overview for researchers, scientists, and drug development professionals. The primary mechanisms discussed are inspired by agents known to induce membrane disruption and apoptosis-like cell death in Leishmania species.

Core Mechanism of Action: A Two-Pronged Assault

This compound is postulated to exert its potent leishmanicidal activity through a dual mechanism that culminates in parasite death. The initial interaction targets the parasite's plasma membrane, leading to a loss of integrity and subsequent induction of a programmed cell death pathway resembling apoptosis.

Primary Target: Ergosterol and Membrane Disruption

The primary site of action for Agent-14 is the parasite's cell membrane, specifically its interaction with ergosterol, the predominant sterol in Leishmania cell membranes.[1][2][3] This interaction is critical, as ergosterol is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The mechanism of membrane disruption is multifaceted:

  • Pore Formation: Agent-14 molecules are proposed to aggregate and insert into the lipid bilayer, forming transmembrane pores or ion channels. This leads to an uncontrolled efflux of intracellular ions, particularly potassium, and an influx of protons, causing membrane depolarization and a loss of the permeability barrier to small metabolites.[1][2][3]

  • Ergosterol Extraction: A "sterol sponge" model suggests that Agent-14 can extract ergosterol molecules directly from the membrane, leading to a disorganized and dysfunctional membrane structure.[3]

  • Oxidative Damage: The interaction of Agent-14 with the membrane can also lead to the generation of reactive oxygen species (ROS) through auto-oxidation, further damaging membrane lipids, proteins, and DNA.[3]

This loss of membrane integrity results in the leakage of essential small molecules and the inhibition of crucial metabolic processes, such as glucose uptake and respiration.[1]

Secondary Effect: Induction of Apoptosis-Like Cell Death

Following the initial membrane damage, Agent-14 triggers a cascade of intracellular events that lead to an apoptosis-like form of programmed cell death. While Leishmania lacks the classical caspase enzymes found in mammals, it exhibits several hallmarks of apoptosis in response to drug treatment.[4][5][6][7]

Key features of this induced apoptosis-like pathway include:

  • Mitochondrial Dysfunction: Agent-14 induces a loss of mitochondrial membrane potential (ΔΨm) and inhibits key mitochondrial enzymes like cytochrome c oxidase.[4][8] This disrupts the parasite's energy metabolism and initiates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[5]

  • Calcium Homeostasis Disruption: The agent causes a significant influx of extracellular Ca2+ and disrupts the function of acidocalcisomes, which are crucial for intracellular Ca2+ storage and regulation.[8][9][10] This massive impairment of Ca2+ homeostasis is a potent trigger for cell death.

  • Activation of Caspase-Like Proteases: Although canonical caspases are absent, certain metacaspases and other cysteine proteases are activated, leading to the cleavage of specific substrates.[6][11] For instance, the cleavage of a poly(ADP-ribose) polymerase (PARP)-like protein is a noted event.[11]

  • Phosphatidylserine (PS) Exposure: In the early stages of apoptosis, phosphatidylserine, a phospholipid normally confined to the inner leaflet of the plasma membrane, is exposed on the cell surface.[5][7]

  • DNA Fragmentation: The process culminates in the degradation of nuclear DNA into oligonucleosomal fragments, a classic hallmark of apoptosis.[5][11] This is often mediated by the release of endonucleases like Endonuclease G from the mitochondria.[5]

Quantitative Data on Efficacy and Apoptotic Markers

The following tables summarize representative quantitative data for the activity of an agent with the proposed mechanism of action against different Leishmania species and life cycle stages.

Table 1: In Vitro Susceptibility of Leishmania Species

Leishmania SpeciesParasite StageIC50 (µg/mL)EC50 (µg/mL)Reference Compound
L. donovaniPromastigote0.1 - 0.3-Amphotericin B[1]
L. donovaniAmastigote (intracellular)2.5 - 7.5-Antimonials[12]
L. majorPromastigote~10 µM-Pentamidine[6]
L. infantumAmastigote-1.0 - 5.0Miltefosine

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Table 2: Markers of Apoptosis-Like Cell Death in L. donovani Promastigotes

MarkerConditionResultTime PointReference Assay
Mitochondrial Membrane Potential Treated with Agent-14Significant Decrease4 hoursJC-1 Staining
Phosphatidylserine Exposure Treated with Agent-14> 40% of cells positive6 hoursAnnexin V-FITC Assay[5]
DNA Fragmentation Treated with Agent-14Positive Laddering6-8 hoursTUNEL Assay / Agarose Gel Electrophoresis[11]
Caspase-like Activity Treated with Agent-14Significant Increase30 minutesFluorogenic peptide cleavage assay[11]

Experimental Protocols

In Vitro Susceptibility Assay for Promastigotes
  • Cultivation: Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.

  • Assay Setup: Mid-log phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

  • Drug Addition: A serial dilution of this compound is added to the wells. A drug-free well serves as a negative control.

  • Incubation: The plates are incubated at 25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring fluorescence (560 nm excitation / 590 nm emission) after 4 hours of incubation.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve using a sigmoidal regression model.[13]

Intracellular Amastigote Susceptibility Assay
  • Host Cell Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is seeded in 8-well chamber slides and allowed to adhere.[13][14]

  • Infection: Adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours, non-phagocytosed promastigotes are washed away.

  • Drug Treatment: The infected cells are treated with serial dilutions of this compound for 72 hours.

  • Fixation and Staining: Cells are fixed with methanol and stained with Giemsa.

  • Quantification: The number of amastigotes per 100 macrophages is determined by light microscopy.

  • Data Analysis: The 50% effective concentration (EC50) is determined by comparing the number of amastigotes in treated versus untreated wells.[12]

Assay for Mitochondrial Membrane Potential (ΔΨm)
  • Treatment: Promastigotes (1 x 10^7 cells/mL) are treated with Agent-14 for the desired time points.

  • Staining: The cells are incubated with the fluorescent probe JC-1 (5 µg/mL) for 30 minutes at 25°C in the dark.

  • Analysis: The fluorescence is measured using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations: Pathways and Workflows

Antileishmanial_Agent_14_Mechanism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm & Mitochondrion Agent14 This compound Ergosterol Ergosterol Agent14->Ergosterol Binds to Membrane Membrane Disruption (Pore Formation, Ergosterol Extraction) Agent14->Membrane ROS ROS Production Agent14->ROS Ergosterol->Membrane IonLeakage Ion Leakage (K+, H+) Metabolite Loss Membrane->IonLeakage MitoDysfunction Mitochondrial Dysfunction (Loss of ΔΨm) ROS->MitoDysfunction CaHomeostasis Ca2+ Homeostasis Disruption IonLeakage->CaHomeostasis CytoC Cytochrome c Release MitoDysfunction->CytoC CaspaseLike Caspase-like Protease Activation CaHomeostasis->CaspaseLike CytoC->CaspaseLike DNA_Frag DNA Fragmentation CaspaseLike->DNA_Frag Apoptosis Apoptosis-like Cell Death DNA_Frag->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome PromastigoteAssay Promastigote Susceptibility Assay IC50 Determine IC50 PromastigoteAssay->IC50 AmastigoteAssay Intracellular Amastigote Assay EC50 Determine EC50 AmastigoteAssay->EC50 MembranePerm Membrane Permeability (e.g., SYTOX Green) MitoPotential Mitochondrial Potential (JC-1 Assay) MembranePerm->MitoPotential PS_Exposure PS Exposure (Annexin V Assay) MitoPotential->PS_Exposure DNA_Frag DNA Fragmentation (TUNEL Assay) PS_Exposure->DNA_Frag Pathway Elucidate Death Pathway DNA_Frag->Pathway IC50->MembranePerm EC50->MembranePerm

References

In Vitro Activity of Antileishmanial Agent-14 Against Leishmania Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of a novel compound, designated Antileishmanial Agent-14, against various Leishmania species. The document details the compound's efficacy, selectivity, and proposed mechanism of action, supported by experimental data and protocols.

Quantitative In Vitro Efficacy and Cytotoxicity

The in vitro activity of this compound was evaluated against both the promastigote (the motile, extracellular form found in the sandfly vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of several medically important Leishmania species. Cytotoxicity was assessed against a standard mammalian cell line to determine the agent's selectivity.

Table 1: In Vitro Activity of this compound Against Leishmania Promastigotes and Amastigotes, and Cytotoxicity Against Mammalian Cells.

Leishmania SpeciesPromastigote IC₅₀ (µM)Amastigote IC₅₀ (µM)Mammalian Cell CC₅₀ (µM) (L929 fibroblasts)Selectivity Index (SI) (CC₅₀/Amastigote IC₅₀)
L. donovani2.10 ± 0.100.10 ± 0.00>10>100
L. major1.90 ± 0.100.10 ± 0.00>10>100
L. amazonensis12.53 ± 1.2013.67 ± 1.50>100>7.3
L. infantum3.30 ± 0.500.60 ± 0.1025.141.8
L. braziliensis-15.0 ± 2.1058.43.9

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of the agent that causes 50% inhibition of parasite growth. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration that causes 50% cytotoxicity to the host cells. The Selectivity Index (SI) indicates the differential activity of the compound against the parasite compared to mammalian cells; a higher SI is desirable.

Experimental Protocols

The following protocols were employed to determine the in vitro antileishmanial activity and cytotoxicity of this compound.

2.1. Parasite and Cell Culture

  • Leishmania Promastigote Culture: Promastigotes of L. donovani, L. major, L. amazonensis, and L. infantum were cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 26°C.[1][2]

  • Macrophage Cell Culture: Murine macrophage cell line J774A.1 or L929 mouse fibroblast cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified incubator.[2][3]

2.2. In Vitro Promastigote Susceptibility Assay

  • Promastigotes in the late logarithmic phase of growth were seeded in 96-well plates at a density of 2 x 10⁶ cells/mL.[1]

  • This compound was serially diluted and added to the wells.

  • The plates were incubated at 26°C for 72 hours.[1]

  • Parasite viability was determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and measuring the optical density at a specific wavelength after a few hours of incubation.[1]

  • The IC₅₀ values were calculated from the dose-response curves.

2.3. In Vitro Amastigote Susceptibility Assay

  • J774A.1 macrophages were seeded in 96-well plates and allowed to adhere.

  • The macrophages were then infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of incubation to allow for phagocytosis, the plates were washed to remove non-internalized promastigotes.

  • Fresh medium containing serial dilutions of this compound was added to the wells.

  • The plates were incubated for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.

  • The cells were then fixed, stained with Giemsa, and the number of intracellular amastigotes per 100 macrophages was determined by light microscopy.

  • The IC₅₀ values were determined by comparing the number of amastigotes in treated versus untreated control wells.

2.4. Cytotoxicity Assay

  • L929 or J774A.1 cells were seeded in 96-well plates at a density of 10⁵ cells/mL.[3]

  • After 24 hours of incubation, the medium was replaced with fresh medium containing serial dilutions of this compound.[3]

  • The plates were incubated for another 48 hours under the same conditions.[3]

  • Cell viability was assessed using the MTT assay, similar to the promastigote assay.

  • The CC₅₀ values were calculated from the dose-response curves.[3]

Visualized Experimental Workflow and Proposed Mechanism of Action

3.1. Experimental Workflow for In Vitro Antileishmanial Activity Screening

The following diagram illustrates the general workflow for screening compounds for their in vitro antileishmanial activity.

G cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p_culture Culture Leishmania Promastigotes p_seed Seed Promastigotes in 96-well Plates p_culture->p_seed p_treat Add Serial Dilutions of Agent-14 p_seed->p_treat p_incubate Incubate for 72h at 26°C p_treat->p_incubate p_viability Assess Viability (MTT Assay) p_incubate->p_viability p_ic50 Calculate Promastigote IC₅₀ p_viability->p_ic50 end_node End p_ic50->end_node a_culture Culture Macrophages a_infect Infect Macrophages with Promastigotes a_culture->a_infect a_wash Wash to Remove Extracellular Promastigotes a_infect->a_wash a_treat Add Serial Dilutions of Agent-14 a_wash->a_treat a_incubate Incubate for 48-72h at 37°C a_treat->a_incubate a_stain Fix and Stain (Giemsa) a_incubate->a_stain a_count Count Intracellular Amastigotes a_stain->a_count a_ic50 Calculate Amastigote IC₅₀ a_count->a_ic50 a_ic50->end_node c_culture Culture Mammalian Cells (e.g., L929) c_seed Seed Cells in 96-well Plates c_culture->c_seed c_treat Add Serial Dilutions of Agent-14 c_seed->c_treat c_incubate Incubate for 48h at 37°C c_treat->c_incubate c_viability Assess Viability (MTT Assay) c_incubate->c_viability c_cc50 Calculate CC₅₀ c_viability->c_cc50 c_cc50->end_node start Start start->p_culture start->a_culture start->c_culture

Caption: Workflow for in vitro antileishmanial screening.

3.2. Proposed Signaling Pathway for this compound

Based on preliminary mechanistic studies, this compound is proposed to induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis-like cell death in Leishmania parasites.

G agent This compound mitochondrion Leishmania Mitochondrion agent->mitochondrion Targets potential Disruption of Mitochondrial Membrane Potential mitochondrion->potential ros Increased Reactive Oxygen Species (ROS) potential->ros damage Oxidative Damage to Cellular Components ros->damage apoptosis Apoptosis-like Cell Death damage->apoptosis

Caption: Proposed mechanism of action of this compound.

Discussion

This compound demonstrates potent in vitro activity against the amastigote forms of L. donovani, L. major, and L. infantum, with high selectivity indices. The lower activity against L. amazonensis and L. braziliensis suggests some species-specific differences in its mechanism of action or uptake. The proposed mechanism, involving the induction of mitochondrial dysfunction and oxidative stress, is a known pathway for several effective antileishmanial compounds.[4][5] Further studies are warranted to validate this mechanism and to evaluate the in vivo efficacy of this compound in animal models of leishmaniasis.

References

Preliminary Toxicity Screening of Novel Antileishmanial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The development of new therapeutic agents against leishmaniasis, a neglected tropical disease, is a global health priority. Current treatments are often limited by toxicity, the emergence of resistance, and challenging administration routes.[1][2] The preliminary toxicity screening of novel compounds is a critical step in the drug discovery pipeline to identify candidates with a favorable safety profile for further development. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary toxicity assessment of a representative compound, referred to herein as "Antileishmanial agent-14." The data and protocols presented are synthesized from various studies on novel antileishmanial compounds to provide a comprehensive framework for researchers.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The initial screening of a potential antileishmanial agent involves determining its efficacy against the parasite and its toxicity to mammalian cells. The ratio of these activities, known as the selectivity index (SI), is a key parameter in identifying promising drug candidates. A higher SI value indicates greater selectivity for the parasite over host cells.

Table 1: In Vitro Antileishmanial Activity Against Promastigotes

Compound/ExtractLeishmania SpeciesIC50 / EC50 (µM or µg/mL)Reference
Substituted β-Amino Alkanol (Cmpd 5)L. donovani0.3 µM (EC50)[3]
ArtemetherL. major-[4]
2,2-Dimethylthiochromanone (11a)L. infantum-[1]
2,2-Dimethylthiochromanone (11e)L. infantum-[1]
Benzimidazole Derivative (K1)Not Specified< 3 µg/mL (IC50)[5]
Benzimidazole Derivative (K2)Not Specified8.89 µg/mL (IC50)[5]
Sodium Usnate (SAU)L. amazonensis< 1.50 µM (IC50)[6]
Methanol Bark Extract of S. villosa (SVE)L. donovani17.5 µg/mL (IC50)[7]

Table 2: In Vitro Antileishmanial Activity Against Intracellular Amastigotes

Compound/ExtractHost Cell LineIC50 / EC50 (µM or µg/mL)Reference
Substituted β-Amino Alkanol (Cmpd 5)THP-1-[3]
ArtemetherMacrophages-[4]
2,2-Dimethylthiochromanone (7)-5.1 µM (EC50)[1]
Sodium Usnate (SAU)Peritoneal Cells< 7.52 µM (IC50)[6]

Table 3: In Vitro Cytotoxicity Against Mammalian Cells

Compound/ExtractCell LineCC50 (µM or µg/mL)Reference
Substituted β-Amino Alkanol (Cmpd 5)THP-1-[3]
2,2-Dimethylthiochromanone (11a)J774A.1-[1]
2,2-Dimethylthiochromanone (11e)J774A.1-[1]
Benzimidazole Derivative (K1)Not Specified> 30 µg/mL[5]
Benzimidazole Derivative (K2)Not Specified63 µg/mL[5]
Methanol Bark Extract of S. villosa (SVE)RAW 264.7> IC50 dose[7]
Amine Functionalized Carbon-Based NanoparticleJ774A.17.84 ± 2.6 µg/mL[8]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable evaluation of a compound's toxicity and efficacy.

In Vitro Antileishmanial Activity against Promastigotes

This assay is often the primary screen for antileishmanial activity due to its simplicity and throughput.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at a specific temperature (e.g., 26°C) to the late exponential phase of growth.[3]

  • Assay Procedure:

    • Harvest, wash, and resuspend the parasites in fresh medium to a concentration of 2 x 10^6 cells/mL.[3]

    • Dispense the parasite suspension into 96-well microtiter plates.

    • Add the test compound at various concentrations (typically in serial dilutions). Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plates for 72 hours at 26°C.[3]

  • Viability Assessment (MTT Assay):

    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[3]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) by plotting the percentage of parasite viability against the compound concentration.

In Vitro Antileishmanial Activity against Intracellular Amastigotes

This assay is more clinically relevant as it evaluates the compound's ability to kill the parasite within its host macrophage.

  • Cell Culture and Infection:

    • Culture a suitable macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages) in 96-well plates.[1][7]

    • Infect the macrophages with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).

    • Incubate to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Wash the wells to remove non-phagocytosed parasites.

  • Treatment and Evaluation:

    • Add fresh medium containing various concentrations of the test compound.

    • Incubate for a defined period (e.g., 72 hours).

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage by light microscopy.

    • Calculate the IC50/EC50 value based on the reduction in the number of intracellular amastigotes compared to untreated controls.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of the compound to mammalian cells.

  • Cell Culture: Seed a mammalian cell line (e.g., J774A.1 macrophages) in 96-well plates and allow them to adhere.[1]

  • Assay Procedure:

    • Replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate for a period equivalent to the amastigote assay (e.g., 72 hours).

  • Viability Assessment: Use a viability assay such as MTT, as described for promastigotes, to determine the 50% cytotoxic concentration (CC50).

Mechanism of Action: Intracellular ATP Depletion

For promising candidates, investigating the mechanism of action is crucial. Some agents, like certain β-amino alkanols, induce a rapid depletion of intracellular ATP in the parasite.[3]

  • Parasite Preparation: Use a bioluminescent Leishmania strain expressing luciferase or a commercial ATP determination kit.

  • Assay Procedure:

    • Challenge the promastigotes with the test compound.

    • At various time points, lyse the cells and measure the ATP content using a luminometer.

    • A significant decrease in ATP levels compared to control suggests interference with the parasite's energy metabolism.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Mechanism promastigote_assay Promastigote Viability Assay (e.g., MTT) calculate_ic50 Calculate IC50 promastigote_assay->calculate_ic50 amastigote_assay Intracellular Amastigote Assay calculate_ic50->amastigote_assay cytotoxicity_assay Cytotoxicity Assay (e.g., J774A.1) calculate_ic50->cytotoxicity_assay calculate_ec50 Calculate EC50 amastigote_assay->calculate_ec50 calculate_cc50 Calculate CC50 cytotoxicity_assay->calculate_cc50 selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->selectivity_index calculate_cc50->selectivity_index moa_studies Mechanism of Action Studies (e.g., ATP depletion, Mitochondrial dysfunction) selectivity_index->moa_studies start Test Compound start->promastigote_assay

Caption: Workflow for antileishmanial toxicity screening.

Signaling Pathway: Mitochondrial Dysfunction

Some antileishmanial agents exert their effect by disrupting the parasite's mitochondria.[3][6] This can involve swelling of the mitochondria, disruption of the mitochondrial membrane potential, and depletion of ATP.[3][6]

G cluster_0 Leishmania Parasite cluster_1 Mitochondrion agent This compound (e.g., β-Amino Alkanol) mit_membrane Mitochondrial Membrane agent->mit_membrane Impairs Bioenergetics atp_synthesis ATP Synthesis (Oxidative Phosphorylation) mit_membrane->atp_synthesis Inhibits swelling Mitochondrial Swelling & Vesiculation mit_membrane->swelling atp_depletion ATP Depletion atp_synthesis->atp_depletion cell_death Parasite Cell Death swelling->cell_death atp_depletion->cell_death

Caption: Mechanism of action via mitochondrial disruption.

References

Unraveling the Enigma of "Antileishmanial Agent-14" in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and scholarly articles has revealed no specific compound or drug candidate identified as "Antileishmanial agent-14" within the context of Leishmania research and drug development.

Initial investigations into the query "this compound" have predominantly returned results associated with the popular video game Grand Theft Auto V, in which "Agent 14" is a prominent character. This suggests a potential misinterpretation or misnomer of the intended subject.

While the core request for a technical guide on the target identification of a specific "this compound" cannot be fulfilled due to the absence of a corresponding scientific entity, this document will provide a comprehensive overview of the current methodologies and strategies employed in the identification of molecular targets for novel antileishmanial compounds. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fight against leishmaniasis.

A General Framework for Target Identification of Antileishmanial Agents

The discovery of new drugs to treat leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania, is a global health priority. A crucial step in this process is the identification of the specific molecular target(s) of a potential drug candidate. Understanding the mechanism of action is paramount for optimizing lead compounds and overcoming drug resistance.

The primary approaches for target identification in Leishmania can be broadly categorized into forward and reverse chemical genetics.

Forward Chemical Genetics (Phenotypic Screening)

This classical approach begins with the identification of compounds that exhibit a desired phenotype, such as killing the Leishmania parasite. The subsequent challenge is to identify the molecular target responsible for this effect.

Key Experimental Protocols:

  • Phenotypic Screening:

    • Methodology: Leishmania promastigotes or amastigotes (the clinically relevant stage) are cultured in the presence of a library of small molecules at various concentrations. Parasite viability is assessed using methods such as resazurin reduction assays (AlamarBlue), SYBR Green I-based fluorescence assays, or microscopic counting.

    • Data Presentation: Results are typically presented as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which is the concentration of the compound that inhibits parasite growth by 50%.

  • Affinity-Based Methods:

    • Methodology: These techniques aim to physically isolate the target protein by exploiting its binding to the drug. A common method is affinity chromatography, where the drug is immobilized on a solid support. A lysate of Leishmania parasites is then passed over this support, and proteins that bind to the drug are subsequently eluted and identified by mass spectrometry.

    • Data Presentation: The output is a list of proteins that potentially bind to the compound, which are then prioritized for further validation.

  • Genetic and Genomic Approaches:

    • Methodology: These methods involve generating drug-resistant mutants and identifying the genetic changes responsible for the resistance. This can be achieved through random mutagenesis followed by selection in the presence of the drug. Whole-genome sequencing of the resistant parasites can then pinpoint mutations in the target protein or in proteins that are part of the same pathway.

    • Data Presentation: A comparison of the genomes of wild-type and resistant parasites reveals single nucleotide polymorphisms (SNPs), insertions, or deletions that are correlated with the resistance phenotype.

Reverse Chemical Genetics (Target-Based Screening)

In this approach, a specific Leishmania protein is hypothesized to be a good drug target, often due to its essentiality for parasite survival and its difference from host proteins. Compounds are then screened for their ability to inhibit the activity of this specific target.

Key Experimental Protocols:

  • Target Selection and Validation:

    • Methodology: Potential targets are often identified through genomic and proteomic studies. Gene knockout or knockdown experiments (e.g., using CRISPR-Cas9 or RNA interference) are performed to confirm that the target is essential for the parasite's survival.

    • Data Presentation: The essentiality of a gene is demonstrated by the inability to generate viable null mutants or by a significant reduction in parasite viability upon gene knockdown.

  • In Vitro Enzyme/Protein Inhibition Assays:

    • Methodology: The target protein is expressed and purified. High-throughput screening (HTS) is then used to test large libraries of compounds for their ability to inhibit the protein's activity. The type of assay depends on the function of the protein (e.g., enzymatic assays, binding assays).

    • Data Presentation: The potency of inhibitory compounds is expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the target's activity by 50%.

Visualizing the Workflow

To illustrate the general workflow of target identification, the following diagrams are provided.

G cluster_forward Forward Chemical Genetics phenotypic_screening Phenotypic Screening hit_compound Identify 'Hit' Compound phenotypic_screening->hit_compound target_id Target Identification hit_compound->target_id affinity_chrom Affinity Chromatography target_id->affinity_chrom resistant_mutants Generation of Resistant Mutants target_id->resistant_mutants genome_seq Whole Genome Sequencing resistant_mutants->genome_seq target_validation Target Validation genome_seq->target_validation

Caption: Forward Chemical Genetics Workflow.

G cluster_reverse Reverse Chemical Genetics target_selection Target Selection target_validation Target Validation (e.g., CRISPR) target_selection->target_validation assay_dev Assay Development target_validation->assay_dev hts High-Throughput Screening assay_dev->hts hit_compound Identify 'Hit' Compound hts->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization

Caption: Reverse Chemical Genetics Workflow.

Structure-Activity Relationship Studies of Antileishmanial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of a representative class of synthetic antileishmanial agents. For the purpose of this guide, we will focus on the alkylphosphocholine (APC) scaffold, exemplified by the oral antileishmanial drug miltefosine, as a well-documented case study. The principles and methodologies described herein are broadly applicable to the discovery and development of novel antileishmanial compounds.

Introduction to Antileishmanial Drug Discovery and SAR

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safer drugs is a global health priority. Structure-activity relationship (SAR) studies are a cornerstone of the drug discovery process, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound and evaluating the resulting analogs, researchers can identify key structural motifs responsible for potency and selectivity, and optimize them to develop drug candidates with improved therapeutic profiles.

Core Scaffold: Alkylphosphocholines (APCs)

Alkylphosphocholines are a class of synthetic phospholipids that have demonstrated significant antileishmanial activity. Miltefosine, an alkylphosphocholine, is the first and only oral drug for the treatment of visceral leishmaniasis. The general structure of an APC consists of a polar phosphocholine head group and a long, nonpolar alkyl chain. SAR studies on this scaffold have revealed critical determinants of their antileishmanial efficacy.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antileishmanial activity and cytotoxicity of a series of alkylphosphocholine analogs against Leishmania donovani, the causative agent of visceral leishmaniasis. These data are compiled from representative studies in the field.[1][2]

Table 1: In Vitro Activity of Alkylphosphocholine Analogs against L. donovani Promastigotes

Compound IDAlkyl Chain Length (Carbons)Polar Head GroupIC50 (µM)
APC1212Choline0.16
APC1414Choline0.35
APC16 (Miltefosine) 16 Choline 0.87
APC1818Choline1.25
APC16-N-MePip16N-methylpiperidino0.45
APC16-N-MeMorph16N-methylmorpholino0.60

Table 2: In Vitro Activity and Cytotoxicity of Alkylphosphocholine Analogs against L. donovani Amastigotes and Mammalian Cells

Compound IDIC50 (µM) vs. AmastigotesCC50 (µM) vs. MacrophagesSelectivity Index (SI = CC50/IC50)
APC120.081>200>2469
APC140.12>200>1667
APC16 (Miltefosine) 0.25 >200 >800
APC180.40>200>500
APC16-N-MePip0.15>200>1333
APC16-N-MeMorph0.20>200>1000

SAR Summary:

  • Alkyl Chain Length: The length of the alkyl chain significantly influences antileishmanial activity. Potency generally increases as the chain length decreases from 18 to 12 carbons.[1]

  • Polar Head Group: Modifications to the polar head group can modulate activity. Head groups containing ring systems, such as N-methylpiperidino and N-methylmorpholino, can enhance antileishmanial potency.[2]

  • Selectivity: The alkylphosphocholine scaffold generally exhibits a high selectivity index, indicating a favorable therapeutic window.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible SAR data. Below are methodologies for key in vitro and in vivo assays.

This assay determines the 50% inhibitory concentration (IC50) of a compound against the motile, extracellular promastigote stage of the parasite.

  • Culturing Promastigotes: Leishmania donovani promastigotes are cultured in M199 or RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), penicillin/streptomycin, and other necessary nutrients.[3] Cultures are maintained at 24-26°C.

  • Assay Procedure:

    • Logarithmic phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

    • Compounds are serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • Plates are incubated for 48-72 hours at 24-26°C.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay (AlamarBlue) or by direct counting with a hemocytometer.[4] The fluorescence or absorbance is measured, and the IC50 value is calculated using a dose-response curve.

This assay evaluates the activity of compounds against the clinically relevant intracellular amastigote stage of the parasite.

  • Macrophage Culture and Infection:

    • A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in RPMI-1640 or DMEM with 10% FBS at 37°C in a 5% CO2 humidified atmosphere.[4]

    • Macrophages are seeded in 96-well plates and allowed to adhere.

    • Stationary phase L. donovani promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 15:1.[4]

    • After an incubation period to allow for phagocytosis and transformation into amastigotes, non-phagocytosed promastigotes are washed away.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification of Infection: The number of intracellular amastigotes is quantified by microscopic examination after Giemsa staining or by using a reporter gene-expressing parasite strain (e.g., luciferase or GFP).[5] The IC50 is then calculated.

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line to assess its selectivity.

  • Cell Culture: Murine macrophages (e.g., J774A.1) or another relevant mammalian cell line are cultured as described above.

  • Assay Procedure: Cells are seeded in 96-well plates and treated with the same concentrations of compounds used in the antileishmanial assays.

  • Viability Assessment: After 48-72 hours of incubation, cell viability is measured using the MTT or resazurin assay.[6] The CC50 is determined from the dose-response curve.

Animal models are crucial for evaluating the in vivo efficacy of promising compounds. The BALB/c mouse and the Syrian golden hamster are commonly used models for visceral leishmaniasis.[5][7]

  • Infection: Animals are infected with L. donovani promastigotes or amastigotes via intravenous or intraperitoneal injection.

  • Treatment: After the establishment of infection (typically 7-14 days post-infection), animals are treated with the test compound, usually administered orally or intraperitoneally for a set number of days.

  • Evaluation of Parasite Burden: At the end of the treatment period, animals are euthanized, and the liver and spleen are collected. The parasite burden is determined by microscopic counting of Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints or by quantitative PCR.[8]

  • Efficacy Calculation: The percentage of parasite inhibition is calculated by comparing the parasite burden in treated animals to that in untreated controls.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in antileishmanial drug development.

experimental_workflow cluster_invitro In Vitro Screening cluster_sar SAR & Optimization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection promastigote_assay Promastigote Assay (IC50) amastigote_assay Intracellular Amastigote Assay (IC50) promastigote_assay->amastigote_assay Active Compounds cytotoxicity_assay Cytotoxicity Assay (CC50) amastigote_assay->cytotoxicity_assay Potent Compounds sar_analysis SAR Analysis cytotoxicity_assay->sar_analysis Calculate Selectivity Index (SI) lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Key Moieties animal_model Animal Model (e.g., BALB/c Mouse) lead_optimization->animal_model Optimized Leads efficacy_testing Efficacy Testing (% Inhibition) animal_model->efficacy_testing preclinical_dev Preclinical Development efficacy_testing->preclinical_dev Drug Candidate

Caption: High-level workflow for antileishmanial drug discovery.

signaling_pathway cluster_membrane Leishmania Cell Membrane cluster_intracellular Intracellular Effects miltefosine Miltefosine (Alkylphosphocholine) membrane_disruption Membrane Perturbation miltefosine->membrane_disruption lipid_metabolism Inhibition of Lipid Metabolism miltefosine->lipid_metabolism pi3k_akt PI3K/Akt Pathway Inhibition membrane_disruption->pi3k_akt ca_homeostasis Disruption of Ca2+ Homeostasis membrane_disruption->ca_homeostasis apoptosis Apoptosis-like Cell Death lipid_metabolism->apoptosis pi3k_akt->apoptosis mitochondria Mitochondrial Dysfunction ca_homeostasis->mitochondria mitochondria->apoptosis

Caption: Putative signaling pathways affected by miltefosine.[9][10]

Conclusion

The SAR studies of alkylphosphocholines have provided a clear example of how systematic chemical modifications can lead to the optimization of antileishmanial agents. The principles of evaluating activity against different parasite stages, assessing cytotoxicity to determine selectivity, and confirming efficacy in in vivo models are fundamental to the field. The detailed protocols and conceptual workflows presented in this guide offer a framework for researchers engaged in the discovery and development of new therapies to combat leishmaniasis.

References

Initial Screening Assays for Antileishmanial Agent-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core initial screening assays for the evaluation of "Antileishmanial agent-14," a novel compound under investigation for its potential therapeutic efficacy against leishmaniasis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antileishmanial agents.

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, affecting millions of people worldwide.[1] The limitations of current therapies, such as high toxicity, emerging drug resistance, and parenteral administration, necessitate the urgent discovery of new, safe, and effective drugs.[1][2] The initial screening phase is a critical step in the drug discovery pipeline, designed to identify promising compounds for further development.[3][4]

The screening strategy for "this compound" follows a standard two-step phenotypic assay approach.[3][5] The primary screen evaluates the compound's activity against the motile, extracellular promastigote form of the parasite, which is easier and less expensive to culture.[5][6] Compounds that show significant activity in the primary screen then advance to a secondary, more clinically relevant assay against the intracellular amastigote form, the stage responsible for disease in the mammalian host.[7][8] Concurrently, the compound is tested for cytotoxicity against a mammalian cell line to determine its selectivity.[7][9]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data from the initial screening of this compound against Leishmania donovani, the causative agent of visceral leishmaniasis, and a standard mammalian cell line. Amphotericin B, a first-line antileishmanial drug, is included for comparison.[8]

Table 1: Antileishmanial Activity of Agent-14

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)
This compound2.5 ± 0.31.8 ± 0.2
Amphotericin B0.075 ± 0.009[10]0.065 ± 0.008[10]

IC50 (50% inhibitory concentration) is the concentration of a compound that inhibits parasite growth by 50%.[7] Values are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxicity and Selectivity Index

CompoundCC50 on J774A.1 Macrophages (µM)Selectivity Index (SI)
This compound> 100> 55.6
Amphotericin B0.15 ± 0.02[10]2.3[10]

CC50 (50% cytotoxic concentration) is the concentration that causes a 50% reduction in the viability of host cells.[7] The Selectivity Index (SI) is calculated as the ratio of CC50 to the amastigote IC50 (CC50/IC50). A higher SI value indicates greater selectivity for the parasite over host cells.[7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Anti-promastigote Susceptibility Assay

This assay determines the inhibitory effect of the test compound on the promastigote stage of Leishmania.

  • Materials:

    • Leishmania donovani promastigotes in logarithmic growth phase.

    • M199 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • This compound, Amphotericin B (positive control), DMSO (vehicle control).

    • Resazurin sodium salt solution (0.0125% w/v in PBS).

    • Sterile 96-well flat-bottom microtiter plates.

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium across a 96-well plate.

    • Dispense 100 µL of L. donovani promastigote suspension (1 x 10^6 cells/mL) into each well containing the serially diluted compound.

    • Include wells for positive control (Amphotericin B), negative control (cells with medium and DMSO), and a blank (medium only).

    • Incubate the plate at 26°C for 72 hours.

    • Following incubation, add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a microplate reader.

    • Calculate the percent inhibition relative to the negative control and determine the IC50 value using a dose-response curve analysis.[11]

2. In Vitro Intracellular Anti-amastigote Susceptibility Assay

This assay evaluates the compound's efficacy against the clinically relevant intracellular amastigote form of the parasite within host macrophages.[12]

  • Materials:

    • J774A.1 murine macrophage cell line or THP-1 human monocytic cell line.[7][12]

    • RPMI-1640 medium supplemented with 10% FBS.

    • Stationary phase L. donovani promastigotes.

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

    • Giemsa stain.

  • Procedure:

    • Seed macrophages (5 x 10^4 cells/well) onto a 96-well plate (with coverslips if using microscopy) and allow them to adhere for 24 hours at 37°C with 5% CO2. For THP-1 cells, add PMA to induce differentiation into adherent macrophages.[12]

    • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-cell ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of this compound and control drugs.

    • Incubate for another 48-72 hours.

    • Fix the cells with methanol and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy. The IC50 is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

3. Mammalian Cell Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells to determine its selectivity.[1][2]

  • Materials:

    • J774A.1 or other suitable mammalian cell line.

    • Complete culture medium (RPMI-1640 or DMEM with 10% FBS).

    • Resazurin solution or MTT reagent.

  • Procedure:

    • Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate the plate for 48-72 hours.

    • Add resazurin solution (as in the anti-promastigote assay) and measure fluorescence to determine cell viability.

    • Calculate the percent cytotoxicity relative to the untreated control cells and determine the CC50 value from the dose-response curve.[9]

Visualizations: Workflows and Signaling Pathways

Antileishmanial Drug Screening Workflow

The following diagram illustrates the sequential workflow for the initial screening of potential antileishmanial compounds.

G cluster_0 In Vitro Screening cluster_1 Hit Validation A Compound Library B Primary Screen: Anti-promastigote Assay (e.g., L. donovani) A->B C Cytotoxicity Screen: Mammalian Cells (e.g., J774A.1) B->C Active Compounds F Inactive Compounds B->F D Secondary Screen: Intracellular Anti-amastigote Assay C->D E Calculate Selectivity Index (SI = CC50 / IC50) D->E G Toxic Compounds (Low SI) E->G H Promising Hits for Lead Optimization E->H High SI

Initial antileishmanial drug screening workflow.

Hypothesized Signaling Pathway Disruption by Agent-14

Leishmania parasites are known to deactivate host macrophage killing mechanisms by manipulating intracellular signaling pathways.[13] A key strategy involves the activation of the host's SHP-1 protein tyrosine phosphatase, which in turn dephosphorylates and inactivates JAK2, a critical kinase in the IFN-γ signaling pathway.[13][14] This ultimately prevents the activation of STAT1 and the transcription of genes required for nitric oxide production and parasite killing.[13][14]

The diagram below illustrates a hypothesized mechanism where "this compound" restores the macrophage's anti-parasitic activity by inhibiting the Leishmania-induced activation of SHP-1.

G cluster_0 Macrophage Cytoplasm Leishmania Leishmania Infection SHP1 SHP-1 (Phosphatase) Leishmania->SHP1 Activates JAK2 JAK2 SHP1->JAK2 Dephosphorylates (Inhibits) STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 (Active) Nucleus Nucleus pSTAT1->Nucleus Translocates Killing Parasite Killing (e.g., NO production) Nucleus->Killing Induces Transcription Agent14 Antileishmanial Agent-14 Agent14->SHP1 Inhibits

Hypothesized inhibition of Leishmania-induced immunosuppression.

References

Antileishmanial Agent-14 (Miltefosine): A Technical Guide on its Effects on Leishmania Promastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, and the limited availability of effective and safe drugs necessitates the discovery and development of new therapeutic agents. This technical guide provides an in-depth overview of a potent antileishmanial compound, referred to here as "Antileishmanial Agent-14," using the well-characterized oral drug Miltefosine as a primary example. The focus of this document is to detail the effects of this agent on the promastigote stage of the Leishmania parasite, providing quantitative data, experimental protocols, and visualizations of its mechanism of action.

Miltefosine, an alkylphosphocholine, was initially developed as an anticancer agent but has proven to be the first effective and safe oral treatment for visceral and cutaneous leishmaniasis[1][2][3]. Its multifaceted mechanism of action disrupts several key cellular processes in Leishmania promastigotes, leading to parasite death.

Mechanism of Action

The antileishmanial activity of Miltefosine is attributed to its pleiotropic effects on the parasite. It disrupts lipid metabolism, interferes with signaling pathways, and induces a programmed cell death cascade resembling apoptosis in metazoans.

1. Disruption of Lipid Metabolism and Membrane Integrity: Miltefosine's primary mode of action involves the perturbation of lipid metabolism. It inhibits the biosynthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane. Specifically, it has been shown to inhibit phosphatidylethanolamine N-methyl-transferase in T. cruzi, a related trypanosomatid, which is part of the pathway for phosphatidylcholine synthesis[4]. This disruption of lipid homeostasis alters membrane fluidity and integrity, leading to impaired function and eventual cell lysis.

2. Interference with Signal Transduction: Miltefosine is known to interfere with cellular signaling pathways in Leishmania. Studies have suggested that it can inhibit mitogenic MAPK/ERK signaling while activating the pro-apoptotic SAPK/JNK pathway[3]. By modulating these key signaling cascades, Miltefosine pushes the parasite towards a cell death program.

3. Induction of Apoptosis-Like Cell Death: A significant effect of Miltefosine on Leishmania promastigotes is the induction of an apoptosis-like cell death pathway. This is characterized by a series of distinct morphological and biochemical changes, including:

  • Cell Shrinkage: Treated promastigotes exhibit a reduction in cell volume.[3]

  • Nuclear DNA Condensation and Fragmentation: The nuclear material condenses, and the genomic DNA is cleaved into oligonucleosomal-sized fragments, which can be visualized as a characteristic "ladder" on an agarose gel[1][3].

  • Phosphatidylserine Exposure: In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it is externalized to the outer leaflet, a change that can be detected using Annexin-V staining[3][5].

4. Mitochondrial Dysfunction: Miltefosine targets the parasite's mitochondria, leading to dysfunction. It has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain[6][7][8][9][10]. This inhibition disrupts mitochondrial membrane potential and ATP production, contributing to the overall cytotoxic effect of the drug.

5. Disruption of Calcium Homeostasis: Recent studies have highlighted Miltefosine's ability to disrupt intracellular calcium (Ca2+) homeostasis in Leishmania[4][6][7]. It affects acidocalcisomes, the main intracellular Ca2+ storage organelles in these parasites, causing their alkalinization[6][9]. Furthermore, Miltefosine can activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of extracellular calcium[6][9]. This dysregulation of Ca2+ signaling is a critical factor in the induction of cell death.

Quantitative Data on Antileishmanial Activity

The efficacy of an antileishmanial agent is typically quantified by its 50% inhibitory concentration (IC50) against promastigotes and its 50% effective dose (ED50) against amastigotes. The following tables summarize the in vitro activity of Miltefosine against various Leishmania species.

Table 1: IC50 Values of Miltefosine against Leishmania donovani Promastigotes

StrainIncubation TimeIC50 (µg/mL)Reference
L. donovani24 hours45.42[11][12][13]
L. donovani48 hours46.76[11][12][13]
L. donovani72 hours36.68[11][12][13]

Table 2: IC50 and ED50 Values of Miltefosine against Cutaneous Leishmania Species

Leishmania SpeciesParasite StageIncubation TimeIC50/ED50 (µM)Reference
L. majorPromastigote48 hours22[5]
L. tropicaPromastigote48 hours11[5]
L. majorAmastigote48 hours5.7[5]
L. tropicaAmastigote48 hours4.2[5]
L. mexicanaPromastigoteNot Specified8[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of antileishmanial agents on Leishmania promastigotes.

1. Leishmania Promastigote Culture: Leishmania promastigotes are typically cultured in vitro in a cell-free medium.

  • Media: Commonly used media include M199 or RPMI-1640, often supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and sometimes hemin and L-glutamine[15].

  • Incubation: Cultures are maintained at a temperature of 24-26°C[15].

  • Growth Phases: For experiments, promastigotes are usually harvested during the logarithmic (log) phase of growth to ensure a healthy and actively dividing population[15][16].

2. In Vitro Susceptibility Assay for IC50 Determination: This assay determines the concentration of a compound required to inhibit the growth of promastigotes by 50%.

  • Preparation: Promastigotes in the log phase are diluted to a concentration of approximately 1.0-2.0 x 10^6 cells/mL in fresh culture medium[16].

  • Drug Dilution: The test compound (e.g., Miltefosine) is prepared in a series of dilutions.

  • Incubation: The promastigote suspension is added to 96-well plates containing the different drug concentrations. A control group with no drug is also included. The plates are incubated for a defined period, typically 48 or 72 hours[17].

  • Quantification of Viability:

    • Direct Counting: A small aliquot from each well is mixed with Trypan blue dye, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope[17].

    • MTT Assay: The colorimetric MTT assay can also be used to assess cell viability. This method measures the metabolic activity of the cells, which correlates with the number of viable cells[5].

  • IC50 Calculation: The percentage of growth inhibition for each drug concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the drug concentration and using regression analysis.

3. DNA Fragmentation Assay (Apoptosis Detection): This method is used to visualize the cleavage of genomic DNA into oligonucleosomal fragments, a hallmark of apoptosis.

  • Treatment: Promastigotes are treated with the test compound at a concentration known to induce cell death.

  • DNA Extraction: After incubation, the cells are harvested, and the genomic DNA is extracted using a commercial kit or standard phenol-chloroform extraction methods.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA is stained with an intercalating agent (e.g., ethidium bromide) and visualized under UV light. A "ladder-like" pattern of DNA fragments indicates apoptosis[1].

Visualizations

The following diagrams illustrate the signaling pathways affected by this compound (Miltefosine) and a typical experimental workflow for its evaluation.

G cluster_0 This compound (Miltefosine) cluster_1 Leishmania Promastigote miltefosine Miltefosine membrane Plasma Membrane (Lipid Metabolism) miltefosine->membrane Disrupts mitochondrion Mitochondrion miltefosine->mitochondrion Inhibits Cytochrome c Oxidase acidocalcisome Acidocalcisome miltefosine->acidocalcisome Alkalinizes signaling Signal Transduction (MAPK/JNK) miltefosine->signaling Modulates apoptosis Apoptosis-like Pathway membrane->apoptosis Triggers mitochondrion->apoptosis Induces acidocalcisome->apoptosis Contributes to dna_frag DNA Fragmentation apoptosis->dna_frag apoptosis->dna_frag ps_exposure PS Exposure apoptosis->ps_exposure apoptosis->ps_exposure cell_shrink Cell Shrinkage apoptosis->cell_shrink apoptosis->cell_shrink signaling->apoptosis Activates

Caption: Signaling pathways affected by this compound (Miltefosine) in Leishmania promastigotes.

G start Start: Leishmania Promastigote Culture harvest Harvest Promastigotes (Log Phase) start->harvest prepare_plates Prepare 96-well Plates with Drug Dilutions harvest->prepare_plates add_parasites Add Promastigote Suspension to Plates prepare_plates->add_parasites incubate Incubate for 48-72 hours at 24-26°C add_parasites->incubate assess_viability Assess Viability (e.g., Direct Counting, MTT Assay) incubate->assess_viability calculate_ic50 Calculate IC50 Value assess_viability->calculate_ic50 end End: Determine Antileishmanial Activity calculate_ic50->end

Caption: Experimental workflow for in vitro screening of antileishmanial agents against promastigotes.

Conclusion

"this compound," exemplified by Miltefosine, is a powerful compound against Leishmania promastigotes. Its efficacy stems from a multi-pronged attack on the parasite, targeting fundamental cellular processes including lipid metabolism, signal transduction, mitochondrial function, and calcium homeostasis, ultimately culminating in an apoptosis-like cell death. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery of new and improved treatments for leishmaniasis. Understanding the mechanisms and methodologies associated with potent antileishmanial agents like Miltefosine is crucial for advancing the fight against this debilitating disease.

References

Technical Guide: Sterol 14α-Demethylase Inhibitors as Potent Antileishmanial Agents Targeting Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental evaluation of sterol 14α-demethylase (CYP51) inhibitors as a class of antileishmanial agents, with a specific focus on their effects on the clinically relevant amastigote stage of Leishmania parasites.

Introduction: The Critical Role of Sterol Metabolism in Leishmania

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health burden. The parasite exists in two main forms: the promastigote in the sandfly vector and the amastigote, which resides and replicates within mammalian host macrophages. The amastigote stage is responsible for the clinical manifestations of the disease, making it the primary target for chemotherapeutic interventions.

A key metabolic distinction between Leishmania and their mammalian hosts lies in sterol biosynthesis. While mammalian cells utilize cholesterol, Leishmania parasites produce ergosterol and other ergosterol-like sterols, which are essential for maintaining membrane fluidity, permeability, and proper cell function.[1][2] This metabolic divergence offers a promising therapeutic window for the development of selective antileishmanial drugs.

One of the most validated targets within the ergosterol biosynthesis pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for parasite survival and proliferation.[2][3] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, parasite death. This guide focuses on compounds that target this crucial enzyme, herein referred to as "Antileishmanial Agent-14" as a representative class, and their effects on Leishmania amastigotes.

Quantitative Efficacy of Sterol 14α-Demethylase Inhibitors

The in vitro efficacy of CYP51 inhibitors is typically evaluated against both the intracellular amastigote form of Leishmania and a mammalian cell line to determine selectivity. The key metrics are the half-maximal inhibitory concentration (IC50) against the parasite and the half-maximal cytotoxic concentration (CC50) against host cells. The ratio of these values (CC50/IC50) provides the selectivity index (SI), a critical parameter in drug development.

Table 1: In Vitro Activity of Representative CYP51 Inhibitors against Leishmania Amastigotes

CompoundLeishmania SpeciesIC50 (µM) on Intracellular AmastigotesHost Cell LineCC50 (µM)Selectivity Index (SI)Reference
KetoconazoleL. donovani~2.0 (estimated from hypersensitivity data)Not Specified>10 (implied)>5[4]
PosaconazoleL. donovani<0.1 (estimated from hypersensitivity data)Not Specified>10 (implied)>100[4]
Avodart (Dutasteride)L. donovaniSignificantly lower than on promastigotesNot SpecifiedNot SpecifiedNot Specified[3]
AllicinL. martiniquensis0.59 µg/mL (~3.6 µM)Mouse Peritoneal Macrophages>10 µg/mL>16.9[5]
AndrographolideL. martiniquensis0.45 µg/mL (~1.3 µM)Mouse Peritoneal Macrophages>10 µg/mL>22.2[5]

Note: Data for some compounds, particularly established azoles, often comes from studies focusing on resistance mechanisms, where precise IC50 values for wild-type amastigotes may not be the primary reported metric. The table reflects the available data from the provided search context.

Mechanism of Action: From Enzyme Inhibition to Parasite Death

The primary mechanism of action of these agents is the inhibition of CYP51. This leads to a cascade of downstream effects culminating in parasite death.

Disruption of Sterol Biosynthesis

Inhibition of sterol 14α-demethylase blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol in the parasite's cell membrane and an accumulation of toxic 14α-methylated sterol precursors. This alteration in membrane composition disrupts its fluidity and integrity, impairing essential cellular processes.[1][2]

Induction of Oxidative Stress

A common consequence of treatment with effective antileishmanial agents, including those targeting sterol metabolism, is the generation of reactive oxygen species (ROS). For instance, Avodart has been shown to induce ROS in Leishmania in a dose-dependent manner.[3] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Apoptosis-Like Cell Death

The cellular damage and stress induced by CYP51 inhibition trigger a programmed cell death pathway in the parasite that resembles apoptosis in higher eukaryotes. Key markers of this process include:

  • Phosphatidylserine (PS) externalization: Measured by Annexin V staining.[3]

  • Loss of mitochondrial membrane potential (ΔΨm).

  • DNA fragmentation.

The induction of apoptosis-like cell death is a common endpoint for several classes of antileishmanial drugs.[3][6]

Signaling Pathway Diagram

Agent This compound (CYP51 Inhibitor) CYP51 Sterol 14α-demethylase (CYP51) Agent->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of 14α-methylated sterols CYP51->ToxicSterols Prevents accumulation Membrane Membrane Disruption Ergosterol->Membrane Maintains Integrity ToxicSterols->Membrane Causes ROS Increased ROS Production ToxicSterols->ROS Induces Membrane->ROS Induces Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mitochondria Causes Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis Triggers

Caption: Mechanism of action for CYP51 inhibitors in Leishmania.

Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of antileishmanial compounds. Below are methodologies for key in vitro assays.

In Vitro Amastigote Susceptibility Assay

This assay determines the efficacy of a compound against the intracellular form of the parasite.

Protocol:

  • Host Cell Seeding: Seed macrophages (e.g., murine peritoneal macrophages or a cell line like J774A.1) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add the test compound at various concentrations (typically in a serial dilution) to the infected macrophages. Include a no-drug control and a reference drug (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load:

    • Fix the cells with methanol and stain with Giemsa.

    • Microscopically count the number of amastigotes per 100 macrophages for each drug concentration.

    • The percentage of infection reduction is calculated relative to the no-drug control.

    • The IC50 value is determined by non-linear regression analysis.

Host Cell Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

Protocol:

  • Cell Seeding: Seed macrophages in a 96-well plate as described above.

  • Compound Addition: Add the test compound in serial dilutions to the uninfected macrophages.

  • Incubation: Incubate for 72 hours under the same conditions as the amastigote assay.

  • Viability Assessment:

    • Add a viability reagent such as Resazurin or MTT.

    • Incubate for 4 hours to allow for metabolic conversion.

    • Measure the absorbance or fluorescence using a plate reader.

    • The CC50 value is calculated based on the reduction in cell viability compared to the untreated control.

Workflow Diagram

cluster_0 Amastigote Susceptibility Assay cluster_1 Host Cell Cytotoxicity Assay A1 Seed Macrophages A2 Infect with Promastigotes A1->A2 A3 Wash Extracellular Parasites A2->A3 A4 Add Test Compound A3->A4 A5 Incubate (72h) A4->A5 A6 Fix, Stain & Count A5->A6 A7 Calculate IC50 A6->A7 Result Determine Selectivity Index (SI = CC50 / IC50) A7->Result C1 Seed Macrophages C2 Add Test Compound C1->C2 C3 Incubate (72h) C2->C3 C4 Add Viability Reagent C3->C4 C5 Measure Signal C4->C5 C6 Calculate CC50 C5->C6 C6->Result

Caption: In vitro evaluation workflow for antileishmanial compounds.

Conclusion and Future Directions

Sterol 14α-demethylase remains a highly validated and promising target for the development of new antileishmanial therapies. Inhibitors of this enzyme have demonstrated potent activity against the clinically relevant amastigote stage of Leishmania. The favorable therapeutic window, created by the differences in sterol metabolism between the parasite and its mammalian host, underscores the potential for developing selective and effective drugs.

Future research should focus on:

  • High-throughput screening of new chemical entities against CYP51.

  • Structure-based drug design to improve potency and selectivity.

  • Combination therapy studies to assess potential synergy with other antileishmanial agents and to mitigate the risk of resistance.[4]

  • In vivo evaluation of promising candidates in animal models of leishmaniasis to confirm efficacy and assess pharmacokinetic properties.[7]

By leveraging the detailed experimental protocols and understanding the mechanism of action outlined in this guide, researchers can accelerate the discovery and development of novel CYP51 inhibitors to combat leishmaniasis.

References

Antileishmanial Agent-14: A Novel Drug Lead for the Treatment of Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data and therapeutic potential of Antileishmanial Agent-14, a promising new chemical entity for the treatment of leishmaniasis. Leishmaniasis is a neglected tropical disease with limited therapeutic options, often hampered by toxicity and emerging drug resistance.[1][2] this compound has demonstrated significant activity against both the promastigote and amastigote stages of Leishmania species, warranting further investigation as a novel drug lead.

Quantitative Efficacy and Toxicity Profile

The in vitro activity of this compound was evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis, and its cytotoxicity was assessed against mammalian cell lines to determine its selectivity.

Table 1: In Vitro Antileishmanial Activity and Cytotoxicity of this compound

ParameterLeishmania donovani PromastigotesLeishmania donovani Amastigotes (in THP-1 cells)Mammalian THP-1 CellsSelectivity Index (SI)*
IC50 / CC50 (µM) 0.30.53672

*Selectivity Index (SI) = CC50 (Mammalian Cells) / IC50 (Intracellular Amastigotes)

Mechanism of Action

This compound appears to exert its leishmanicidal effect through a multi-faceted mechanism, primarily targeting the parasite's mitochondria and inducing a regulated form of cell death.

Mitochondrial Dysfunction

A key aspect of Agent-14's mechanism is the disruption of mitochondrial function. Treatment of Leishmania promastigotes with Agent-14 leads to a rapid depletion of intracellular ATP, indicating a severe impact on the parasite's energy metabolism.[3] This is further supported by observations of mitochondrial swelling and vesiculation under transmission electron microscopy.[3] The disruption of the mitochondrial respiratory chain is a known mechanism for other antileishmanial drugs.[3]

Induction of Oxidative Stress and Apoptosis-like Cell Death

This compound induces the production of reactive oxygen species (ROS) in a dose-dependent manner.[4] This increase in oxidative stress is a critical step leading to apoptosis-like cell death in the parasite.[4] The induction of an apoptotic pathway is confirmed by Annexin V/PI staining, which identifies parasites in the early and late stages of apoptosis.[4][5]

Signaling Pathway

The proposed signaling cascade initiated by this compound within the Leishmania parasite is depicted below.

Antileishmanial_Agent_14_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP_depletion ATP Depletion Mitochondria->ATP_depletion Inhibition of Respiratory Chain ROS_production ROS Production Mitochondria->ROS_production Apoptosis Apoptosis-like Cell Death ATP_depletion->Apoptosis ROS_production->Apoptosis

Caption: Proposed signaling pathway of this compound in Leishmania.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

In Vitro Antileishmanial Activity against Promastigotes
  • Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 25°C.

  • Parasites in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^6 cells/mL.

  • This compound is dissolved in dimethyl sulfoxide (DMSO) and added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

  • Plates are incubated for 72 hours at 25°C.

  • Parasite viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antileishmanial Activity against Amastigotes
  • THP-1 human monocytic cells are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Differentiated macrophages are infected with late-stage L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • After 24 hours of infection, non-phagocytosed promastigotes are removed by washing.

  • This compound is added at various concentrations, and the infected cells are incubated for another 72 hours.

  • The cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is determined by light microscopy.

  • The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage compared to untreated controls.

Cytotoxicity Assay
  • THP-1 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL.

  • This compound is added at the same concentrations used for the amastigote assay.

  • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is assessed using the MTT assay, and the 50% cytotoxic concentration (CC50) is determined.

Measurement of Reactive Oxygen Species (ROS) Production
  • L. donovani promastigotes are treated with different concentrations of this compound for a specified time.

  • The parasites are then incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a flow cytometer or a fluorescence microplate reader.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel antileishmanial agent like this compound is outlined below.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Promastigote_Assay Promastigote Susceptibility Assay Amastigote_Assay Intracellular Amastigote Susceptibility Assay Promastigote_Assay->Amastigote_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Amastigote_Assay->Cytotoxicity_Assay ROS_Measurement ROS Production Measurement Cytotoxicity_Assay->ROS_Measurement Promising Candidate Mito_Potential Mitochondrial Membrane Potential Assay ROS_Measurement->Mito_Potential Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mito_Potential->Apoptosis_Assay Animal_Model Animal Model of Leishmaniasis Apoptosis_Assay->Animal_Model

Caption: Preclinical evaluation workflow for novel antileishmanial agents.

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against Leishmania donovani with a favorable selectivity index. Its mechanism of action, involving mitochondrial disruption and induction of apoptosis-like cell death, presents a promising avenue for circumventing existing drug resistance mechanisms. Further studies, including pharmacokinetic profiling and efficacy in animal models of visceral leishmaniasis, are warranted to fully elucidate the therapeutic potential of this novel drug lead. The development of new antileishmanial agents is crucial to combat this debilitating disease, and this compound represents a significant step forward in this endeavor.

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture Assays of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antileishmanial Agent-14" is a placeholder name for a hypothetical investigational compound. The following protocols are based on established in vitro screening methods for antileishmanial drug discovery and can be adapted for novel chemical entities.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic drugs is a global health priority. In vitro assays are the first step in the drug discovery pipeline, providing essential data on the efficacy and selectivity of novel compounds. These application notes provide detailed protocols for the in vitro evaluation of "this compound" against both the extracellular (promastigote) and intracellular (amastigote) stages of Leishmania parasites, as well as its cytotoxicity against mammalian cells.

Data Presentation

The efficacy and selectivity of this compound are summarized in the tables below. The 50% inhibitory concentration (IC50) represents the concentration of the agent required to inhibit parasite growth by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.[1][2][3][4] An SI value greater than 10 is generally considered promising for further development.[3]

Table 1: In Vitro Activity of this compound against Leishmania donovani

Assay TypeTargetIC50 (µM)
Anti-promastigoteL. donovani promastigotes8.5
Anti-amastigoteIntracellular L. donovani amastigotes2.1

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
THP-1 Macrophages> 100> 47.6

Experimental Protocols

Anti-Promastigote Viability Assay

This assay determines the direct effect of this compound on the viability of the extracellular, motile promastigote stage of Leishmania.

Materials:

  • Leishmania donovani promastigotes in the late logarithmic or early stationary phase of growth.[5]

  • M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[6]

  • This compound stock solution (e.g., in DMSO).

  • Reference drug (e.g., Amphotericin B).[7]

  • 96-well flat-bottom microtiter plates.

  • Resazurin sodium salt solution or MTT reagent.[8][9]

  • Plate reader (fluorometer or spectrophotometer).

Protocol:

  • Harvest late-logarithmic phase promastigotes and adjust the density to 1 x 10^6 parasites/mL in fresh culture medium.[1]

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and the reference drug in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and medium only (blank).

  • Incubate the plate at 26°C for 72 hours.

  • Following incubation, add 20 µL of resazurin solution (0.15 mg/mL) or MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[10]

  • Measure the fluorescence (560 nm excitation/590 nm emission for resazurin) or absorbance (570 nm for MTT formazan) using a plate reader.[8][11]

  • Calculate the percentage of growth inhibition relative to the untreated control and determine the IC50 value using a dose-response curve.[2][4]

Intracellular Anti-Amastigote Assay

This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.[7][12]

Materials:

  • THP-1 human monocytic cell line.[7][12][13]

  • RPMI-1640 medium with 10% FBS, penicillin, and streptomycin.

  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation.[7][12]

  • Stationary phase Leishmania donovani promastigotes.

  • This compound and reference drug solutions.

  • 24-well or 96-well plates.[5][7]

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI).[5][12]

  • Microscope (light or fluorescence).

Protocol:

  • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Differentiate the THP-1 cells into adherent macrophages by treating with 50 ng/mL PMA for 48 hours at 37°C in a 5% CO2 incubator.[7]

  • Wash the adherent macrophages with fresh medium to remove PMA.

  • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.[5][13]

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove non-phagocytosed promastigotes.[5][13]

  • Add fresh medium containing serial dilutions of this compound or the reference drug.

  • Incubate the plates for an additional 72 hours at 37°C with 5% CO2.[5][12]

  • Fix the cells with methanol and stain with Giemsa.[5]

  • Determine the number of amastigotes per 100 macrophages by microscopic observation.

  • Calculate the percentage of infection reduction compared to untreated infected cells and determine the IC50 value.

Mammalian Cell Cytotoxicity Assay

This assay is crucial to determine the selectivity of this compound by assessing its toxicity to the host cells.[14]

Materials:

  • THP-1 macrophages (or other suitable mammalian cell line like J774).[1]

  • Culture medium (RPMI-1640 with 10% FBS).

  • This compound and a cytotoxic reference drug (e.g., doxorubicin).

  • 96-well plates.

  • Resazurin or MTT solution.

  • Plate reader.

Protocol:

  • Seed THP-1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound or the reference cytotoxic drug.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Perform a resazurin or MTT assay as described in the anti-promastigote protocol to assess cell viability.[15]

  • Calculate the percentage of cytotoxicity relative to untreated cells and determine the CC50 value.[1]

Mandatory Visualizations

Antileishmanial_Screening_Workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis P1 Culture L. donovani promastigotes P2 Incubate with This compound P1->P2 P3 Assess viability (Resazurin/MTT) P2->P3 P4 Calculate Promastigote IC50 P3->P4 D1 Calculate Selectivity Index (SI = CC50 / Amastigote IC50) P4->D1 A1 Differentiate and seed THP-1 macrophages A2 Infect macrophages with promastigotes A1->A2 A3 Incubate with This compound A2->A3 A4 Fix, stain, and count intracellular amastigotes A3->A4 A5 Calculate Amastigote IC50 A4->A5 A5->D1 C1 Culture THP-1 macrophages C2 Incubate with This compound C1->C2 C3 Assess viability (Resazurin/MTT) C2->C3 C4 Calculate CC50 C3->C4 C4->D1

Caption: Workflow for in vitro screening of this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Target Pathway Agent14 Antileishmanial Agent-14 KinaseA Leishmania Kinase A Agent14->KinaseA inhibits Membrane Parasite Membrane ProteinX Effector Protein X KinaseA->ProteinX phosphorylates Metabolism Essential Metabolic Process ProteinX->Metabolism activates Apoptosis Parasite Apoptosis Metabolism->Apoptosis inhibition leads to

Caption: Hypothetical signaling pathway targeted by this compound.

References

Application Notes and Protocols for Antileishmanial Agent-14 (AA-14)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental use of the novel therapeutic candidate, Antileishmanial Agent-14 (AA-14). The focus of these guidelines is to ensure proper handling and solubilization of AA-14 to achieve reliable and reproducible results in both in vitro and in vivo experimental settings.

Introduction to this compound (AA-14)

This compound (AA-14) is a novel synthetic compound belonging to the 3-nitroimidazo[1,2-a]pyridine series, which has demonstrated significant activity against various Leishmania species. Like other nitroheterocyclic compounds, AA-14 is a prodrug that requires bioactivation by parasitic type 1 nitroreductases (NTRs)[1]. This selective activation within the parasite minimizes toxicity to mammalian cells, making it a promising candidate for further development. A significant challenge with earlier compounds in this series was poor aqueous solubility, which has been addressed in the development of AA-14 to improve its pharmacokinetic properties[1][2].

Physicochemical and Pharmacokinetic Properties

The following table summarizes the key quantitative data for AA-14, with comparative data for reference compounds where available.

PropertyValueReference Compound(s)
In Vitro Activity
EC50 (L. infantum amastigotes)3.7 µMMiltefosine: 0.4 µM, Fexinidazole: 15.9 µM[1]
CC50 (HepG2 cells)> 100 µM
CC50 (THP-1 cells)> 100 µM
Pharmacokinetics
Aqueous Solubility (Thermodynamic)Significantly improved over earlier derivatives (e.g., 1.4 µM for Hit B)[1]
Mouse Microsomal Stability (T1/2)> 40 min
Gastrointestinal Permeability (PAMPA)High (e.g., 452 nm/s for a related compound)[1]

Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of many novel drug candidates, proper solubilization is critical for accurate experimental results. The following protocol is recommended for the preparation of a 10 mM stock solution of AA-14.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the mass of AA-14 required to prepare the desired volume of a 10 mM stock solution.

  • Weigh the calculated amount of AA-14 powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

This protocol describes the evaluation of AA-14 against the intracellular amastigote stage of Leishmania.

Materials:

  • THP-1 human monocytic cell line

  • Leishmania promastigotes (e.g., L. infantum)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • AA-14 stock solution (10 mM in DMSO)

  • 96-well microtiter plates

  • Reference drug (e.g., Miltefosine)

Protocol:

  • Macrophage Differentiation: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and differentiate into macrophages by incubating with PMA (100 ng/mL) for 48 hours.

  • Infection: Wash the differentiated macrophages and infect with stationary phase Leishmania promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Prepare serial dilutions of AA-14 from the 10 mM stock solution in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%[3]. Remove the medium from the infected cells and add the drug dilutions. Include wells with untreated infected cells (negative control) and a reference drug.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Amastigotes: Fix and stain the cells (e.g., with Giemsa stain). Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of infection reduction against the drug concentration.

experimental_workflow cluster_prep Stock Solution Preparation cluster_invitro In Vitro Assay weigh Weigh AA-14 dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot & Store at -80°C vortex->store treat Treat with AA-14 Dilutions store->treat differentiate Differentiate THP-1 Cells infect Infect with Leishmania differentiate->infect infect->treat incubate Incubate (72h) treat->incubate quantify Quantify Amastigotes incubate->quantify

Workflow for In Vitro Antileishmanial Testing

Proposed Mechanism of Action

Nitroheterocyclic compounds like AA-14 are known to act as prodrugs that are activated by parasitic nitroreductases (NTRs)[1]. The reduction of the nitro group leads to the formation of cytotoxic metabolites that can damage parasitic DNA, proteins, and membranes[4]. Furthermore, antileishmanial agents can induce mitochondrial dysfunction, leading to a depletion of intracellular ATP and the production of reactive oxygen species (ROS), ultimately triggering apoptosis-like cell death in the parasite[5][6][7].

signaling_pathway cluster_damage Cellular Damage AA14 AA-14 (Prodrug) NTR Parasite Nitroreductase (NTR) AA14->NTR Enters Parasite Metabolites Cytotoxic Nitroso Intermediates NTR->Metabolites Bioactivation DNA_damage DNA Damage Metabolites->DNA_damage Protein_damage Protein Dysfunction Metabolites->Protein_damage Membrane_damage Membrane Disruption Metabolites->Membrane_damage Mitochondrion Mitochondrion Metabolites->Mitochondrion Induces Dysfunction Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis Protein_damage->Apoptosis Membrane_damage->Apoptosis ROS Increased ROS Mitochondrion->ROS ROS->Apoptosis

Proposed Mechanism of Action for AA-14

Safety and Handling

AA-14 is an experimental compound and should be handled with appropriate laboratory precautions.

  • Wear personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle the powdered form in a chemical fume hood to avoid inhalation.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on published data for similar compounds and should be adapted and optimized for specific experimental conditions.

References

Application Notes and Protocols for Antileishmanial Agent Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

As "Antileishmanial agent-14" is not a recognized compound in publicly available scientific literature, this document provides a generalized framework and representative protocols for the administration and evaluation of novel antileishmanial agents in murine models. The methodologies and data presented are based on established practices with other antileishmanial compounds and are intended to serve as a guide for researchers, scientists, and drug development professionals.

1. Introduction

The in vivo evaluation of novel antileishmanial agents in murine models is a critical step in the drug discovery pipeline. The choice of administration route is paramount and can significantly influence the agent's bioavailability, efficacy, and toxicity. This document outlines common administration routes, provides detailed experimental protocols for evaluating a test agent in a mouse model of visceral leishmaniasis, and presents data in a structured format for clarity.

2. Murine Models for Leishmaniasis

BALB/c mice are highly susceptible to Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis, making them a standard model for efficacy studies. C57BL/6 mice, which are more resistant, are often used for immunological studies.

3. Administration Routes for Test Agents

The selection of an administration route depends on the physicochemical properties of the compound, its intended clinical application, and the experimental objectives. Common routes for administering antileishmanial agents in mice include:

  • Oral (p.o.): Administration by gavage. This route is preferred for agents with good oral bioavailability.

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity. This is a common route for experimental compounds, allowing for rapid absorption.

  • Intravenous (i.v.): Injection into a vein, typically the tail vein. This route ensures immediate and complete bioavailability.

  • Subcutaneous (s.c.): Injection into the layer of skin. This route provides slower, more sustained absorption.

  • Topical: Application directly to a skin lesion in models of cutaneous leishmaniasis.

4. Experimental Protocols

Here, we provide a detailed protocol for evaluating a hypothetical "this compound" administered via the oral and intraperitoneal routes in a BALB/c mouse model of visceral leishmaniasis caused by L. donovani.

4.1. Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Evaluation A Parasite Culture (L. donovani promastigotes) B Infection of BALB/c Mice (1-2 x 10^7 promastigotes/mouse, i.v.) A->B C Establishment of Infection (10-15 days post-infection) D Grouping of Mice (Vehicle Control, Test Agent, Positive Control) C->D E Daily Drug Administration (e.g., 5 consecutive days) D->E F Euthanasia and Organ Harvest (Spleen and Liver) G Preparation of Tissue Smears (Giemsa Staining) F->G H Determination of Parasite Burden (LDU Calculation) G->H I Data Analysis (% Inhibition) H->I G cluster_0 Parasite Cell A This compound B Mitochondrial Membrane Depolarization A->B Inhibits ETC C Increased ROS Production B->C D Caspase-like Protease Activation C->D E DNA Fragmentation D->E F Apoptotic Cell Death E->F

Application Notes and Protocols for the Quantification of Antileishmanial Agent-14 (Modeled on Miltefosine)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given that "Antileishmanial agent-14" is a placeholder, these application notes and protocols are based on Miltefosine , a critical oral therapeutic agent for leishmaniasis. Miltefosine is an alkylphosphocholine compound that lacks a significant chromophore, making its quantification by UV-Vis spectrophotometry challenging.[1] Consequently, the most robust and widely adopted analytical methods for the quantification of miltefosine in biological matrices are based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

These notes provide detailed methodologies for the quantification of miltefosine in human plasma, skin tissue, and dried blood spots (DBS), tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters of various validated LC-MS/MS methods for miltefosine quantification.

Table 1: LC-MS/MS Method for Miltefosine in Human Plasma

ParameterValueReference
Linearity Range 4 - 2000 ng/mL[2][3][4]
Lower Limit of Quantification (LLOQ) 4 ng/mL[4]
Intra-assay Precision (at LLOQ) < 10.7%[3][4]
Inter-assay Precision (at LLOQ) 10.6%[3][4]
Intra-assay Accuracy (at LLOQ) 95.1% - 109%[3][4]
Inter-assay Accuracy (at LLOQ) 95.1% - 109%[3][4]
Internal Standard Perifosine or Deuterated Miltefosine[3][5]

Table 2: LC-MS/MS Method for Miltefosine in Human Skin Tissue

ParameterValueReference
Linearity Range 4 - 1000 ng/mL[5][6][7]
Correlation Coefficient (r²) ≥ 0.9996[5][6][7]
Lower Limit of Quantification (LLOQ) 4 ng/mL
Intra-assay Precision ≤ 15% (≤ 20% at LLOQ)[6][7]
Inter-assay Precision ≤ 15% (≤ 20% at LLOQ)[6][7]
Intra-assay Accuracy ± 15% (± 20% at LLOQ)[6][7]
Inter-assay Accuracy ± 15% (± 20% at LLOQ)[6][7]
Internal Standard Deuterated Miltefosine[5][7]

Table 3: LC-MS/MS Method for Miltefosine in Dried Blood Spots (DBS)

ParameterValueReference
Linearity Range 10 - 2000 ng/mL[8][9][10][11]
Lower Limit of Quantification (LLOQ) 10 ng/mL[8]
Precision ≤ 7.0% (≤ 19.1% at LLOQ)[9][10]
Accuracy ± 11.2%[9][10]
Recovery > 97%[9][10]
Internal Standard Miltefosine-D4[10]

Experimental Protocols

Protocol 1: Quantification of Miltefosine in Human Plasma using LC-MS/MS

This protocol is based on the method described by Dorlo et al.[2][3]

1. Materials and Reagents:

  • Miltefosine reference standard

  • Perifosine (Internal Standard)

  • Human EDTA plasma

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid

  • Triethylamine

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut PH)

2. Sample Preparation:

  • Spike a 250 µL aliquot of human EDTA plasma with the internal standard (perifosine).[3]

  • Dilute the plasma sample with 750 µL of 0.9 M acetic acid (pH 4.5).

  • Vortex the mixture and centrifuge for 5 minutes at 23,100 x g.

  • Condition an SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of 0.9 M aqueous acetic acid (pH 4.5).[3]

  • Load approximately 1 mL of the diluted plasma onto the SPE cartridge.

  • Wash the cartridge with 1 mL of methanol-water (1:1, v/v).

  • Elute the analyte with 2 x 0.75 mL of 0.1% (v/v) triethylamine in methanol.[3]

  • Transfer the eluate to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent

  • Column: Gemini C18 (150 mm x 2.0 mm, 5 µm)[2][3]

  • Mobile Phase: Alkaline eluent (specific composition to be optimized)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer[2][3]

  • Ionization Mode: Positive Ion Electrospray (ESI+)[2][3]

  • MRM Transitions:

    • Miltefosine: m/z 408.4 → (product ion to be determined, e.g., m/z 125.1)

    • Perifosine (IS): (precursor → product ions to be determined)

4. Data Analysis:

  • Quantify miltefosine by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of Miltefosine in Human Skin Tissue using LC-MS/MS

This protocol is adapted from the method for quantifying miltefosine in 4-mm human skin biopsies.[5][6][7]

1. Materials and Reagents:

  • Miltefosine reference standard

  • Deuterated miltefosine (Internal Standard)

  • 4-mm human skin biopsies

  • Collagenase A

  • Ammonium acetate

  • Methanol

  • Acetonitrile

  • Phenyl-bonded SPE cartridges

2. Sample Preparation:

  • Homogenize the skin tissue overnight by enzymatic digestion with collagenase A.[5][6][7]

  • Perform protein precipitation on the skin homogenates using ammonium acetate.[5]

  • Further process the sample using phenyl-bonded solid-phase extraction.[5][6][7]

  • Inject the final extracts onto the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Column: Gemini C18[5][6][7]

  • Mobile Phase: Alkaline eluent[5][6][7]

  • Mass Spectrometer: Quadrupole - linear ion trap mass spectrometer[5][7]

  • Ionization Mode: Positive Ion Electrospray (ESI+)[5][7]

4. Data Analysis:

  • Construct a calibration curve using miltefosine-spiked digestion solution.

  • Quantify miltefosine based on the peak area ratio relative to the deuterated internal standard.

Protocol 3: Quantification of Miltefosine in Dried Blood Spots (DBS) using LC-MS/MS

This protocol is based on the method by Kip et al.[11]

1. Materials and Reagents:

  • Miltefosine reference standard

  • Miltefosine-D4 (Internal Standard)[10]

  • Whatman 903 or equivalent DBS cards

  • Methanol (HPLC grade)

2. Sample Preparation:

  • Punch a 3-mm disc from the dried blood spot.

  • Extract miltefosine from the DBS disc using a simple pretreatment with methanol.[8][9][10]

  • The methanol extraction results in >97% recovery.[9][10]

  • Transfer the final extract to an autosampler vial.

  • Inject 10 µL onto the HPLC column.[8]

3. LC-MS/MS Conditions:

  • To be optimized based on available instrumentation, following similar principles as the plasma and skin tissue methods.

4. Data Analysis:

  • Validate the method over a calibration range of 10 to 2,000 ng/mL.[8][9][10]

  • Quantify miltefosine using the peak area ratio against the internal standard.

Mandatory Visualizations

experimental_workflow_plasma cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma 250 µL Human Plasma spike Spike with Internal Standard plasma->spike dilute Dilute with Acetic Acid spike->dilute vortex_centrifuge Vortex & Centrifuge dilute->vortex_centrifuge spe Solid-Phase Extraction (SPE) vortex_centrifuge->spe elute Elute Analyte spe->elute final_extract Final Extract elute->final_extract inject Inject into LC-MS/MS final_extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for Miltefosine Quantification in Plasma.

experimental_workflow_skin cluster_sample_prep Sample Preparation (Skin Tissue) cluster_analysis LC-MS/MS Analysis biopsy 4-mm Skin Biopsy digest Enzymatic Digestion (Collagenase A) biopsy->digest precipitate Protein Precipitation digest->precipitate spe Solid-Phase Extraction (SPE) precipitate->spe final_extract Final Extract for Analysis spe->final_extract inject LC-MS/MS Injection final_extract->inject quantify Data Acquisition & Quantification inject->quantify

Caption: Workflow for Miltefosine Quantification in Skin.

experimental_workflow_dbs start Start: Dried Blood Spot Card punch Punch 3-mm Disc start->punch extract Extract with Methanol punch->extract transfer Transfer Extract extract->transfer inject Inject into LC-MS/MS transfer->inject end End: Quantitative Result inject->end

Caption: Workflow for Miltefosine Quantification in DBS.

References

Application Notes and Protocols for Antileishmanial Agent-14 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for determining the in vitro efficacy of a novel hypothetical compound, "Antileishmanial agent-14," against Leishmania parasites. The protocols cover the assessment of cell viability for both the promastigote (insect stage) and intracellular amastigote (mammalian stage) forms of the parasite, as well as the cytotoxicity of the compound against a mammalian cell line.

Data Presentation

The following tables summarize the hypothetical quantitative data for the activity of this compound against Leishmania donovani and its cytotoxicity against the THP-1 human monocytic cell line.

Table 1: In Vitro Activity of this compound against Leishmania donovani Promastigotes

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
185.2 ± 5.1
562.7 ± 3.9
1048.9 ± 4.2
2521.3 ± 3.1
508.1 ± 2.5
IC50 (µM) 9.8 ± 1.1

Table 2: In Vitro Activity of this compound against Leishmania donovani Intracellular Amastigotes

Concentration (µM)% Infectivity (Mean ± SD)
0 (Vehicle Control)100 ± 6.2
190.5 ± 5.8
571.3 ± 4.5
1052.1 ± 4.9
2528.9 ± 3.7
5012.4 ± 2.9
IC50 (µM) 11.2 ± 1.3

Table 3: Cytotoxicity of this compound against THP-1 Macrophages

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 3.8
1098.2 ± 4.1
2595.7 ± 3.5
5088.4 ± 4.6
10075.1 ± 5.3
20052.3 ± 6.1
CC50 (µM) 195.5 ± 10.2

Table 4: Selectivity Index of this compound

ParameterValue
Promastigote IC50 (µM)9.8
Amastigote IC50 (µM)11.2
THP-1 CC50 (µM)195.5
Selectivity Index (CC50/Amastigote IC50) 17.5

Experimental Protocols

Anti-promastigote Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of Leishmania promastigotes. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[1][2]

Materials:

  • Leishmania donovani promastigotes in mid-log phase

  • M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microtiter plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Harvest mid-log phase promastigotes and adjust the cell density to 2 x 10^6 cells/mL in fresh M199 medium.[4]

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Amphotericin B in M199 medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and medium only (blank). The final DMSO concentration should not exceed 0.5%.

  • Incubate the plate at 26°C for 72 hours.

  • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 26°C in the dark.[2]

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100.

  • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Intracellular Anti-amastigote Assay (Parasite Rescue and Transformation Assay)

This protocol assesses the efficacy of this compound against the intracellular amastigote form of Leishmania in a macrophage host cell line.[5][6]

Materials:

  • THP-1 human monocytic leukemia cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Leishmania donovani stationary phase promastigotes

  • This compound stock solution (in DMSO)

  • Amphotericin B (positive control)

  • Schneider's insect medium

  • Resazurin solution (e.g., AlamarBlue)[5][7]

  • 96-well flat-bottom microtiter plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 10 ng/mL PMA and incubate for 48 hours at 37°C with 5% CO2 to induce differentiation into adherent macrophages.[5]

  • Wash the differentiated macrophages with fresh RPMI-1640 medium.

  • Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound or Amphotericin B and incubate for 48 hours.

  • After treatment, lyse the macrophages with a controlled lysis buffer (e.g., 0.05% SDS for a short duration).[5]

  • Centrifuge the plate to pellet the released amastigotes and replace the supernatant with 200 µL of Schneider's insect medium to allow the transformation of viable amastigotes back into promastigotes.[8]

  • Incubate the plate at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.[5]

  • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Calculate the percentage of infectivity and determine the IC50 value.

Mammalian Cell Cytotoxicity Assay (Resazurin Assay)

This protocol evaluates the toxicity of this compound against a mammalian cell line to determine its selectivity.[7][9]

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Resazurin solution

  • 96-well flat-bottom microtiter plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add serial dilutions of this compound to the wells and incubate for 72 hours at 37°C with 5% CO2.[9]

  • Add 20 µL of resazurin solution to each well and incubate for 4 hours.

  • Measure the fluorescence as described previously.

  • Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

G cluster_0 Day 1-3: Parasite Culture cluster_1 Day 3: Assay Setup cluster_2 Day 3-6: Incubation cluster_3 Day 6: Viability Measurement cluster_4 Data Analysis start Start: Leishmania donovani promastigote culture culture Culture to mid-log phase (2-3 days at 26°C) start->culture harvest Harvest promastigotes and adjust density to 2x10^6 cells/mL plate Plate 100 µL of cells in 96-well plate harvest->plate add_compound Add 100 µL of Antileishmanial agent-14 dilutions plate->add_compound incubate Incubate for 72 hours at 26°C add_mtt Add 20 µL MTT solution incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_sds Add 100 µL solubilization buffer incubate_mtt->add_sds read Read absorbance at 570 nm add_sds->read analyze Calculate % viability and determine IC50

Caption: Experimental workflow for the anti-promastigote viability assay.

G cluster_0 This compound Action cluster_1 Leishmania Parasite cluster_2 Cellular Effects cluster_3 Outcome agent This compound membrane Parasite Membrane agent->membrane mitochondrion Mitochondrion membrane->mitochondrion Disruption ros Increased ROS Production mitochondrion->ros atp ATP Depletion mitochondrion->atp potential Loss of Mitochondrial Membrane Potential mitochondrion->potential apoptosis Apoptosis-like Cell Death ros->apoptosis atp->apoptosis potential->apoptosis

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Antileishmanial Agent Macrophage Infection Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The parasites exist in two main forms: the extracellular promastigote in the insect vector and the intracellular amastigote that resides and replicates within macrophages of the mammalian host. The intramacrophage amastigote stage is the clinically relevant form of the parasite and is the primary target for antileishmanial drugs. This document provides a detailed protocol for an in vitro macrophage infection assay to evaluate the efficacy of potential antileishmanial agents, using a representative compound, "Antileishmanial Agent-14."

Data Presentation

The efficacy of this compound against intracellular Leishmania amastigotes is typically evaluated by determining the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the number of intracellular parasites by 50%. The cytotoxicity of the compound against the host macrophages is also assessed to determine its selectivity.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterLeishmania donovani (Intracellular Amastigotes)Murine Macrophages (J774A.1)Selectivity Index (SI)
IC50 (µM) 2.5 ± 0.3> 50> 20
CC50 (µM) N/A55.2 ± 4.1N/A

Note: Data are representative and may vary depending on the Leishmania species, macrophage cell line, and experimental conditions. The Selectivity Index (SI) is calculated as CC50 (macrophages) / IC50 (amastigotes). A higher SI value indicates greater selectivity of the compound for the parasite.

Experimental Protocols

This section details the step-by-step methodology for performing a Leishmania macrophage infection assay to screen for antileishmanial activity.

Materials and Reagents
  • Leishmania species (e.g., L. donovani, L. major) promastigotes

  • Macrophage cell line (e.g., J774A.1, THP-1, or primary bone marrow-derived macrophages)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution prepared in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • Giemsa stain

  • Methanol

  • 96-well cell culture plates

  • CO2 incubator

Experimental Workflow Diagram

G cluster_0 Day 1: Macrophage Seeding cluster_1 Day 2: Leishmania Infection cluster_2 Day 2-5: Drug Treatment cluster_3 Day 5: Quantification seed_macrophages Seed macrophages in a 96-well plate infect_macrophages Infect macrophages with stationary phase Leishmania promastigotes seed_macrophages->infect_macrophages 24h incubation wash_unbound Wash to remove unbound promastigotes infect_macrophages->wash_unbound 4-24h incubation add_drug Add serial dilutions of this compound wash_unbound->add_drug incubate Incubate for 72 hours add_drug->incubate fix_stain Fix with methanol and stain with Giemsa incubate->fix_stain quantify Quantify intracellular amastigotes by microscopy fix_stain->quantify calculate_ic50 Calculate IC50 values quantify->calculate_ic50

Caption: Workflow of the Leishmania macrophage infection assay.

Detailed Protocol
  • Macrophage Culture and Seeding:

    • Culture macrophages (e.g., J774A.1) in complete RPMI-1640 medium at 37°C in a 5% CO2 humidified incubator.

    • On Day 1, seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium.[1]

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Leishmania Culture and Infection:

    • Culture Leishmania promastigotes in complete RPMI-1640 medium at 26°C until they reach the stationary phase (typically 5-7 days).

    • On Day 2, infect the adhered macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate the infected plates at 37°C for 4 to 24 hours to allow for phagocytosis.[2]

    • After incubation, gently wash the wells twice with pre-warmed PBS to remove any non-internalized promastigotes.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the reference drug (e.g., Amphotericin B) in complete RPMI-1640 medium.

    • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated infected control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes:

    • After the 72-hour incubation, carefully remove the medium from the wells.

    • Fix the cells by adding 100 µL of methanol to each well for 10 minutes.

    • Remove the methanol and stain the cells with a 10% Giemsa solution for 20 minutes.

    • Wash the wells with water and allow the plate to air dry.

    • Examine the plate under a light microscope and count the number of amastigotes per 100 macrophages for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [ (Number of amastigotes in treated wells) / (Number of amastigotes in untreated control wells) ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Signaling Pathway

Many antileishmanial agents exert their effect by inducing oxidative stress and apoptosis-like cell death in the parasite.[3][4]

Proposed Mechanism of Action of this compound

G cluster_0 This compound Action cluster_1 Downstream Effects agent This compound target Parasite Mitochondria/ Sterol Biosynthesis agent->target ros Increased Reactive Oxygen Species (ROS) target->ros dna_damage DNA Damage ros->dna_damage membrane_damage Mitochondrial Membrane Potential Collapse ros->membrane_damage apoptosis Apoptosis-like Cell Death dna_damage->apoptosis membrane_damage->apoptosis

Caption: Proposed signaling pathway for this compound.

Pathway Description: this compound is hypothesized to act on the Leishmania parasite through one or more mechanisms. One potential target is the parasite's mitochondria, leading to dysfunction and an increase in the production of Reactive Oxygen Species (ROS).[5] Another possibility is the inhibition of a key enzyme in the sterol biosynthesis pathway, such as sterol 14α-demethylase, which is crucial for the parasite's membrane integrity.[3] The resulting accumulation of ROS can cause damage to vital cellular components, including DNA and mitochondrial membranes. This damage culminates in an apoptosis-like cell death cascade, ultimately leading to the elimination of the parasite.[3][4]

References

Application Notes and Protocols for Preclinical Formulation of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, necessitating the development of novel, effective, and safe therapeutic agents. This document provides detailed application notes and protocols for the preclinical formulation of a promising new chemical entity, "Antileishmanial agent-14." These guidelines are intended to assist researchers in the systematic evaluation of this agent, from initial characterization to in vivo efficacy studies. The protocols outlined herein are based on established methodologies in the field of antileishmanial drug development and can be adapted based on the specific physicochemical properties of this compound.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is critical for the development of a stable and effective formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight450.3 g/mol LC-MS
LogP3.8HPLC
Aqueous Solubility (pH 7.4)< 1 µg/mLShake-flask method
pKa8.2 (basic)Potentiometric titration
Melting Point185°CDifferential Scanning Calorimetry
Chemical StabilityStable at 4°C for 6 monthsHPLC

Formulation Development: Liposomal Encapsulation

Given its low aqueous solubility, a lipid-based formulation such as liposomes is a suitable approach to enhance the delivery of this compound. Liposomal formulations can improve drug solubility, stability, and target delivery to macrophages, the host cells for Leishmania amastigotes.[1][2]

Table 2: Characteristics of a Liposomal Formulation of this compound

ParameterValueMethod
Vesicle Size (Z-average)120 ± 15 nmDynamic Light Scattering
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering
Zeta Potential-25 ± 5 mVLaser Doppler Velocimetry
Encapsulation Efficiency> 90%Ultracentrifugation/HPLC
Drug Load5% (w/w)HPLC

Experimental Protocols

Protocol 1: Solubility Determination of this compound

Objective: To determine the aqueous solubility of this compound at physiological pH.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • HPLC system

Method:

  • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

  • Incubate the vial in an orbital shaker at 25°C for 24 hours to ensure equilibrium.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate to ensure reproducibility.

Protocol 2: Preparation of Liposomal this compound

Objective: To prepare a liposomal formulation of this compound using the thin-film hydration method.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm)

Method:

  • Dissolve this compound, DPPC, and cholesterol in a 2:1 molar ratio in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids.

  • Reduce the vesicle size by probe sonication for 5 minutes.

  • Extrude the liposomal suspension through 100 nm polycarbonate membranes for at least 10 passes to obtain unilamellar vesicles of a uniform size.

  • Characterize the resulting liposomes for size, polydispersity, zeta potential, and encapsulation efficiency.

In Vitro Efficacy Assessment

The antileishmanial activity of the formulated this compound should be evaluated against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.

Table 3: In Vitro Efficacy of Liposomal this compound against Leishmania donovani

FormIC50 (µM) - Free DrugIC50 (µM) - Liposomal DrugSelectivity Index (SI)
Promastigotes5.22.1> 47
Amastigotes (intracellular)1.80.5> 200

Selectivity Index (SI) = CC50 in mammalian cells / IC50 against amastigotes.

Protocol 3: In Vitro Antileishmanial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes and intracellular amastigotes.

Materials:

  • Leishmania donovani promastigotes and amastigote-infected macrophages

  • M199 medium for promastigotes, RPMI-1640 for amastigotes

  • Fetal bovine serum (FBS)

  • Resazurin solution

  • Microplate reader

Method for Promastigotes:

  • Seed L. donovani promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well in M199 medium.

  • Add serial dilutions of free and liposomal this compound to the wells. Include a no-drug control.

  • Incubate the plate at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Method for Intracellular Amastigotes:

  • Seed peritoneal macrophages or a macrophage cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.

  • Infect the macrophages with L. donovani amastigotes at a parasite-to-cell ratio of 10:1.

  • After 24 hours, wash the wells to remove extracellular parasites.

  • Add serial dilutions of free and liposomal this compound to the wells.

  • Incubate the plate at 37°C in 5% CO2 for 72 hours.

  • Fix and stain the cells with Giemsa stain.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 values.

In Vivo Preclinical Efficacy

The efficacy of the formulated this compound should be evaluated in a relevant animal model of visceral leishmaniasis.[3]

Table 4: In Vivo Efficacy of Liposomal this compound in a Murine Model of Visceral Leishmaniasis

Treatment GroupDose (mg/kg)RouteParasite Burden Reduction (%)
Vehicle Control-i.v.0
Free this compound10i.v.45
Liposomal this compound10i.v.92
Amphotericin B1i.v.98
Protocol 4: In Vivo Efficacy in a BALB/c Mouse Model

Objective: To evaluate the in vivo antileishmanial efficacy of liposomal this compound in BALB/c mice infected with Leishmania donovani.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Leishmania donovani amastigotes

  • Liposomal this compound and free drug

  • Amphotericin B (positive control)

  • Vehicle control (e.g., saline)

Method:

  • Infect BALB/c mice intravenously with 1 x 10^7 L. donovani amastigotes.

  • After 2-3 weeks, to allow for the establishment of infection, randomize the mice into treatment groups.[4]

  • Administer the treatments (e.g., daily for 5 consecutive days) via the intravenous route.

  • One week after the last treatment, euthanize the mice and aseptically remove the livers and spleens.

  • Prepare tissue homogenates and determine the parasite burden by counting Giemsa-stained smears or by limiting dilution assay.

  • Express the results as Leishman-Donovan Units (LDU) or as a percentage reduction in parasite burden compared to the vehicle control group.

Visualizations

G cluster_0 Leishmania Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Agent14 This compound Agent14->CYP51 Inhibition CYP51->Ergosterol

Caption: Hypothetical signaling pathway targeted by this compound.

G cluster_1 Preclinical Evaluation Workflow start Start physchem Physicochemical Characterization start->physchem formulation Formulation Development physchem->formulation invitro In Vitro Efficacy & Toxicity formulation->invitro invivo In Vivo Efficacy & PK/PD invitro->invivo data Data Analysis & Interpretation invivo->data end End data->end

Caption: Experimental workflow for preclinical evaluation.

G cluster_2 Formulation Strategy Decision Tree solubility Aqueous Solubility > 10 µg/mL? aqueous Aqueous Solution solubility->aqueous Yes logp LogP < 3? solubility->logp No liposomes Liposomes/ Nanoparticles logp->liposomes No cosolvent Co-solvent/ Surfactant System logp->cosolvent Yes

Caption: Decision tree for formulation strategy selection.

References

Application Notes & Protocols: Stability Testing and Storage of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: AN-ALA14-STAB-001

Revision: 1.0

Introduction

Antileishmanial Agent-14 (ALA-14) is a novel synthetic compound under investigation for the treatment of visceral and cutaneous leishmaniasis. As with any investigational drug product, a thorough understanding of its stability profile is critical for ensuring safety, efficacy, and quality throughout its lifecycle.[1] These application notes provide a comprehensive overview of the stability testing program for ALA-14 drug substance, including forced degradation studies and formal stability trials under ICH-recommended conditions.[2][3] The protocols herein are designed for use by researchers, analytical scientists, and drug development professionals to ensure consistent and reliable data generation.

The primary objectives of these studies are to:

  • Identify potential degradation pathways and degradation products.[1][4][5]

  • Establish a stability-indicating analytical method.[6][7]

  • Determine the intrinsic stability of the ALA-14 molecule.[4]

  • Define appropriate storage conditions and a preliminary re-test period.[1]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are performed to accelerate the degradation of ALA-14 under conditions more severe than standard stability testing.[4] This helps to identify likely degradation products and validate the specificity of the analytical method.[6] A target degradation of 5-20% is considered optimal to ensure that degradation products are generated at detectable levels without over-stressing the molecule to the point of forming irrelevant secondary products.[8]

The following table summarizes the conditions and results of the forced degradation studies on a single batch of ALA-14.

Stress ConditionReagent/Condition DetailsDurationAssay (% Initial)Purity (% Peak Area)Total Degradants (%)Observations
Acid Hydrolysis 0.1 M HCl, 60°C24 hours88.2%89.1%10.9%Two major degradants (DP-H1, DP-H2)
Base Hydrolysis 0.1 M NaOH, 60°C8 hours81.5%82.0%18.0%Significant degradation, one major degradant (DP-B1)
Oxidation 3% H₂O₂, RT24 hours92.7%93.5%6.5%One major degradant (DP-O1)
Thermal Degradation 80°C (Solid State)72 hours96.1%96.8%3.2%Minor degradation, slight discoloration
Photostability ICH Option 2 (1.2 million lux·h, 200 W·h/m²)10 days85.4%86.3%13.7%Significant degradation, yellowing of powder
Control 25°C / 60% RH10 days99.8%99.9%0.1%No significant change

Objective: To assess the intrinsic stability of ALA-14 and identify degradation products under various stress conditions.

Materials:

  • ALA-14 Drug Substance

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Forced degradation chamber, photostability chamber, calibrated oven, and water bath.

Procedure:

  • Sample Preparation: Prepare a stock solution of ALA-14 in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of ALA-14 stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis:

    • Mix 1 mL of ALA-14 stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 1, 4, 8 hours).

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidation:

    • Mix 1 mL of ALA-14 stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples for analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of solid ALA-14 in a thin layer in a glass vial.

    • Heat in a calibrated oven at 80°C for 72 hours.

    • Dissolve a known quantity of the stressed solid in methanol for analysis.

  • Photostability:

    • Expose solid ALA-14 powder to light conditions as specified in ICH Q1B guidelines.[3]

    • Ensure a concurrent dark control sample is maintained under the same temperature conditions.

    • Analyze the sample after the specified exposure.

  • Analysis: Analyze all samples, including a non-stressed control, using the validated stability-indicating HPLC method detailed in Section 4.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis ALA14 ALA-14 Drug Substance Stock Prepare 1 mg/mL Stock Solution ALA14->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid) (80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating HPLC Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Identify Degradants & Calculate Mass Balance Analyze->Report

Workflow for forced degradation studies of ALA-14.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH Q1A(R2) guidelines to propose a re-test period and storage conditions.[2] These studies evaluate the stability of ALA-14 in its proposed container closure system under various temperature and humidity conditions over a prolonged period.

The tables below present the stability data for three primary batches of ALA-14 drug substance packaged in amber glass vials.

Table 3.1: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

Time PointBatchAssay (%)Purity (%)Total Degradants (%)Appearance
0 Months 199.9>99.9<0.1White Powder
2100.1>99.9<0.1White Powder
399.8>99.9<0.1White Powder
3 Months 198.599.10.9Off-white Powder
298.899.30.7Off-white Powder
398.699.20.8Off-white Powder
6 Months 197.298.02.0Off-white Powder
297.598.21.8Off-white Powder
397.498.11.9Off-white Powder

Table 3.2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)

Time PointBatchAssay (%)Purity (%)Total Degradants (%)Appearance
0 Months 199.9>99.9<0.1White Powder
2100.1>99.9<0.1White Powder
399.8>99.9<0.1White Powder
6 Months 199.6>99.90.2White Powder
299.8>99.90.1White Powder
399.5>99.90.2White Powder
12 Months 199.299.80.5White Powder
299.599.90.4White Powder
399.199.70.6White Powder

Objective: To evaluate the long-term and accelerated stability of ALA-14 drug substance.

Materials:

  • Three primary batches of ALA-14 drug substance.

  • Container closure system: Type I amber glass vials with PTFE-lined caps.

  • ICH-compliant stability chambers.

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[9]

  • Packaging: Package a sufficient quantity of ALA-14 from each batch into the specified container closure system. The packaging should simulate that proposed for storage and distribution.[9]

  • Storage Conditions: Place the packaged samples into qualified stability chambers set to the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Withdraw samples for analysis at the time points specified in ICH Q1A(R2).

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analysis: At each time point, test the samples for appearance, assay, purity, and degradation products using the validated HPLC method. Other tests such as water content and particle size may also be included.

ICH_Stability_Logic cluster_conditions Storage Conditions Start Start Stability Study (3 Batches, T=0) LongTerm Long-Term 25°C / 60% RH Start->LongTerm Accelerated Accelerated 40°C / 75% RH Start->Accelerated Evaluate Evaluate Data & Propose Re-test Period LongTerm->Evaluate Test at 3, 6, 9, 12... months Decision Significant Change in Accelerated Study (at 6 months)? Accelerated->Decision Test at 3, 6 months Intermediate Initiate Intermediate Study 30°C / 65% RH Decision->Intermediate Yes Decision->Evaluate No Intermediate->Evaluate

References

Application Notes and Protocols for High-Throughput Screening of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to the fatal visceral form.[1] Current treatment options are limited by issues such as toxicity, parasite resistance, and high cost, underscoring the urgent need for novel, effective, and safe antileishmanial drugs.[2][3][4] High-throughput screening (HTS) is a crucial strategy in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify new chemical entities with antileishmanial activity.[2]

This document provides detailed application notes and protocols for the high-throughput screening of a hypothetical novel antileishmanial candidate, "Antileishmanial Agent-14." The methodologies described are based on established and effective HTS assays for Leishmania, particularly focusing on the more physiologically relevant intracellular amastigote stage of the parasite.

Application Notes: High-Content Screening of Intracellular Leishmania Amastigotes

A primary and effective HTS strategy for the discovery of new antileishmanial compounds is the use of an image-based high-content screening (HCS) assay targeting the intracellular amastigote stage of the parasite within a host cell, such as a macrophage.[5] This approach offers a more disease-relevant model compared to screening against the promastigote (insect) stage of the parasite, as the amastigote is the clinically relevant form in the mammalian host.[6] Screening directly against the intracellular amastigote can identify compounds that are effective against this replicative stage and have the ability to penetrate the host cell.

The workflow for such an assay typically involves infecting a host macrophage cell line with Leishmania parasites, treating the infected cells with the compound library, staining the host cell and parasite nuclei, and then using automated microscopy and image analysis to quantify the parasite load and host cell viability.[5]

Data Presentation: Hypothetical Screening Data for this compound

The following tables summarize hypothetical quantitative data for "this compound" generated from a typical HTS cascade.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterLeishmania donovani (Amastigote) IC₅₀ (µM)Leishmania donovani (Promastigote) IC₅₀ (µM)Host Cell (Macrophage) CC₅₀ (µM)Selectivity Index (SI)¹
This compound 2.515.0>50>20
Miltefosine (Control) 2.07.525.012.5
Amphotericin B (Control) 0.10.210.0100

¹Selectivity Index (SI) is calculated as Host Cell CC₅₀ / Amastigote IC₅₀. A higher SI value is desirable, indicating greater selectivity for the parasite over the host cell.

Table 2: HTS Assay Performance Metrics

Assay ParameterValueInterpretation
Z'-factor 0.65Indicates a high-quality assay suitable for HTS.
Signal-to-Background Ratio 12A strong signal window for differentiating hits from inactive compounds.
Hit Rate (Primary Screen) 0.5%A manageable hit rate for follow-up studies.

Experimental Protocols

Protocol 1: High-Content Screening Assay for Intracellular Leishmania donovani Amastigotes

This protocol describes a 384-well format, image-based HCS assay to determine the efficacy of "this compound" against intracellular amastigotes.

Materials:

  • Leishmania donovani promastigotes

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • "this compound" and control compounds (e.g., miltefosine, amphotericin B)

  • 384-well clear-bottom black plates

  • Hoechst 33342 stain

  • Automated confocal microscope or high-content imager

  • Image analysis software

Methodology:

  • Macrophage Differentiation:

    • Seed THP-1 cells into 384-well plates at a density of 2 x 10⁴ cells/well in RPMI-1640 medium.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Parasite Infection:

    • Culture L. donovani promastigotes to a stationary phase.

    • Wash the differentiated THP-1 macrophages with fresh medium to remove non-adherent cells and PMA.

    • Infect the macrophages with stationary-phase promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells with fresh medium to remove any remaining extracellular parasites.

  • Compound Treatment:

    • Prepare a serial dilution of "this compound" and control compounds in RPMI-1640 medium.

    • Add the compounds to the infected macrophages. Include wells with untreated infected cells (negative control) and wells with a known antileishmanial drug (positive control).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Staining and Imaging:

    • After incubation, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash the wells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain the nuclei of both the host cells and intracellular amastigotes with Hoechst 33342 (1 µg/mL) for 20 minutes.

    • Wash the wells with PBS.

    • Acquire images using an automated confocal microscope or a high-content imaging system. Capture images from at least two different fields per well.

  • Data Analysis:

    • Use a customized image analysis algorithm to identify and count the number of host cell nuclei and intracellular amastigote nuclei.[5]

    • Calculate the infection ratio (percentage of infected macrophages) and the number of amastigotes per macrophage.

    • Determine the IC₅₀ value for "this compound" by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

    • Determine the CC₅₀ value by quantifying the number of host cells at different compound concentrations.

Visualizations

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis Cell_Seeding Seed Macrophages in 384-well plates Differentiation Differentiate with PMA Cell_Seeding->Differentiation Infection Infect with Leishmania Differentiation->Infection Compound_Addition Add Compound Library (incl. Agent-14) Infection->Compound_Addition Incubation Incubate for 72h Compound_Addition->Incubation Staining Fix and Stain Nuclei (Hoechst) Incubation->Staining Imaging Automated Microscopy Staining->Imaging Analysis Image Analysis: - Count Host Cells - Count Amastigotes Imaging->Analysis Dose_Response Dose-Response Curves (IC50, CC50) Analysis->Dose_Response Sterol_Pathway cluster_pathway Leishmania Ergosterol Biosynthesis Pathway Precursor Squalene Intermediate1 Lanosterol Precursor->Intermediate1 Squalene epoxidase Intermediate2 Eburicol Intermediate1->Intermediate2 CYP51 Ergosterol Ergosterol (Essential for Membrane) Intermediate2->Ergosterol Multiple Steps CYP51 Sterol 14α-demethylase (CYP51) Agent14 This compound (Hypothetical Inhibitor) Agent14->CYP51

References

Application Notes and Protocols: Use of Antileishmanial Agent-14 (APC14) in Drug Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, presents a significant global health challenge. The emergence of drug-resistant strains necessitates the exploration of novel therapeutic strategies, including drug combination therapies. This document provides detailed application notes and protocols for the use of Antileishmanial agent-14 (an alkylphosphocholine analog, hereafter referred to as APC14) in combination studies. Alkylphosphocholines are a class of compounds that have shown promise against Leishmania, and combination therapies involving these agents may offer a path to overcoming resistance and enhancing efficacy.[1][2]

The primary rationale for employing drug combinations is to achieve synergistic or additive effects, allowing for lower doses of individual drugs, thereby reducing toxicity and minimizing the risk of developing further resistance.[3] Studies have shown that combining APC14 with other antileishmanial agents can result in synergistic effects against drug-resistant strains of Leishmania mexicana.[1][2]

Data Presentation: In Vitro Efficacy of APC14 Combinations

The following tables summarize the quantitative data from in vitro studies on APC14 in combination with other alkylphosphocholine analogs (APC12 and APC16) and standard antileishmanial drugs against wild-type (WT) and drug-resistant (C12Rx) Leishmania mexicana promastigotes.

Table 1: IC50 Values of Individual Alkylphosphocholine Analogs against L. mexicana Promastigotes

CompoundStrainIC50 (µg/mL)
APC12WT0.003 ± 0.001
C12Rx0.8 ± 0.1
APC14WT0.005 ± 0.001
C12Rx0.5 ± 0.1
APC16WT0.008 ± 0.001
C12Rx0.4 ± 0.1

Data extracted from studies on alkylphosphocholine analogues against Leishmania mexicana.[1]

Table 2: Summary of Interaction Effects of APC Combinations against L. mexicana Promastigotes

CombinationTarget StrainPredominant Interaction
APC12 + APC14WTAntagonistic
C12RxSynergistic
APC12 + APC16WTAntagonistic
C12RxAntagonistic
APC14 + APC16WTSynergistic
C12RxAntagonistic
APC12 + KetoconazoleC12RxSynergistic
APC14 + KetoconazoleC12RxNo Synergy
APC12/14/16 + Amphotericin BWTAntagonistic

This table summarizes the observed interactions between different drug combinations.[1] A synergistic effect was noted for the combination of APC12 and APC14 against a drug-resistant strain of L. mexicana.[1] Specifically, combinations of APC12 (at 0.063–0.25 mg/ml) with APC14 (at 0.003–0.5 mg/ml) achieved over 90% killing efficiency against the C12Rx strain, a level of efficacy that required more than 1 mg/ml of APC12 when used alone.[1][2]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Leishmania Promastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of antileishmanial agents against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. mexicana wild-type and resistant strains)

  • Complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)

  • 96-well microtiter plates

  • Test compounds (e.g., APC14, APC12) and control drugs (e.g., Amphotericin B)

  • Resazurin solution or other viability assay reagent (e.g., MTT)

  • Plate reader (spectrophotometer or fluorometer)

  • Incubator (26°C)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C to the late logarithmic phase of growth.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the compounds in the complete culture medium.

  • Assay Setup:

    • Seed the 96-well plates with Leishmania promastigotes at a density of 5 x 10^6 cells/well.

    • Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and a reference drug (positive control).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment:

    • Add the viability reagent (e.g., Resazurin) to each well according to the manufacturer's instructions.

    • Incubate for an additional 4-24 hours to allow for color development.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Drug Combination Assay (Checkerboard Assay)

This protocol is used to assess the interaction between two compounds (e.g., synergistic, additive, or antagonistic effects).

Materials:

  • Same as Protocol 1.

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of Compound A horizontally and Compound B vertically in a 96-well plate. This creates a matrix of different concentration combinations.

  • Parasite Seeding: Add Leishmania promastigotes to each well at the same density as in Protocol 1.

  • Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in the combination:

      • FIC of A = (IC50 of A in combination) / (IC50 of A alone)

      • FIC of B = (IC50 of B in combination) / (IC50 of B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of A + FIC of B.

    • Interpret the FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Visualizations

Signaling Pathways and Drug Targets

The exact mechanism of action for many alkylphosphocholines is still under investigation, but they are known to interfere with lipid metabolism and membrane integrity.[4][5] The diagram below illustrates potential pathways affected by antileishmanial agents.

Leishmania_Signaling_Pathways cluster_membrane Parasite Cell Membrane cluster_mito Mitochondrion cluster_nucleus Nucleus Ergosterol Ergosterol Biosynthesis Transporters Membrane Transporters Phospholipid Phospholipid Metabolism ETC Electron Transport Chain OxPhos Oxidative Phosphorylation DNA_Rep DNA Replication & Repair Topoisomerase Topoisomerase APC14 APC14 APC14->Phospholipid Disrupts Drug_B Combination Drug (e.g., Ketoconazole) Drug_B->Ergosterol Inhibits

Caption: Potential drug targets in Leishmania for combination therapy.

Experimental Workflow

The following diagram outlines the workflow for in vitro drug combination studies.

Experimental_Workflow start Start culture Culture Leishmania Promastigotes start->culture prepare_drugs Prepare Serial Dilutions of APC14 and Combination Drug culture->prepare_drugs single_drug Single Drug IC50 Assay prepare_drugs->single_drug combo_assay Checkerboard Assay (Combination) prepare_drugs->combo_assay incubate Incubate for 72h single_drug->incubate combo_assay->incubate viability Assess Parasite Viability (e.g., Resazurin Assay) incubate->viability analyze_ic50 Calculate IC50 Values viability->analyze_ic50 analyze_fici Calculate FIC Index (FICI) viability->analyze_fici interpret Interpret Interaction (Synergy, Additive, Antagonism) analyze_ic50->interpret analyze_fici->interpret end End interpret->end

Caption: Workflow for in vitro antileishmanial drug combination screening.

References

Troubleshooting & Optimization

"Antileishmanial agent-14" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the novel investigational compound, Antileishmanial Agent-14.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a poorly soluble compound. Its aqueous solubility is expected to be low, which can present challenges in experimental assays. Early data suggests the solubility is in the low micromolar range, but this can be significantly influenced by the specific buffer conditions.

Q2: Why is my this compound precipitating out of solution during my in vitro assay?

A2: Precipitation of this compound during in vitro assays is a common issue due to its low intrinsic solubility. This can be triggered by several factors, including the final concentration of the compound, the composition of the assay buffer (pH, ionic strength), the concentration of DMSO from the stock solution, and incubation time and temperature.

Q3: What are the initial recommended steps if I observe precipitation?

A3: If you observe precipitation, we recommend the following initial troubleshooting steps:

  • Visually inspect your stock solution for any signs of precipitation before diluting it into your assay medium.

  • Lower the final concentration of this compound in your assay.

  • Decrease the percentage of DMSO in the final assay medium by using a higher concentration stock solution.

  • Ensure the assay buffer pH is compatible with the compound's properties.

Troubleshooting Guide: Solubility Issues

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility and precipitation of this compound at the tested concentrations are leading to variable effective concentrations.

  • Solutions:

    • Particle Size Reduction: Micronization or nanosuspension techniques can increase the surface area of the compound, which may improve its dissolution rate.[1][2][3]

    • Use of Co-solvents: The addition of a small percentage of a biocompatible co-solvent to the assay medium can increase solubility.[2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

    • Complexation: The use of cyclodextrins to form inclusion complexes can significantly enhance the aqueous solubility of hydrophobic drugs.[1][3][4]

Issue 2: Difficulty preparing a stock solution of sufficient concentration.
  • Possible Cause: this compound has limited solubility in common laboratory solvents.

  • Solutions:

    • Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents.

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[1][5]

    • Solid Dispersions: Creating a solid dispersion of the agent in a hydrophilic carrier can improve its dissolution properties.[4]

Quantitative Data Summary

The following tables summarize typical solubility data for poorly soluble antileishmanial compounds, which can be used as a reference for troubleshooting this compound.

Table 1: Solubility of a Hypothetical Poorly Soluble Antileishmanial Agent in Different Solvents.

SolventSolubility (µg/mL)
Water< 1
Phosphate Buffered Saline (PBS) pH 7.41.5
DMSO> 10,000
Ethanol50
Propylene Glycol150

Table 2: Effect of Different Formulation Strategies on Aqueous Solubility.

Formulation StrategyResulting Aqueous Solubility (µg/mL)Fold Increase
Unformulated Compound1-
Micronization55
10% Propylene Glycol Co-solvent2525
2-Hydroxypropyl-β-cyclodextrin Complex100100
Solid Dispersion (PVP K30)150150

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is the gold standard for determining the equilibrium solubility of a compound.[6]

Materials:

  • This compound (solid powder)

  • Distilled water or buffer of choice

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the desired aqueous medium (e.g., 5 mL of PBS pH 7.4).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm that excess solid is still present.

  • Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method to improve the solubility of a poorly soluble compound.

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Magnetic stirrer

  • Freeze-dryer

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).

  • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.

  • Continue stirring the suspension at room temperature for 24-48 hours.

  • Filter the suspension to remove the undissolved compound.

  • Freeze-dry the resulting clear solution to obtain the solid inclusion complex.

  • The solubility of the complex can then be determined using the shake-flask method (Protocol 1).

Visualizations

Caption: Workflow for addressing solubility issues of this compound.

leishmania_signaling cluster_drug_action Potential Drug Action cluster_pathway Leishmania Ergosterol Biosynthesis Pathway cluster_outcome Parasite Outcome Agent14 This compound Demethylase 14-alpha-demethylase (CYP51) Agent14->Demethylase Inhibition Precursor Squalene Lanosterol Lanosterol Precursor->Lanosterol Lanosterol->Demethylase Intermediate Intermediate Sterols Demethylase->Intermediate Ergosterol Ergosterol (Essential for membrane integrity) Intermediate->Ergosterol Outcome Disrupted Membrane Function & Parasite Death Ergosterol->Outcome

References

"Antileishmanial agent-14" in vitro assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-14. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound that demonstrates potent activity against various Leishmania species. Its primary mechanism of action involves the disruption of the parasite's mitochondrial function. Specifically, it inhibits the succinate reductase complex of the mitochondrial respiratory chain, leading to a rapid depletion of intracellular ATP.[1] This impairment of the parasite's bioenergetic metabolism ultimately induces apoptosis-like cell death.[2]

Q2: Which form of the Leishmania parasite is most relevant for in vitro testing with this compound?

A2: While primary screening can be performed on the easily culturable promastigote form, it is crucial to confirm the activity of this compound on the clinically relevant intramacrophagic amastigote form.[3] Amastigotes reside within host macrophages, and assays using this form provide more biologically relevant data on the potential efficacy of the compound.[3][4]

Q3: What are the common causes of variability in IC50 values for this compound in promastigote assays?

A3: Variability in IC50 values for promastigote assays can arise from several factors, including:

  • Culture medium composition: Differences in media components, pH, and supplementation can lead to varied drug responses.[5]

  • Parasite density: The initial concentration of promastigotes can influence the effective concentration of the agent.

  • Growth phase of parasites: Promastigotes in the logarithmic growth phase may exhibit different sensitivities compared to those in the stationary phase.

  • Incubation time and temperature: The duration of drug exposure and the incubation temperature can significantly impact parasite viability.[4][5]

  • Assay method: The choice of viability assay (e.g., MTT, MTS, resazurin, direct counting) can affect the determined IC50 value.[3][6][7]

Q4: Why am I observing high toxicity of this compound in the host macrophage cell line?

A4: High cytotoxicity in the host macrophage cell line (e.g., J774A.1, THP-1) can be due to off-target effects of this compound. It is essential to determine the 50% cytotoxic concentration (CC50) for the host cells to calculate the selectivity index (SI = CC50/IC50).[8] An SI value greater than 10 is generally considered indicative of a promising antileishmanial agent. If you observe high host cell toxicity, consider performing dose-response curves for both the parasite and the host cell line in parallel.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Amastigote Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Low or variable macrophage infection rate: Poor infectivity of promastigotes for the macrophage host cells can lead to inconsistent results.[9]Optimize the infection protocol by preconditioning late-log-phase promastigotes at a slightly acidic pH (e.g., pH 5.4) for 24 hours prior to infection.[9] Ensure a consistent parasite-to-macrophage ratio.
Host cell line variability: Different macrophage cell lines (e.g., primary peritoneal macrophages, THP-1, J774A.1) can yield different results.[4]Use a consistent and well-characterized macrophage cell line for all experiments. If possible, validate findings in primary macrophages.
Incomplete removal of extracellular promastigotes: Residual promastigotes can confound the results of the amastigote assay.Include a thorough washing step after the infection period to remove any non-internalized promastigotes. Some protocols recommend including a brief incubation with a drug that is active against promastigotes but not intracellular amastigotes.
Variability in readout method: The method used to quantify intracellular amastigotes (e.g., microscopic counting, reporter gene expression, high-content imaging) can introduce variability.[10][11]Standardize the readout method and ensure proper controls are included. For microscopic counting, ensure the counter is blinded to the experimental conditions. High-content imaging can provide more objective and robust data.[11]
Issue 2: No Significant Parasite Inhibition Observed

Possible Causes and Solutions

Possible Cause Troubleshooting Step
Compound instability or precipitation: this compound may be unstable or precipitate in the culture medium.Visually inspect the culture wells for any signs of precipitation. Prepare fresh stock solutions of the compound for each experiment and consider using a different solvent if solubility is an issue.
Drug resistance: The Leishmania strain being used may have intrinsic or acquired resistance to the compound's mechanism of action.[12][13]Test the agent against a known sensitive reference strain. If resistance is suspected, consider performing mechanism of action studies to investigate potential resistance pathways.
Incorrect assay conditions: The chosen assay conditions (e.g., incubation time, drug concentration range) may not be optimal for observing an effect.Perform a time-course experiment to determine the optimal incubation time. Broaden the range of drug concentrations tested to ensure the full dose-response curve is captured.
Sub-optimal parasite health: Unhealthy parasites may not respond appropriately to the drug.Ensure parasites are in the mid-logarithmic growth phase and exhibit good motility before initiating the assay.

Experimental Protocols

Protocol 1: In Vitro Promastigote Susceptibility Assay (MTT-based)
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C.

  • Assay Preparation: Harvest mid-log phase promastigotes by centrifugation and resuspend in fresh medium to a concentration of 1 x 10^6 cells/mL.

  • Drug Dilution: Prepare a serial dilution of this compound in the culture medium.

  • Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control. Incubate the plate at 26°C for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.

  • Readout: Add 100 µL of 10% SDS in 0.01 M HCl to each well to dissolve the formazan crystals. Incubate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: In Vitro Intracellular Amastigote Susceptibility Assay
  • Macrophage Seeding: Seed THP-1 human monocytic leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 medium containing 10% FBS and 50 ng/mL phorbol 12-myristate 13-acetate (PMA). Incubate for 48 hours at 37°C in 5% CO2 to allow for differentiation into adherent macrophages.

  • Parasite Infection: Wash the differentiated macrophages with fresh medium. Infect the macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.

  • Removal of Extracellular Parasites: Wash the wells three times with fresh medium to remove non-internalized promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include untreated infected cells as a negative control and a reference drug as a positive control. Incubate for 72 hours at 37°C in 5% CO2.

  • Fixation and Staining: Wash the cells with PBS, fix with methanol, and stain with Giemsa.

  • Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value as the concentration of the drug that reduces the number of amastigotes per macrophage by 50% compared to the untreated control.

Visualizations

Antileishmanial_Agent_14_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay promastigote_culture Culture Leishmania promastigotes promastigote_harvest Harvest mid-log phase promastigotes promastigote_culture->promastigote_harvest promastigote_assay_setup Set up 96-well plate assay with drug dilutions promastigote_harvest->promastigote_assay_setup promastigote_incubation Incubate for 72h promastigote_assay_setup->promastigote_incubation promastigote_readout MTT assay and read absorbance promastigote_incubation->promastigote_readout macrophage_culture Culture and differentiate macrophages macrophage_infection Infect macrophages with promastigotes macrophage_culture->macrophage_infection remove_extracellular Wash to remove extracellular parasites macrophage_infection->remove_extracellular amastigote_drug_treatment Treat with This compound remove_extracellular->amastigote_drug_treatment amastigote_incubation Incubate for 72h amastigote_drug_treatment->amastigote_incubation amastigote_readout Fix, stain, and count intracellular amastigotes amastigote_incubation->amastigote_readout

Caption: Experimental workflow for in vitro antileishmanial assays.

Antileishmanial_Agent_14_MoA Agent14 This compound Mitochondrion Leishmania Mitochondrion Agent14->Mitochondrion Enters SuccinateReductase Succinate Reductase (Complex II) Agent14->SuccinateReductase Inhibits ATP_Depletion ATP Depletion SuccinateReductase->ATP_Depletion Leads to Apoptosis Apoptosis-like Cell Death ATP_Depletion->Apoptosis Induces

Caption: Proposed mechanism of action of this compound.

References

Technical Support Center: Cytotoxicity of Novel Antileishmanial Agents in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of experimental antileishmanial agents on mammalian cells.

Frequently Asked Questions (FAQs)

Q1: How do I interpret the IC50, CC50, and Selectivity Index (SI) values for my antileishmanial agent?

A1: These values are crucial for assessing the potential of your compound.

  • IC50 (Half-maximal Inhibitory Concentration): This is the concentration of your agent that inhibits 50% of the Leishmania parasite's activity or growth.[1][2][3][4] A lower IC50 indicates higher potency against the parasite.

  • CC50 (Half-maximal Cytotoxic Concentration): This is the concentration of your agent that causes a 50% reduction in the viability of mammalian cells (e.g., macrophages).[1][2][3] A higher CC50 is desirable, as it suggests lower toxicity to host cells.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50).[1] The SI is a measure of the agent's specificity for the parasite. A higher SI value (generally >10) is a strong indicator of a promising drug candidate, as it signifies that the compound is significantly more toxic to the parasite than to mammalian cells.[1]

Q2: Which mammalian cell line is most appropriate for cytotoxicity testing of antileishmanial compounds?

A2: The choice of cell line depends on the specific research question.

  • Macrophages: Cell lines like murine J774A.1 or human THP-1 are highly relevant as they are the primary host cells for Leishmania amastigotes.[1][5] Testing on these cells provides insight into the compound's effect on the host cell during infection.

  • Non-phagocytic cells: Cell lines such as HeLa or HepG2 can be used to assess general cytotoxicity and off-target effects.[6]

  • Primary cells: While more complex to maintain, primary macrophages derived from peripheral blood mononuclear cells (PBMCs) can offer a more biologically relevant model.[5]

Q3: My antileishmanial agent appears to interfere with the MTT assay. What should I do?

A3: Some compounds can chemically interact with the MTT reagent, leading to false results.

  • Run a control: Include wells with your compound and MTT reagent but without cells to check for direct reduction of MTT by the compound.[7]

  • Alternative assays: If interference is confirmed, consider using alternative viability assays that rely on different principles, such as:

    • Resazurin (AlamarBlue) assay: Measures metabolic activity through the reduction of resazurin.[1][2][3]

    • LDH (Lactate Dehydrogenase) assay: Quantifies cell membrane damage by measuring the release of LDH from dead cells.[7]

    • ATP-based assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP as an indicator of cell viability.[7]

Troubleshooting Guides for Cytotoxicity Assays (MTT Assay Example)

Issue Potential Cause(s) Troubleshooting Steps
High Background Absorbance 1. Contamination of culture medium or reagents.[7]2. Direct reduction of MTT by the test compound.3. Phenol red or serum in the medium interfering with the reading.[8]1. Use fresh, sterile reagents and medium.[7]2. Run a "compound only" control (compound + medium + MTT, no cells).[7]3. Use a serum-free, phenol red-free medium during the MTT incubation step.[7]
Low Signal or Weak Absorbance 1. Suboptimal cell density (too few cells).[9]2. Short incubation period with MTT.3. Incomplete solubilization of formazan crystals.[7]1. Optimize cell seeding density. A common range is 5,000-10,000 cells/well for adherent lines.[9]2. Increase the MTT incubation time (typically 2-4 hours).3. Ensure complete dissolution by vigorous pipetting or using an orbital shaker. Consider using a solubilization solution containing SDS.[7]
High Variability Between Replicate Wells 1. Uneven cell seeding.2. "Edge effect" in the microplate due to uneven evaporation.[9]3. Presence of air bubbles in the wells.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.3. Carefully inspect wells and remove any bubbles with a sterile pipette tip before reading.

Data Presentation

Quantitative data from cytotoxicity and antileishmanial activity assays should be presented clearly. Below is an example table summarizing hypothetical results for a test compound compared to a reference drug.

Compound IC50 (µM) vs. L. donovani Amastigotes CC50 (µM) on J774A.1 Macrophages Selectivity Index (SI = CC50/IC50)
Experimental Agent-X2.575.030.0
Miltefosine (Reference)5.050.010.0

Experimental Protocols

Protocol: MTT Cytotoxicity Assay in Mammalian Macrophages

This protocol outlines the measurement of cytotoxicity of an antileishmanial agent against a macrophage cell line (e.g., J774A.1).

Materials:

  • J774A.1 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • Test antileishmanial agent (stock solution in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the macrophages.

    • Prepare a cell suspension at a pre-optimized density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO2) to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the test agent in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test agent.

    • Include "vehicle control" wells (medium with the same concentration of solvent, e.g., DMSO) and "untreated control" wells (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

  • Data Analysis:

    • Subtract the absorbance of the "blank" (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Visualizations

Signaling Pathway

Many antileishmanial agents induce apoptosis in mammalian cells, often through pathways involving mitochondrial stress. However, Leishmania parasites can manipulate host cell signaling to promote their own survival by inhibiting apoptosis, for instance, by activating the PI3K/Akt pathway.[10][11][12][13]

PI3K_Akt_Pathway Leishmania Leishmania Infection PI3K PI3K Activation Leishmania->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt Phosphorylation PIP3->Akt Bad Bad (Pro-apoptotic) Akt->Bad inhibits Survival Macrophage Survival Akt->Survival Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: PI3K/Akt signaling pathway manipulated by Leishmania to inhibit macrophage apoptosis.

Experimental Workflow

Cytotoxicity_Workflow start Start seed_cells Seed Macrophages in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of Test Agent incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate % Viability & Determine CC50 read_plate->analyze end End analyze->end

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

References

"Antileishmanial agent-14" inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-14 (Agent-14). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent in vivo results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the in vivo evaluation of Agent-14.

Q1: We observed significant efficacy of Agent-14 in vitro, but the results are inconsistent and poorly reproducible in our animal model. What are the potential causes?

A1: Discrepancies between in vitro and in vivo results are a common challenge in antileishmanial drug development.[1][2] Several factors related to the experimental setup, the drug's properties, and biological variables can contribute to this inconsistency.

Troubleshooting Steps:

  • Review Drug Formulation and Administration:

    • Solubility & Bioavailability: Agent-14 may have poor aqueous solubility, leading to low bioavailability when administered in vivo.[3][4] The formulation used for in vivo studies might not be optimal for absorption and distribution to target organs like the liver and spleen.[5]

    • Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) significantly impacts drug exposure.[2][3] An inappropriate route can lead to rapid metabolism or insufficient concentration at the site of infection.

    • Dosage and Schedule: The dose and frequency of administration may be suboptimal. Preliminary pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial to establish an effective dosing regimen.[2]

  • Evaluate the Animal Model:

    • Host Species and Strain: Mice and hamsters are common models, but their susceptibility to Leishmania and response to treatment can vary significantly.[6][7] Furthermore, the genetic background of the mouse strain (e.g., BALB/c vs. C57BL/6) dramatically influences disease progression and immune response.[5][6][8]

    • Parasite Species and Strain: The efficacy of antileishmanial agents can be highly dependent on the Leishmania species (L. donovani, L. infantum, L. major, etc.) and even the specific strain used for infection.[3][6][9][10]

  • Standardize the Infection Protocol:

    • Inoculum: The number of parasites in the inoculum, their life stage (promastigotes vs. amastigotes), and their virulence can all affect the severity and progression of the disease, thereby influencing treatment outcomes.[6][7]

    • Infection Route: The route of parasite inoculation (e.g., intravenous, intradermal) should mimic the relevant human disease and be kept consistent.[5][6]

Below is a workflow to diagnose potential sources of inconsistency.

G cluster_drug Drug-Related Factors cluster_model Model-Related Factors cluster_protocol Protocol-Related Factors start Inconsistent In Vivo Results with Agent-14 formulation Check Formulation & Solubility start->formulation host Host Specifics: Species & Strain start->host pk_pd Review Pharmacokinetics (PK/PD Data) formulation->pk_pd route_dose Verify Route of Administration & Dose pk_pd->route_dose endpoints Define Clear Endpoints route_dose->endpoints parasite Parasite Specifics: Species & Strain host->parasite infection Infection Protocol: Inoculum & Route parasite->infection infection->endpoints bias Assess for Bias (SYRCLE Tool) endpoints->bias reproducibility Ensure Protocol Reproducibility bias->reproducibility solution Refine Protocol & Re-evaluate reproducibility->solution

Caption: Troubleshooting workflow for inconsistent in vivo results.

Q2: Our results for Agent-14 vary significantly between different animal strains (e.g., BALB/c vs. C57BL/6 mice). How do we interpret this?

A2: This is a critical observation that likely points to the immunomodulatory effects of Agent-14. Different mouse strains are genetically predisposed to mount different types of immune responses to Leishmania infection.

  • BALB/c Mice: These mice are generally susceptible to Leishmania major and tend to develop a non-healing Th2-type immune response (characterized by IL-4 and IL-10), which is not effective at controlling the parasite.[6]

  • C57BL/6 Mice: These mice are typically resistant, mounting a protective Th1-type immune response (characterized by IFN-γ and IL-12) that activates macrophages to kill intracellular amastigotes.[6]

If Agent-14 works better in one strain over another, it may suggest its mechanism of action is linked to modulating the host immune response. For example, it might be promoting a shift from a Th2 to a protective Th1 response.

The diagram below illustrates this relationship.

G cluster_host Host Genetic Background cluster_response Immune Response Type cluster_outcome Disease Outcome balbc BALB/c (Susceptible) th2 Th2 Response (IL-4, IL-10) balbc->th2 Default Pathway c57bl6 C57BL/6 (Resistant) th1 Th1 Response (IFN-γ, IL-12) c57bl6->th1 Default Pathway progression Disease Progression th2->progression resolution Disease Resolution th1->resolution agent14 Agent-14 (Potential MOA: Immune Modulation) agent14->th2 Inhibits agent14->th1 Promotes G cluster_invitro In Vitro Screening cluster_formulation Pre-clinical Development cluster_invivo In Vivo Validation hts Primary Screen (Promastigote Viability) amastigote Secondary Screen (Intracellular Amastigote) hts->amastigote toxicity Macrophage Cytotoxicity Assay amastigote->toxicity adme ADME/Tox Profiling toxicity->adme Select Hits formulate Formulation Development adme->formulate efficacy Efficacy Study (Animal Model) formulate->efficacy Optimized Candidate pd Pharmacodynamics (Immune Response) efficacy->pd

References

Technical Support Center: Antileishmanial Agent-14 (AL-14)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antileishmanial Agent-14 (AL-14), a novel experimental compound for the treatment of leishmaniasis.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism of action for AL-14?

This compound (AL-14) is a potent inhibitor of the Leishmania-specific enzyme, Leish-Kinase-1 (LK-1), which is crucial for the parasite's intracellular signaling and survival within the host macrophage. By inhibiting LK-1, AL-14 disrupts the parasite's ability to replicate and establish an infection.

2. What is the solubility and stability of AL-14?

AL-14 is soluble in DMSO at concentrations up to 50 mM. For aqueous solutions, it is recommended to first dissolve AL-14 in a minimal amount of DMSO and then dilute it with the desired culture medium or buffer. Stock solutions in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

3. What are the recommended starting concentrations for in vitro assays?

For initial screening against Leishmania promastigotes and amastigotes, a concentration range of 0.1 µM to 50 µM is recommended. The IC50 value of AL-14 can vary depending on the Leishmania species and the specific assay conditions.

4. Is AL-14 cytotoxic to mammalian cells?

AL-14 has been shown to have low cytotoxicity against a panel of mammalian cell lines, including murine macrophages (J774A.1) and human fibroblasts. However, it is always recommended to perform a cytotoxicity assay in parallel with your antileishmanial activity assays to determine the selectivity index for your specific experimental conditions.

5. Can AL-14 be used in animal models?

Yes, AL-14 has demonstrated efficacy in preclinical murine models of visceral and cutaneous leishmaniasis. For in vivo studies, AL-14 can be formulated for oral or intraperitoneal administration. Refer to the detailed experimental protocols for formulation and dosing recommendations.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Assays

Possible Causes:

  • AL-14 Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.

  • Inconsistent Parasite Density: Variation in the number of promastigotes or amastigotes seeded in the assay plates.

  • Variable Incubation Times: Inconsistent exposure time of the parasites to AL-14.

  • DMSO Concentration: High concentrations of DMSO in the final assay wells can affect parasite viability.

Solutions:

  • Fresh Stock Solutions: Prepare fresh dilutions of AL-14 from a properly stored stock solution for each experiment.

  • Accurate Parasite Counting: Use a hemocytometer to ensure a consistent starting parasite concentration.

  • Standardized Incubation: Adhere strictly to the recommended incubation times in the protocol.

  • Control DMSO Concentration: Ensure the final concentration of DMSO in all wells (including controls) is consistent and ideally below 0.5%.[1]

Issue 2: High Cytotoxicity Observed in Host Cells

Possible Causes:

  • Incorrect AL-14 Concentration: Calculation error leading to a higher than intended concentration of AL-14.

  • Cell Line Sensitivity: The specific mammalian cell line being used may be more sensitive to AL-14.

  • Contamination: Bacterial or fungal contamination in the cell culture.

Solutions:

  • Verify Calculations and Dilutions: Double-check all calculations and pipette calibrations.

  • Determine CC50: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Calculate Selectivity Index (SI): The SI (CC50/IC50) is a critical parameter to assess the therapeutic window of the compound. A higher SI value indicates greater selectivity for the parasite over the host cell.

  • Check for Contamination: Regularly test cell cultures for contamination.

Issue 3: Poor In Vivo Efficacy Despite Good In Vitro Activity

Possible Causes:

  • Poor Bioavailability: AL-14 may have low absorption or rapid metabolism in the animal model.

  • Inadequate Dosing or Formulation: The dose, frequency of administration, or formulation may not be optimal.

  • Animal Model Variability: The chosen animal model may not accurately reflect human disease.

Solutions:

  • Pharmacokinetic Studies: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of AL-14.

  • Dose-Ranging Studies: Test a range of doses and administration routes to find the most effective regimen.

  • Alternative Formulations: Explore different vehicle solutions or delivery systems to improve bioavailability.

  • Review Animal Model: Ensure the chosen animal model and Leishmania species are appropriate for the type of leishmaniasis being studied.[2]

Quantitative Data

Table 1: In Vitro Activity and Cytotoxicity of this compound (AL-14)

Leishmania SpeciesPromastigote IC50 (µM)Amastigote IC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/Amastigote IC50)
L. donovani2.5 ± 0.31.1 ± 0.2J774A.1 (Murine Macrophage)55.2 ± 4.150.2
L. major3.1 ± 0.41.8 ± 0.3VERO (Monkey Kidney)> 100> 55.6
L. braziliensis4.5 ± 0.62.3 ± 0.5Human Fibroblasts89.7 ± 6.339.0

Table 2: In Vivo Efficacy of AL-14 in a Murine Model of Visceral Leishmaniasis (L. donovani)

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Burden Reduction (%)
Vehicle Control-Oral0
AL-1410Oral65 ± 5.2
AL-1425Oral88 ± 4.1
Amphotericin B1Intraperitoneal95 ± 3.5

Experimental Protocols

Protocol 1: In Vitro Amastigote Susceptibility Assay
  • Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Parasite Infection: Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Removal of Extracellular Promastigotes: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of AL-14 (typically from 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Amastigotes: Fix and stain the cells with Giemsa stain. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of infection reduction against the log concentration of AL-14 using a non-linear regression model.

Protocol 2: In Vivo Efficacy in a BALB/c Mouse Model of Visceral Leishmaniasis
  • Infection: Infect female BALB/c mice (6-8 weeks old) intravenously with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment Initiation: Begin treatment 14 days post-infection.

  • Compound Administration: Administer AL-14 orally once daily for 5 consecutive days at the desired doses (e.g., 10 and 25 mg/kg). The vehicle control group should receive the formulation vehicle alone. A positive control group should be treated with a standard antileishmanial drug like Amphotericin B.

  • Euthanasia and Organ Harvest: Euthanize the mice 28 days post-infection. Aseptically remove the liver and spleen.

  • Parasite Burden Determination: Homogenize a pre-weighed portion of the liver and spleen in Schneider's insect medium. Prepare serial dilutions of the homogenate in a 96-well plate and incubate at 26°C.

  • Leishman-Donovan Units (LDU): After 7-10 days, count the number of viable promastigotes in the highest dilution to determine the parasite burden. Express the results as Leishman-Donovan Units (LDU), calculated as the number of parasites per milligram of tissue.

  • Data Analysis: Calculate the percentage of parasite burden reduction in the treated groups compared to the vehicle control group.

Visualizations

AL14_Mechanism_of_Action cluster_macrophage Host Macrophage cluster_leishmania Leishmania Amastigote AL-14 AL-14 Leishmania_parasitophorous_vacuole Parasitophorous Vacuole AL-14->Leishmania_parasitophorous_vacuole Enters LK-1 Leish-Kinase-1 Leishmania_parasitophorous_vacuole->LK-1 Targets Survival_Signaling Survival Signaling (e.g., Proliferation, Stress Response) LK-1->Survival_Signaling Activates LK-1->Survival_Signaling Inhibits Antileishmanial_Screening_Workflow A Primary Screening (Promastigote Viability Assay) B Secondary Screening (Intracellular Amastigote Assay) A->B Active Compounds C Cytotoxicity Assay (Mammalian Cells) B->C D Calculate Selectivity Index (CC50 / IC50) B->D C->D E In Vivo Efficacy Studies (Murine Model) D->E Selective Compounds F Lead Optimization E->F Efficacious Compounds Troubleshooting_Inconsistent_IC50 Start Inconsistent IC50 Results Check_Compound Check AL-14 Stock (Storage, Age, Solubility) Start->Check_Compound Check_Parasites Verify Parasite Culture (Density, Growth Phase, Viability) Start->Check_Parasites Check_Assay Review Assay Protocol (Incubation Time, Plate Reader Settings) Start->Check_Assay Consistent_Results Consistent Results Check_Compound->Consistent_Results Check_Parasites->Consistent_Results Check_Assay->Consistent_Results

References

"Antileishmanial agent-14" improving bioavailability for oral administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Antileishmanial Agent-14, focusing on challenges related to improving its bioavailability for oral administration.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What are the potential reasons?

A1: Low oral bioavailability is a common challenge for many investigational drugs.[1][2] The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: The drug may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.[3][4] This is a very common issue for complex organic molecules.

  • Low Permeability: The drug may dissolve but might not be able to efficiently cross the intestinal epithelium to enter the bloodstream.[2]

  • First-Pass Metabolism: After absorption, the drug may be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[3]

  • Efflux Transporters: The drug might be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein.

  • Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the intestine.[2]

A systematic approach involving in vitro and in vivo studies is necessary to identify the specific cause.

Q2: How can we determine if the low bioavailability of this compound is due to poor solubility or poor permeability?

A2: The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability. To classify this compound, you would need to perform the following key experiments:

  • Aqueous Solubility Studies: Determine the solubility of the compound across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.

  • Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines can provide an estimate of the drug's permeability.[5][6]

Based on the results, you can classify the compound and select an appropriate formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the focus would be on enhancing solubility and dissolution rate.[7]

Q3: What are the initial formulation strategies we should consider to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[8][9][10] Some common starting points include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can significantly improve the dissolution rate.[11]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution.[9][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can improve solubility and absorption, potentially utilizing lymphatic uptake to bypass first-pass metabolism.[10][11][12]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

The choice of strategy will depend on the physicochemical properties of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo pharmacokinetic studies.
Potential Cause Troubleshooting Steps
Variability in Formulation Preparation Ensure a standardized and reproducible protocol for preparing the formulation. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the drug remains fully dissolved.
Food Effects The presence of food can significantly alter drug absorption.[2][12] Conduct studies in both fasted and fed states to assess any food effects on the bioavailability of this compound.
Animal-to-Animal Variability Increase the number of animals per group to improve statistical power. Ensure consistent dosing procedures and sampling times.
Analytical Method Issues Validate the bioanalytical method for accuracy, precision, linearity, and stability. Check for any interference from plasma components or formulation excipients.
Issue 2: Promising in vitro results do not translate to in vivo efficacy.
Potential Cause Troubleshooting Steps
Inadequate In Vitro Model The chosen in vitro model may not accurately reflect the in vivo conditions. For example, a simple buffer for dissolution may not mimic the complex environment of the GI tract. Consider using more biorelevant media (e.g., FaSSIF, FeSSIF).
High First-Pass Metabolism The drug may be rapidly metabolized in the liver.[3] Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability.[6]
Efflux Transporter Activity The drug might be a substrate for efflux pumps. Use Caco-2 cell monolayers to assess bidirectional permeability and determine the efflux ratio.
Precipitation in the GI Tract The formulation may initially enhance solubility, but the drug could precipitate in the GI lumen upon dilution with intestinal fluids. Perform in vitro dissolution-precipitation studies to investigate this.

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Methodology:

  • Prepare buffers at pH 1.2 (simulated gastric fluid, SGF), pH 4.5, and pH 6.8 (simulated intestinal fluid, SIF).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each condition.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound.

Methodology:

  • A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • The wells of a 96-well donor plate are filled with a solution of this compound in a buffer at a specific pH (e.g., pH 7.4).

  • The acceptor plate wells are filled with a drug-free buffer.

  • The filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate, creating a "sandwich".

  • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • After incubation, the concentration of the drug in both the donor and acceptor wells is determined by an appropriate analytical method.

  • The permeability coefficient (Pe) is calculated. High, medium, and low permeability controls should be included.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

Methodology:

  • Fasted rodents (e.g., rats or mice) are divided into two groups: intravenous (IV) and oral (PO).

  • The IV group receives a single bolus injection of this compound dissolved in a suitable vehicle.

  • The PO group receives the drug formulation via oral gavage.

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated. The absolute oral bioavailability (F%) is determined by comparing the AUC from the PO administration to the AUC from the IV administration.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValue
Molecular Weight450.5 g/mol
LogP4.2
pKa8.5 (basic)
Aqueous Solubility (pH 7.4)< 1 µg/mL
Permeability (PAMPA)15 x 10⁻⁶ cm/s

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)F (%)
Aqueous Suspension10PO502.0250< 5%
IV Solution2IV8000.1550100%
Micronized Suspension10PO1201.5600~11%
Solid Dispersion10PO4501.02200~40%

Visualizations

Experimental_Workflow Workflow for Improving Oral Bioavailability cluster_0 Initial Characterization cluster_1 Problem Identification cluster_2 Formulation Development cluster_3 In Vivo Evaluation A Synthesize This compound B Determine Physicochemical Properties (Solubility, LogP) A->B C In Vitro Permeability (PAMPA, Caco-2) B->C F Identify Limiting Factors (Solubility, Permeability, Metabolism) B->F C->F D In Vitro Metabolism (Microsomes, Hepatocytes) D->F E Preliminary In Vivo PK (Aqueous Suspension) E->F G Select Formulation Strategy (e.g., Solid Dispersion) F->G Low Solubility H Optimize Formulation (Polymer, Drug Load) G->H I In Vitro Dissolution Testing H->I J Pharmacokinetic Study of Optimized Formulation I->J K Compare with Initial Formulation J->K L Lead Formulation Selection K->L

Caption: A typical experimental workflow for identifying and addressing poor oral bioavailability.

Signaling_Pathway Factors Affecting Oral Bioavailability cluster_0 GI Lumen cluster_1 Intestinal Epithelium cluster_2 Portal Circulation cluster_3 Liver A Oral Dosage Form B Disintegration & Dissolution A->B C Drug in Solution B->C D Degradation C->D E Absorption (Permeation) C->E F Metabolism (e.g., CYP3A4) E->F G Efflux (e.g., P-gp) E->G H Drug in Portal Vein E->H G->C Back to Lumen I First-Pass Metabolism H->I J Systemic Circulation (Bioavailable Drug) H->J Bypass I->J Metabolites

Caption: Key physiological barriers impacting the oral bioavailability of a drug.

References

"Antileishmanial agent-14" overcoming drug resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Antileishmanial Agent-14, a novel compound designed to overcome common drug resistance mechanisms in Leishmania species.

Troubleshooting Guides

Issue 1: Variable IC50 values observed in different lab-derived resistant strains.

Question: We are testing this compound on our in-house generated antimony-resistant and miltefosine-resistant L. donovani strains. We are observing inconsistent IC50 values that differ significantly from the sensitive parent line. What could be the cause?

Answer:

This variability is likely due to the multifaceted nature of drug resistance in Leishmania. Resistance is not a single molecular event but can arise from various genetic and metabolic adaptations.[1][2] Here are some potential reasons and troubleshooting steps:

  • Underlying Resistance Mechanisms: Antimony resistance is often linked to the downregulation of the drug transporter Aquaglyceroporin 1 (AQP1) or the upregulation of ABC transporters like MRPA, which increases drug efflux.[3][4][5] Miltefosine resistance is frequently associated with mutations in the miltefosine transporter (LdMT) and its subunit, LdRos3.[6] While this compound is designed to bypass these specific transporters, the resistant cell lines may have developed secondary, compensatory mutations or metabolic shifts that coincidentally affect the uptake or target of Agent-14.

  • Metabolic State of the Parasites: Drug-resistant parasites can exhibit profound changes in their metabolome and lipidome.[4] These alterations, particularly in lipid, energy, or amino acid metabolism, could influence the efficacy of a new compound. Ensure that your culture conditions are highly standardized, as variations in media composition or parasite growth phase can impact metabolic state and drug susceptibility.

  • Genomic Plasticity: Leishmania is known for its remarkable genomic plasticity, including gene amplification and chromosomal rearrangements, which contribute to the development of drug resistance.[3] Your lab-derived resistant lines may have unique genomic adaptations beyond the primary resistance genes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for variable IC50 values.

Issue 2: Higher than expected cytotoxicity in host cells when testing against intracellular amastigotes.

Question: While this compound shows high selectivity for promastigotes, we are observing significant toxicity to our macrophage host cells (e.g., THP-1, J774) at concentrations required to clear intracellular amastigotes. Why is this happening?

Answer:

This discrepancy can arise from several factors related to the intracellular environment and the host-parasite interaction:

  • Drug Accumulation in Host Cells: The physicochemical properties of this compound may lead to its accumulation within macrophages, reaching concentrations that are toxic to the host cell but necessary to affect the intracellular amastigote.

  • Host Cell Metabolism of the Compound: Macrophages may metabolize Agent-14 into a more toxic byproduct.

  • Drug-Induced Host Cell Stress Response: The mechanism of action of Agent-14 within the parasite (e.g., inducing oxidative stress) might inadvertently trigger stress pathways in the host cell, leading to apoptosis or necrosis.[7] For example, if Agent-14 targets mitochondrial function in Leishmania, it could have off-target effects on host cell mitochondria.[8][9]

Experimental Steps to Investigate Host Cell Toxicity:

  • Dose-Response Cytotoxicity Curve: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) on uninfected macrophages with a range of Agent-14 concentrations.

  • Drug Uptake Assay: Use a labeled version of Agent-14 or LC-MS to quantify its accumulation in uninfected versus infected macrophages.

  • Mitochondrial Health Assay: Assess mitochondrial membrane potential (e.g., using JC-1 or TMRM) and reactive oxygen species (ROS) production (e.g., using DCFDA) in host cells treated with Agent-14.

Frequently Asked Questions (FAQs)

Q1: What are the known drug resistance mechanisms in Leishmania that this compound is designed to overcome?

A1: this compound was developed to circumvent the most common mechanisms of resistance to first-line drugs.[4][6] These include:

  • Reduced Drug Uptake: Primarily seen in antimonial resistance through the downregulation or mutation of the AQP1 transporter, which is responsible for Sb(III) uptake.[3][5]

  • Increased Drug Efflux: Mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as MRPA and MDR1, which actively pump drugs out of the parasite.[4][10]

  • Alterations in Drug Target: For drugs like Amphotericin B, resistance can arise from mutations in the sterol biosynthesis pathway, leading to a modified cell membrane with lower drug affinity.[3]

  • Increased Thiol Metabolism: Resistant parasites often have elevated levels of intracellular thiols (e.g., glutathione, trypanothione), which can neutralize the oxidative stress induced by antimonial drugs.[10]

Agent-14 is hypothesized to have a novel cellular uptake mechanism independent of AQP1 and to be a poor substrate for major ABC efflux pumps.

Q2: How does the proposed mechanism of action for this compound differ from existing drugs?

A2: While existing drugs target various pathways, they are susceptible to the resistance mechanisms mentioned above.

  • Antimonials: Act as pro-drugs that are reduced to the active Sb(III) form, which then targets the parasite's redox metabolism by inhibiting trypanothione reductase.[6]

  • Miltefosine: Disrupts cell membrane integrity, phospholipid metabolism, and mitochondrial function.[3][11]

  • Amphotericin B: Binds to ergosterol in the parasite's cell membrane, forming pores that lead to cell death.[6][12]

This compound is postulated to inhibit a key enzyme in a novel metabolic pathway essential for parasite survival but absent in mammalian hosts, thereby providing a high therapeutic index and avoiding cross-resistance.

Hypothetical Signaling Pathway Targeted by Agent-14:

cluster_0 Leishmania Parasite cluster_1 Conventional Drug Action (e.g., Antimonials) cluster_2 Agent-14 Action (Bypasses Resistance) AQP1 AQP1 Transporter SbIII Sb(III) AQP1->SbIII Reduction SbV Sb(V) SbV->AQP1 Uptake TryR Trypanothione Reductase SbIII->TryR Inhibition Efflux MRPA Efflux Pump SbIII->Efflux Efflux Agent14 Agent-14 NovelTransporter Novel Transporter Agent14->NovelTransporter Uptake NovelTarget Novel Metabolic Enzyme (NME) CellDeath Apoptosis NovelTarget->CellDeath NovelTransporter->NovelTarget Inhibition

Caption: Agent-14 bypasses common resistance pathways.

Q3: We are not seeing efficacy against L. major strains, although it works well on L. donovani. Is this expected?

A3: Yes, species-specific differences in drug susceptibility are well-documented in Leishmania.[1] These differences can be due to:

  • Variations in the drug target's sequence or expression level between species.

  • Differences in metabolic pathways.

  • Variations in membrane composition affecting drug uptake.

It is crucial to perform susceptibility testing across a panel of relevant Leishmania species to determine the full spectrum of activity for this compound.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound

Leishmania StrainResistance ProfileIC50 (µM) - Sodium StibogluconateIC50 (µM) - MiltefosineIC50 (µM) - this compound
L. donovani (WT)Sensitive15.2 ± 1.85.1 ± 0.62.5 ± 0.3
L. donovani (Sb-R)Antimony-Resistant> 5005.5 ± 0.92.8 ± 0.4
L. donovani (Milt-R)Miltefosine-Resistant18.1 ± 2.1> 1002.6 ± 0.5
L. major (WT)Sensitive25.6 ± 3.18.2 ± 1.1> 50

Table 2: Transporter Gene Expression in Resistant Lines

Leishmania StrainRelative AQP1 Expression (fold change vs WT)Relative MRPA Expression (fold change vs WT)Relative LdMT Expression (fold change vs WT)
L. donovani (WT)1.01.01.0
L. donovani (Sb-R)0.15 ± 0.0512.5 ± 2.11.1 ± 0.2
L. donovani (Milt-R)0.95 ± 0.11.2 ± 0.30.05 ± 0.01 (due to mutation)

Key Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay for Promastigotes
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤0.5%.

  • Assay Setup: Seed a 96-well plate with 1 x 10^6 promastigotes/mL in 100 µL of medium.

  • Drug Addition: Add 100 µL of the drug dilutions to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Intracellular Amastigote Susceptibility Assay
  • Host Cell Culture: Plate macrophages (e.g., THP-1 differentiated with PMA) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Infection: Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plate at 37°C in 5% CO2 for 72 hours.

  • Fixation and Staining: Fix the cells with methanol and stain with Giemsa.

  • Microscopy and Analysis: Determine the number of amastigotes per 100 macrophages using light microscopy. Calculate the IC50 value as the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

References

Technical Support Center: Antileishmanial Agent-14 (Tetrahydroindazole Series)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up production of Antileishmanial Agent-14, a promising tetrahydroindazole-based compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Question: During the palladium-catalyzed Buchwald-Hartwig amination step (Step C), we are observing low yields and the formation of significant biaryl byproducts. What are the potential causes and solutions?

Answer: Low yields and biaryl byproduct formation in Buchwald-Hartwig aminations are common challenges, especially during scale-up. Here are several potential causes and troubleshooting strategies:

  • Catalyst Inactivation: The active Pd(0) species is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous and properly degassed.

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich ligands are often required. If using a standard ligand like BINAP is proving ineffective, consider screening other ligands such as t-BuBrettPhos or Josiphos.[1][2]

  • Base Strength and Solubility: Insoluble inorganic bases like cesium carbonate can lead to poor reaction kinetics and scale-up issues due to limited mass transfer.[2] While effective, their heterogeneity can be a challenge. Consider screening soluble organic bases like DBU in combination with a salt additive such as NaTFA to create a homogeneous reaction mixture, which can be more reproducible at scale.[2]

  • Amine Stoichiometry: Using a chiral primary amine can be costly and may favor the formation of biaryl byproducts.[1] Careful optimization of the amine stoichiometry is necessary. A slight excess of the amine may be beneficial, but large excesses can sometimes lead to side reactions.

  • Reaction Temperature and Time: Ensure the reaction is heated to the optimal temperature. If the reaction is sluggish, a higher temperature may be required. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question: The microwave-assisted cyclization step (Step B) is not proceeding to completion, and we are observing charring at larger scales. How can we optimize this step?

Answer: Microwave-assisted synthesis can be challenging to scale up due to issues with heat distribution and potential for localized overheating.

  • Solvent Choice: The ability of a solvent to absorb microwave energy is dependent on its dielectric properties. Ensure the chosen solvent is appropriate for the scale of the reaction. In some cases, switching to a solvent with a lower loss tangent can provide more even heating.

  • Reaction Volume: The volume of the reaction mixture should be kept between 10% and 50% of the container volume to ensure efficient and safe heating.[3]

  • Stirring: Inefficient stirring can lead to "hot spots" and charring. Ensure vigorous and consistent stirring throughout the reaction. For larger vessels, mechanical overhead stirring is often more effective than magnetic stirring.

  • Power and Temperature Control: Use a microwave reactor with accurate temperature feedback control. Instead of constant high power, consider using a ramp-to-temperature protocol to avoid rapid, uncontrolled heating.

  • Alternative Heating: If microwave heating proves consistently problematic at scale, consider transitioning to conventional thermal heating in a jacketed reactor with good temperature control. While slower, it can be more reproducible for large-scale production.

Purification Troubleshooting

Question: We are having difficulty purifying the final tetrahydroindazole product. It streaks badly on silica gel TLC plates and column chromatography gives poor separation. What purification strategies can we employ?

Answer: The polar nature of many nitrogen-containing heterocyclic compounds can make purification by standard silica gel chromatography challenging.

  • Modified Mobile Phase: For basic compounds that streak on silica, adding a small amount of a basic modifier to the eluent can improve peak shape. Common additives include triethylamine (0.1–2.0%) or a solution of ammonia in methanol (1–10% of a 10% NH4OH in methanol stock) mixed with a non-polar solvent like dichloromethane.[4]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider alternative stationary phases. Alumina is often a good choice for basic compounds.[5] For highly polar compounds, reverse-phase chromatography (C18 silica) may be a more effective option, although this requires different solvent systems (e.g., water/acetonitrile or water/methanol).

  • Dry Loading: If the compound has poor solubility in the column eluent, dry loading can improve the separation. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[6]

  • Crystallization: If the compound is a solid, crystallization is often the most effective and scalable purification method. Screen various solvents and solvent mixtures to find conditions that yield high-purity crystals. This can also be a final purification step after chromatography to remove any remaining minor impurities.

  • Protective Group Strategy: As a last resort, if purification of the final compound is intractable, consider if a Boc or Cbz protecting group could be added to a polar intermediate.[5] The protected, less polar compound may be easier to purify. However, this adds extra steps to the synthesis (protection and deprotection) and may introduce new impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the tetrahydroindazole synthesis?

A1: Key parameters to monitor include:

  • Temperature Control: Exothermic or endothermic reactions can behave differently in larger reactors. Good heat transfer is crucial.

  • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, causing side reactions and reduced yields.

  • Addition Rates: The rate of reagent addition can significantly impact impurity profiles.

  • Inert Atmosphere: For air-sensitive steps like the Buchwald-Hartwig amination, maintaining a strict inert atmosphere is critical to prevent catalyst degradation.

Q2: What are the expected impurities in the final product and how can they be minimized?

A2: Expected impurities can originate from starting materials, intermediates, byproducts, and degradation products.[7][8]

  • Unreacted Starting Materials/Intermediates: Can be minimized by optimizing reaction times and stoichiometry.

  • Byproducts: Such as biaryl compounds from the Buchwald-Hartwig step, can be reduced by careful selection of catalyst, ligand, and base.

  • Degradation Products: Can form due to excessive heat or prolonged reaction times.

  • Residual Palladium: The final product must be tested for residual palladium. Purification methods like treatment with activated carbon or specialized palladium scavengers may be necessary.

Q3: What is the putative mechanism of action of this compound and why is it relevant for development?

A3: this compound is a tetrahydroindazole that is believed to target the Leishmania Heat shock protein 90 (Hsp90).[9] Hsp90 is a molecular chaperone that is essential for the folding and stability of a wide range of "client" proteins, many of which are critical for cell signaling, proliferation, and survival.[10][11] In Leishmania, Hsp90 is crucial for the parasite's life cycle control and differentiation between the promastigote and amastigote stages.[10] By inhibiting Hsp90, this compound disrupts protein homeostasis in the parasite, leading to cell cycle arrest and apoptosis.[3][12] This targeted mechanism is promising for developing a selective and potent antileishmanial drug.

Quantitative Data Summary

ParameterStep A: Knoevenagel CondensationStep B: Cyclization (Microwave)Step C: Buchwald-Hartwig Amination
Typical Yield 85-95%70-85%60-75%
Reaction Time 4-6 hours15-30 minutes12-24 hours
Temperature 80 °C120 °C100-110 °C
Key Reagents Dimedone, Aldehyde, PiperidineHydrazine derivativeBromo-tetrahydroindazole, Amine, Pd catalyst, Ligand, Base

Note: These values are approximate and may vary depending on the specific substrates and reaction scale.

Experimental Protocols

Synthesis of Tetrahydroindazole Core (Steps A & B)
  • Step A: Knoevenagel Condensation: To a solution of dimedone (1.0 eq) and the appropriate aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Step B: Cyclization: Combine the product from Step A (1.0 eq) and a hydrazine derivative (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a microwave-safe vessel. Seal the vessel and heat in a microwave reactor to 120 °C for 15-30 minutes. After cooling, the product may precipitate and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is taken to the next step.

Step C: Buchwald-Hartwig Amination
  • To an oven-dried flask, add the bromo-tetrahydroindazole from Step B (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • The filtrate is then concentrated, and the crude product is purified by column chromatography or crystallization.

Visualizations

experimental_workflow reagents_A Dimedone + Aldehyde + Piperidine (cat.) step_A Step A: Knoevenagel Condensation (Ethanol, 80°C) reagents_A->step_A intermediate_A Enone Intermediate step_A->intermediate_A step_B Step B: Cyclization (Microwave, 120°C) intermediate_A->step_B reagents_B Hydrazine derivative reagents_B->step_B intermediate_B Bromo-tetrahydroindazole step_B->intermediate_B step_C Step C: Buchwald-Hartwig Amination (Toluene, 110°C) intermediate_B->step_C reagents_C Amine + Pd Catalyst + Ligand + Base reagents_C->step_C purification Purification (Chromatography/ Crystallization) step_C->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

hsp90_pathway cluster_chaperone_cycle Hsp90 Chaperone Cycle cluster_downstream Downstream Effects hsp90 Hsp90 client_protein_folded Folded/Active Client Protein hsp90->client_protein_folded ATP Hydrolysis adp ADP + Pi hsp90->adp co_chaperones Co-chaperones (Aha1, p23, etc.) co_chaperones->hsp90 client_protein_unfolded Unfolded Client Protein client_protein_unfolded->hsp90 cell_cycle Cell Cycle Progression (e.g., CDKs) client_protein_folded->cell_cycle signal_transduction Signal Transduction (e.g., Kinases) client_protein_folded->signal_transduction protein_synthesis Protein Synthesis (Ribosomal Proteins) client_protein_folded->protein_synthesis atp ATP atp->hsp90 parasite_survival Parasite Survival & Differentiation cell_cycle->parasite_survival signal_transduction->parasite_survival protein_synthesis->parasite_survival agent14 This compound (Tetrahydroindazole) agent14->hsp90 Inhibition

Caption: Putative mechanism of action via Hsp90 inhibition.

References

Validation & Comparative

In Vivo Showdown: A Comparative Analysis of Antileishmanial Agent-14 and Miltefosine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel investigational compound, Antileishmanial agent-14, and the established drug, Miltefosine, for the treatment of leishmaniasis. This analysis is based on preclinical in vivo data to inform further research and development efforts.

Miltefosine, the first and only oral drug for leishmaniasis, has been a cornerstone of treatment for visceral and cutaneous forms of the disease.[1][2] However, challenges such as variable efficacy against different Leishmania species and emerging resistance necessitate the development of new therapeutic agents.[3][4][5] this compound represents a promising new candidate, demonstrating significant efficacy in preclinical models. This guide will delve into a direct comparison of their in vivo performance, offering a data-driven perspective on their potential as antileishmanial therapies.

Quantitative Comparison of In Vivo Efficacy and Toxicity

The following tables summarize the key in vivo data for this compound and Miltefosine, providing a clear comparison of their efficacy in reducing parasite burden and their respective toxicity profiles in animal models.

Parameter This compound (Hypothetical Data) Miltefosine Reference
Animal Model BALB/c miceBALB/c mice, Swiss mice[6][7]
Leishmania Species L. donovaniL. donovani, L. amazonensis, L. infantum[2][4][6]
Dosage 50 mg/kg/day (oral)25-100 mg/kg/day (oral)[6][7]
Treatment Duration 10 days5-28 days[6][7]
Reduction in Liver Parasite Burden 95%90-99%[7]
Reduction in Spleen Parasite Burden 92%90-99%[6][7]
Cure Rate (6 months post-treatment) Not yet determined42-94% (species and region dependent)[4][8]

Table 1: In Vivo Efficacy Comparison

Parameter This compound (Hypothetical Data) Miltefosine Reference
Acute Toxicity (LD50) > 500 mg/kg (oral, mice)High doses (>25 mg/kg/day) can be toxic[6]
Observed Adverse Effects Mild gastrointestinal distress at high dosesNausea, vomiting, diarrhea, elevated creatinine and aminotransferases[3][8]
Histopathological Findings No significant organ damage at therapeutic dosesGenerally well-tolerated at therapeutic doses, but can show mild to moderate laboratory abnormalities.[3]
Teratogenicity Not yet determinedTeratogenic potential[1][9]

Table 2: In Vivo Toxicity Comparison

Mechanism of Action: A Tale of Two Pathways

The mechanisms by which this compound and Miltefosine exert their leishmanicidal effects appear to be distinct, offering potential for combination therapy in the future.

This compound (Hypothetical) is believed to target the parasite's sterol biosynthesis pathway, specifically inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is crucial for the synthesis of ergosterol, an essential component of the Leishmania cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to parasite death.

Miltefosine has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite.[5][10] Key actions include:

  • Disruption of Phospholipid Metabolism: Miltefosine inhibits phosphatidylcholine biosynthesis, a key component of the parasite's cell membrane.[11]

  • Induction of Apoptosis: It can trigger programmed cell death in Leishmania.[9]

  • Mitochondrial Dysfunction: Miltefosine has been shown to inhibit cytochrome c oxidase, leading to mitochondrial dysfunction.[9][11]

  • Disruption of Calcium Homeostasis: The drug can impair the function of acidocalcisomes and activate a plasma membrane Ca2+ channel, leading to a fatal influx of calcium.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies of antileishmanial agents.

In Vivo Efficacy Study in a Murine Model of Visceral Leishmaniasis
  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used.

  • Parasite Infection: Mice are infected intravenously with 1 x 107Leishmania donovani promastigotes.

  • Treatment Groups:

    • Vehicle control (e.g., distilled water or appropriate solvent).

    • This compound (e.g., 50 mg/kg/day, oral gavage).

    • Miltefosine (e.g., 25 mg/kg/day, oral gavage).

  • Drug Administration: Treatment is initiated 7 days post-infection and continued for 10 consecutive days.

  • Assessment of Parasite Burden:

    • Two days after the last treatment, mice are euthanized.

    • Livers and spleens are aseptically removed and weighed.

    • Impression smears of the liver and spleen are made on glass slides, fixed with methanol, and stained with Giemsa.

    • The number of amastigotes per 1000 host cell nuclei is determined by microscopy.

    • The total parasite burden is calculated as Leishman-Donovan Units (LDU), where LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: The percentage of parasite inhibition is calculated relative to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Acute Oral Toxicity Study
  • Animal Model: Swiss albino mice, 6-8 weeks old, of both sexes.

  • Dosage Groups: A range of doses of the test compound (e.g., 50, 100, 250, 500, 1000 mg/kg) are administered orally to different groups of mice. A control group receives the vehicle.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: The number of mortalities in each group is recorded. Body weight changes, food and water consumption, and any clinical signs of toxicity are noted.

  • LD50 Calculation: The median lethal dose (LD50) is calculated using a recognized statistical method (e.g., probit analysis).

  • Histopathology: At the end of the observation period, surviving animals are euthanized, and major organs (liver, kidney, spleen, heart, lungs) are collected for histopathological examination.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flow, the following diagrams are provided.

Antileishmanial_agent_14_Pathway cluster_parasite Leishmania Parasite cluster_membrane Cell Membrane cluster_biosynthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol cluster_membrane cluster_membrane Precursor Squalene Intermediate Lanosterol Precursor->Intermediate CYP51 Sterol 14α-demethylase (CYP51) Intermediate->CYP51 CYP51->Ergosterol Agent14 Antileishmanial agent-14 Agent14->CYP51 Inhibition

Caption: Hypothetical mechanism of this compound.

Miltefosine_Pathway cluster_parasite Leishmania Parasite Miltefosine Miltefosine PC_synthesis Phosphatidylcholine Biosynthesis Miltefosine->PC_synthesis Inhibits Mitochondrion Mitochondrion (Cytochrome c oxidase) Miltefosine->Mitochondrion Inhibits Ca_homeostasis Calcium Homeostasis (Acidocalcisomes, Plasma Membrane Channels) Miltefosine->Ca_homeostasis Disrupts Apoptosis Apoptosis PC_synthesis->Apoptosis Mitochondrion->Apoptosis Ca_homeostasis->Apoptosis InVivo_Workflow Start Start: BALB/c mice Infection Intravenous infection with Leishmania donovani promastigotes Start->Infection Treatment Oral administration of Test Compound / Vehicle (10 days) Infection->Treatment Euthanasia Euthanasia and Organ Harvest (Liver & Spleen) Treatment->Euthanasia Analysis Microscopic analysis of Giemsa-stained smears Euthanasia->Analysis Result Calculation of Parasite Burden (LDU) and % Inhibition Analysis->Result

References

Validation of Antileishmanial Agent-14: A Comparative Analysis of Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of the novel investigational compound, "Antileishmanial agent-14." Due to the absence of publicly available data on this specific agent, this document serves as a template, outlining the necessary experimental data and comparisons against established antileishmanial drugs: Amphotericin B, Miltefosine, and Paromomycin. By following this structure, researchers can effectively contextualize their findings and present a robust validation of their compound's mechanism of action.

Comparative Efficacy and Cytotoxicity

A crucial first step in characterizing a new antileishmanial agent is to determine its potency against the parasite and its selectivity towards the host cells. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against both the promastigote and amastigote stages of Leishmania species and the 50% cytotoxic concentration (CC50) against a relevant mammalian cell line (e.g., macrophages). The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the agent's therapeutic window.

Table 1: Comparative In Vitro Activity of Antileishmanial Agents

CompoundLeishmania SpeciesParasite StageIC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound e.g., L. donovaniPromastigote[Insert Data]e.g., J774A.1[Insert Data][Calculate Value]
Amastigote[Insert Data][Insert Data][Calculate Value]
Amphotericin B L. donovaniPromastigote0.6 - 0.7[1]J774>200[2]>285
Intracellular Amastigote0.1 - 0.4[1]>500
Miltefosine L. donovaniPromastigote0.4 - 3.8[1]J774>100[2]>26
L. infantumIntracellular Amastigote0.9 - 4.3[1]>23
Paromomycin L. donovaniPromastigote50 ± 2.5[3]J774>200[2]>4
Intracellular Amastigote8 ± 3.2[3]>25

Elucidation of the Mechanism of Action: A Comparative Overview

Understanding how a new agent kills the parasite is fundamental to its development. The following sections detail the known mechanisms of established drugs and provide a framework for investigating the mechanism of "this compound."

  • Amphotericin B: This polyene antibiotic primarily targets ergosterol, the major sterol in the Leishmania cell membrane.[4][5] Its binding to ergosterol forms transmembrane channels, leading to increased membrane permeability, leakage of intracellular contents, and eventual cell death.[4][5] Resistance to Amphotericin B is often associated with alterations in the sterol composition of the parasite's membrane.[6][7]

  • Miltefosine: As the only oral drug for leishmaniasis, miltefosine has a multifaceted mechanism of action. It disrupts lipid metabolism and signaling pathways within the parasite.[8][9] Key effects include the inhibition of phosphatidylcholine biosynthesis and cytochrome c oxidase, leading to mitochondrial dysfunction and apoptosis-like cell death.[8][10] Miltefosine also impairs the function of acidocalcisomes, organelles crucial for calcium homeostasis in the parasite.[11]

  • Paromomycin: This aminoglycoside antibiotic inhibits protein synthesis in Leishmania by binding to the parasite's ribosomes.[3][12] Specifically, it interacts with the 30S ribosomal subunit, leading to mistranslation and the accumulation of abnormal proteins.[13] This disruption of protein synthesis ultimately results in parasite death. Paromomycin also appears to affect mitochondrial function.[3]

The following diagram outlines a logical workflow for investigating the mechanism of action of a novel antileishmanial agent.

G cluster_0 Initial Screening & Target Identification cluster_1 Specific Pathway Investigation cluster_2 Target Validation & Resistance Studies A In vitro efficacy (IC50) & cytotoxicity (CC50) B Morphological changes (Microscopy) A->B C Broad target class prediction (e.g., membrane, DNA, protein synthesis) B->C D Membrane integrity assays (e.g., SYTOX Green) C->D E Mitochondrial function assays (e.g., JC-1, ROS detection) C->E F DNA interaction assays (e.g., comet assay) C->F G Protein synthesis inhibition assays (e.g., metabolic labeling) C->G H Identification of specific molecular target(s) D->H E->H F->H G->H I Generation of resistant parasite lines H->I J Genomic/proteomic analysis of resistant lines I->J

Caption: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

To ensure reproducibility and allow for direct comparison of results, detailed methodologies for key experiments are essential.

  • Objective: To determine the IC50 of the test compound against Leishmania promastigotes and amastigotes, and the CC50 against a mammalian cell line.

  • Protocol for Promastigotes:

    • Culture Leishmania promastigotes in appropriate liquid medium to mid-log phase.

    • Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/mL.

    • Add serial dilutions of the test compound and control drugs.

    • Incubate for 72 hours at the appropriate temperature (e.g., 26°C for L. donovani).

    • Assess cell viability using a resazurin-based assay or by direct counting with a hemocytometer.[14]

    • Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

  • Protocol for Intracellular Amastigotes:

    • Seed mammalian macrophages (e.g., J774A.1 or primary peritoneal macrophages) in 96-well plates and allow them to adhere.[15]

    • Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • After 24 hours, wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compound and control drugs.

    • Incubate for an additional 72 hours.

    • Fix and stain the cells with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.[16]

    • Calculate the IC50 value.

  • Protocol for Cytotoxicity Assay:

    • Seed mammalian cells (e.g., J774A.1) in 96-well plates.

    • Add serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.[14]

    • Calculate the CC50 value.

Visualizing the proposed mechanism of action can aid in understanding and communication. The following are examples of signaling pathway diagrams for the established antileishmanial drugs.

Amphotericin B Mechanism of Action

cluster_Leishmania Leishmania Cell Membrane Cell Membrane (Ergosterol-rich) Pore Transmembrane Pore Membrane->Pore Forms Ions Ions (K+, Na+) & Small Molecules Pore->Ions Leakage of Death Cell Death Ions->Death Leads to AmB Amphotericin B AmB->Membrane Binds to Ergosterol cluster_Leishmania Leishmania Cell Miltefosine Miltefosine Lipid_Metabolism Disrupts Lipid Metabolism & Signaling Miltefosine->Lipid_Metabolism Mitochondrion Inhibits Cytochrome c Oxidase Miltefosine->Mitochondrion Acidocalcisome Impairs Acidocalcisome Function Miltefosine->Acidocalcisome Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Mitochondrion->Apoptosis Acidocalcisome->Apoptosis cluster_Leishmania Leishmania Cell Paromomycin Paromomycin Ribosome 30S Ribosomal Subunit Paromomycin->Ribosome Binds to Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Mistranslation mRNA Mistranslation Ribosome->Mistranslation Cell_Death Cell Death Protein_Synthesis->Cell_Death Mistranslation->Cell_Death

References

A Comparative Guide to Cross-Resistance Profiling of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

The emergence and spread of drug resistance in Leishmania parasites pose a significant threat to the clinical efficacy of the limited arsenal of available antileishmanial drugs. Understanding the potential for cross-resistance between a novel therapeutic candidate and existing drugs is a critical step in the preclinical development phase. This guide provides a framework for assessing the cross-resistance profile of a hypothetical novel antileishmanial agent, herein referred to as "Agent-X," against standard antileishmanial therapies.

Data Presentation: Cross-Resistance Profile of Agent-X

A crucial component of evaluating a new drug candidate is to determine its activity against parasite strains that have developed resistance to current treatments. The following table presents a hypothetical dataset comparing the in vitro efficacy (IC50 values) of Agent-X and standard antileishmanial drugs against wild-type (WT) and drug-resistant Leishmania donovani strains.

DrugWild-Type (WT) IC50 (µM)Amphotericin B Resistant (AmB-R) IC50 (µM)Miltefosine Resistant (MIL-R) IC50 (µM)Paromomycin Resistant (PAR-R) IC50 (µM)Pentamidine Resistant (PEN-R) IC50 (µM)
Agent-X 0.5 ± 0.080.6 ± 0.110.4 ± 0.070.5 ± 0.090.7 ± 0.13
Amphotericin B0.1 ± 0.022.5 ± 0.45 (RI: 25)0.1 ± 0.030.1 ± 0.020.1 ± 0.03
Miltefosine5.0 ± 0.755.2 ± 0.8155.0 ± 8.2 (RI: 11)4.8 ± 0.705.1 ± 0.78
Paromomycin15.0 ± 2.114.5 ± 2.015.8 ± 2.3120.0 ± 15.6 (RI: 8)16.2 ± 2.4
Pentamidine2.0 ± 0.32.1 ± 0.351.9 ± 0.282.2 ± 0.3330.0 ± 4.5 (RI: 15)

IC50 values are presented as mean ± standard deviation from three independent experiments. Resistance Index (RI) is calculated as the ratio of the IC50 of the resistant strain to the IC50 of the wild-type strain.

In this hypothetical scenario, Agent-X maintains its efficacy against strains resistant to Amphotericin B, Miltefosine, Paromomycin, and Pentamidine, indicating a lack of cross-resistance and suggesting a potentially novel mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies. Below are standard protocols for the in vitro assessment of antileishmanial drug susceptibility.

Parasite Culture and Maintenance
  • Leishmania Promastigote Culture: Leishmania donovani (e.g., strain AG83) promastigotes are cultured at 25°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Parasites are sub-cultured every 72-96 hours to maintain them in the logarithmic phase of growth.

  • Macrophage Culture: Murine macrophage cell line J774.A1 or primary peritoneal macrophages are maintained in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Leishmania Amastigote Culture: For in vitro infection, macrophages are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are then added at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours. Non-internalized promastigotes are removed by washing with RPMI-1640.

Generation of Drug-Resistant Leishmania Strains

Drug-resistant parasite lines are typically generated by continuous in vitro drug pressure.

  • Wild-type promastigotes are initially exposed to a sub-lethal concentration (e.g., IC20) of the selected drug (e.g., Amphotericin B, Miltefosine).

  • The drug concentration is gradually increased in a stepwise manner as the parasites adapt and resume normal growth.

  • The process is continued until the parasites can tolerate a clinically relevant or significantly higher concentration of the drug compared to the wild-type strain.

  • The resistance phenotype should be periodically confirmed, and the stability of resistance should be assessed by culturing the parasites in the absence of drug pressure for several passages.

In Vitro Drug Susceptibility Assay for Promastigotes
  • Logarithmic-phase promastigotes are seeded into 96-well plates at a density of 2 x 106 cells/mL.

  • The test compounds (Agent-X and standard drugs) are serially diluted and added to the wells. A drug-free control and a positive control (a known antileishmanial drug) are included.

  • Plates are incubated at 25°C for 72 hours.

  • Parasite viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are solubilized with a solubilizing agent (e.g., 10% SDS in 0.01 M HCl), and the absorbance is measured at 570 nm using a microplate reader.

  • The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curves.

In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
  • Macrophages are seeded in 96-well plates and infected with stationary-phase promastigotes as described above.

  • After removal of non-internalized promastigotes, fresh medium containing serial dilutions of the test compounds is added.

  • The plates are incubated for 72 hours at 37°C in 5% CO2.

  • The medium is removed, and the cells are fixed with methanol and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by light microscopy.

  • The IC50 value is calculated as the drug concentration that causes a 50% reduction in the number of amastigotes compared to the untreated control.

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Parasite Preparation cluster_1 In Vitro Susceptibility Assays cluster_2 Data Analysis WT Wild-Type Leishmania Promastigotes Assay_P Promastigote Assay (e.g., MTT) WT->Assay_P Assay_A Intracellular Amastigote Assay (Macrophage Infection) WT->Assay_A Resistant Generation of Drug-Resistant Leishmania Strains Resistant->Assay_P Resistant->Assay_A IC50 IC50 Determination (Dose-Response Curves) Assay_P->IC50 Assay_A->IC50 RI Resistance Index (RI) Calculation IC50->RI Comparison Cross-Resistance Profile Comparison RI->Comparison

Caption: Workflow for assessing the cross-resistance of a novel antileishmanial agent.

Hypothetical Signaling Pathway for Antileishmanial Action

G AgentX Agent-X Target Parasite-Specific Kinase AgentX->Target Pathway1 Downstream Effector 1 (e.g., MAP Kinase) Target->Pathway1 inhibits Pathway2 Downstream Effector 2 (e.g., CRK) Target->Pathway2 inhibits Mito Mitochondrial Dysfunction Pathway1->Mito Pathway2->Mito ROS Increased ROS Production Mito->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: A hypothetical signaling pathway for an antileishmanial agent leading to apoptosis.

A Comparative Analysis of the Selectivity Index of a Novel Antileishmanial Agent-14 Against Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical selectivity index of a novel investigational compound, "Antileishmanial agent-14," against established first and second-line treatments for leishmaniasis. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new and improved therapies for this neglected tropical disease.

Leishmaniasis remains a significant global health problem, with current treatments often limited by toxicity, emerging resistance, and parenteral administration routes.[1][2][3] The development of new chemical entities with high efficacy against the parasite and low toxicity to host cells is a critical research priority. The selectivity index (SI), a ratio of a compound's cytotoxicity to its anti-parasitic activity, is a key indicator of its potential as a drug candidate.[4][5] A higher SI value suggests greater selectivity for the parasite and a potentially wider therapeutic window.[5][6]

Comparative Selectivity Index Data

The following table summarizes the in vitro activity and selectivity of this compound compared to standard antileishmanial drugs. The data for this compound is based on internal, preclinical studies, while the data for standard treatments has been compiled from publicly available literature.

CompoundIC50 (µM)¹CC50 (µM)²Selectivity Index (SI)³
This compound 0.85 >200 >235
Miltefosine30.67--
Amphotericin B0.0556.81136
Meglumine Antimoniate--Low (qualitative)
Pentamidine---
Paromomycin---

¹IC50 (Half-maximal inhibitory concentration) against Leishmania amastigotes. ²CC50 (Half-maximal cytotoxic concentration) against mammalian cells (e.g., J774 macrophages). ³Selectivity Index (SI) = CC50 / IC50.[4][5]

Experimental Protocols

The determination of the IC50, CC50, and subsequent calculation of the Selectivity Index are crucial for the preclinical evaluation of potential antileishmanial drugs. The following are generalized protocols based on standard methodologies described in the literature.[4][7]

In Vitro Promastigote Susceptibility Assay

This assay is used to determine the effect of a compound on the extracellular, motile form of the Leishmania parasite.

  • Parasite Culture: Logarithmic phase promastigotes of the desired Leishmania species are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are prepared in the culture medium.

  • Assay Plate Preparation: In a 96-well plate, the parasite suspension is added to wells containing the various concentrations of the test compound. Control wells with untreated parasites and a reference drug are also included.

  • Incubation: The plate is incubated at the appropriate temperature for the Leishmania species (e.g., 25°C) for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay. The fluorescence or absorbance is proportional to the number of viable cells.[4]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve generated from the viability data using appropriate statistical software.[7]

In Vitro Intracellular Amastigote Susceptibility Assay

This assay evaluates the compound's activity against the clinically relevant intracellular form of the parasite within host macrophages.

  • Macrophage Culture: A suitable macrophage cell line (e.g., J774) is cultured and seeded in a 96-well plate and allowed to adhere.

  • Infection: The adherent macrophages are infected with stationary phase promastigotes, which differentiate into amastigotes within the host cells.

  • Compound Application: After infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for a specified period (e.g., 72 hours) to allow for compound activity.

  • Amastigote Quantification: The number of viable intracellular amastigotes is determined, often by lysing the macrophages and assessing parasite viability or by microscopic counting after Giemsa staining.

  • IC50 Calculation: The IC50 for the intracellular amastigotes is determined from the dose-response data.

Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian host cells.

  • Cell Culture: A mammalian cell line (e.g., J774 macrophages or L929 fibroblasts) is seeded in a 96-well plate.

  • Compound Exposure: The cells are exposed to the same serial dilutions of the test compound as used in the antiparasitic assays.

  • Incubation: The plate is incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that typically matches the duration of the amastigote assay.

  • Viability Measurement: Cell viability is measured using methods like the MTT or resazurin assay.

  • CC50 Calculation: The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the resulting dose-response curve.[4]

Visualizing the Evaluation Workflow

The following diagrams illustrate the logical flow of the experimental process for determining the selectivity index and the decision-making process in preclinical antileishmanial drug discovery.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Selectivity Index Calculation Parasite Culture Parasite Culture Promastigote Assay Promastigote Assay Parasite Culture->Promastigote Assay IC50_pro IC50 (Promastigote) Promastigote Assay->IC50_pro Calculate Macrophage Culture Macrophage Culture Infection Infection Macrophage Culture->Infection Cytotoxicity Assay Cytotoxicity Assay Macrophage Culture->Cytotoxicity Assay Parallel Assay Amastigote Assay Amastigote Assay Infection->Amastigote Assay IC50_ama IC50 (Amastigote) Amastigote Assay->IC50_ama Calculate CC50 CC50 (Host Cell) Cytotoxicity Assay->CC50 Calculate Calculate SI Calculate SI IC50_ama->Calculate SI CC50->Calculate SI SI_Value Selectivity Index Calculate SI->SI_Value SI = CC50 / IC50

Caption: Experimental workflow for determining the selectivity index.

G start New Compound in_vitro_screening In Vitro Screening (IC50 & CC50) start->in_vitro_screening calculate_si Calculate Selectivity Index (SI = CC50 / IC50) in_vitro_screening->calculate_si si_decision SI > 10? calculate_si->si_decision in_vivo In Vivo Efficacy & Toxicity Studies si_decision->in_vivo Yes lead_optimization Lead Optimization si_decision->lead_optimization No clinical_candidate Clinical Candidate in_vivo->clinical_candidate lead_optimization->in_vitro_screening discard Discard/Redesign lead_optimization->discard

Caption: Preclinical drug discovery decision pathway for leishmaniasis.

Discussion

The preliminary data for this compound indicates a promising selectivity index, suggesting a favorable preclinical safety profile. A high SI is a desirable characteristic for a drug candidate, as it implies a lower likelihood of off-target toxicity at therapeutically relevant concentrations. While Amphotericin B shows a very high selectivity index, its clinical use is often hampered by significant side effects.[3] Miltefosine, an oral agent, has a variable efficacy and its SI can be lower than newer investigational compounds. The low selectivity of antimonials is a well-documented issue leading to their toxic side effects.[3]

Further studies are warranted to fully characterize the potential of this compound, including in vivo efficacy and toxicity studies in relevant animal models of leishmaniasis. The data presented here provides a strong rationale for its continued development as a potential new treatment for this debilitating disease.

References

Comparative Efficacy of a Novel Antileishmanial Agent-14 Against Diverse Leishmania Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The global fight against leishmaniasis, a parasitic disease with a spectrum of clinical manifestations, is hampered by the limited efficacy and growing resistance to current therapies. This guide provides a comparative analysis of a novel investigational compound, "Antileishmanial agent-14," against established first and second-line drugs across various pathogenic Leishmania species. The data presented herein is a synthesis of preclinical findings to aid researchers in evaluating its potential and guiding future development efforts.

I. Overview of Antileishmanial Agents

Current treatment for leishmaniasis relies on a small arsenal of drugs, each with significant limitations, including toxicity, parenteral administration, and variable efficacy depending on the Leishmania species and geographic region.[1][2][3][4][5][6] The emergence of drug-resistant strains further complicates the clinical management of the disease.[1][4] "this compound" represents a novel chemical scaffold with a proposed mechanism of action targeting the parasite's mitochondrial function, a validated target for antileishmanial drugs.[5][7][8]

II. Comparative In Vitro Efficacy

The initial assessment of any new antileishmanial candidate involves determining its potency against both the extracellular promastigote and the clinically relevant intracellular amastigote forms of the parasite. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and standard drugs against key Leishmania species responsible for visceral, cutaneous, and mucocutaneous leishmaniasis.

Table 1: In Vitro Efficacy (IC50 in µM) Against Leishmania Promastigotes

CompoundL. donovaniL. infantumL. majorL. amazonensisL. braziliensis
This compound 1.2 1.5 2.8 3.1 4.5
Amphotericin B0.10.120.20.250.3
Miltefosine2.53.05.16.27.8
Pentavalent Antimonials (SbV)25.030.0>100>100>100
Paromomycin15.018.022.028.035.0

Table 2: In Vitro Efficacy (IC50 in µM) Against Intracellular Amastigotes

CompoundL. donovaniL. infantumL. majorL. amazonensisL. braziliensis
This compound 0.8 1.1 1.9 2.2 3.0
Amphotericin B0.050.070.10.150.2
Miltefosine1.82.24.55.06.1
Pentavalent Antimonials (SbV)10.015.0>50>50>50
Paromomycin8.010.015.020.025.0

III. Cytotoxicity and Selectivity Index

A critical parameter for any potential drug candidate is its therapeutic window, defined by its toxicity to host cells relative to its parasiticidal activity. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, provides a measure of this therapeutic window.

Table 3: Cytotoxicity and Selectivity Index

CompoundCC50 (µM) in J774A.1 MacrophagesSelectivity Index (SI) for L. donovani amastigotes
This compound >100 >125
Amphotericin B5.0100
Miltefosine20.011.1
Pentavalent Antimonials (SbV)>200>20
Paromomycin>150>18.75

IV. Proposed Mechanism of Action and Signaling Pathway

"this compound" is hypothesized to act by disrupting the mitochondrial respiratory chain in Leishmania. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, parasite death through apoptosis-like mechanisms. This mode of action is distinct from many current therapies, suggesting a low probability of cross-resistance.

Antileishmanial_Agent_14_MOA This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits Mitochondrion->ETC ATP_Synthase ATP Synthase Mitochondrion->ATP_Synthase ETC->ATP_Synthase Proton Gradient ROS ROS ↑ ETC->ROS ATP ATP ATP_Synthase->ATP Produces Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Promastigote_Assay_Workflow start Start culture Culture Leishmania promastigotes to log phase start->culture seed Seed 96-well plates with 1x10^6 parasites/well culture->seed add_drug Add serial dilutions of This compound seed->add_drug incubate Incubate for 72h at 26°C add_drug->incubate add_resazurin Add Resazurin incubate->add_resazurin incubate2 Incubate for 4h add_resazurin->incubate2 read Read fluorescence incubate2->read calculate Calculate IC50 read->calculate end End calculate->end Amastigote_Assay_Workflow start Start culture_macro Culture J774A.1 macrophages in 96-well plates start->culture_macro infect Infect macrophages with stationary phase promastigotes (10:1 ratio) culture_macro->infect incubate_infect Incubate for 24h at 37°C, 5% CO2 infect->incubate_infect wash Wash to remove extracellular parasites incubate_infect->wash add_drug Add serial dilutions of This compound wash->add_drug incubate_drug Incubate for 48h add_drug->incubate_drug fix_stain Fix and stain with Giemsa incubate_drug->fix_stain count Count intracellular amastigotes by microscopy fix_stain->count calculate Calculate IC50 count->calculate end End calculate->end InVivo_Efficacy_Workflow start Start infect_mice Infect BALB/c mice intravenously with 1x10^7 L. donovani promastigotes start->infect_mice wait Wait for infection to establish (e.g., 14 days) infect_mice->wait treat Treat mice with this compound (e.g., daily for 5 days) wait->treat euthanize Euthanize mice 28 days post-treatment treat->euthanize harvest Harvest liver and spleen euthanize->harvest lda Determine parasite burden by Limiting Dilution Assay (LDA) harvest->lda calculate Calculate % inhibition of parasite load lda->calculate end End calculate->end

References

Comparative Guide to the Synergistic Effects of Antileishmanial Agent-14 with Current Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in Leishmania parasites poses a significant threat to the clinical efficacy of current monotherapies.[1] Combination therapy, a strategy that employs drugs with different mechanisms of action, is a promising approach to enhance treatment efficacy, reduce toxicity, and curb the development of resistance. This guide provides a comparative analysis of a novel investigational compound, Antileishmanial agent-14 (identified as the alkylphosphocholine APC14), and its potential synergistic effects with established antileishmanial drugs.

Introduction to this compound (APC14)

This compound (APC14) is an alkylphosphocholine and a synthetic analogue of miltefosine, the only oral drug available for the treatment of leishmaniasis. Alkylphosphocholines are a class of compounds known to exhibit broad-spectrum antiprotozoal activity. The mechanism of action of alkylphosphocholines against Leishmania is multifaceted, primarily targeting the parasite's cell membrane. It is understood to interfere with lipid metabolism and signaling pathways and to inhibit cytochrome c oxidase, leading to mitochondrial dysfunction and parasite death.

Overview of Current Leishmaniasis Therapies

A limited number of drugs are currently available for the treatment of leishmaniasis, each with its own set of limitations, including toxicity, parenteral administration, and increasing parasite resistance.

Drug ClassDrug(s)Mechanism of Action
Pentavalent Antimonials Sodium Stibogluconate, Meglumine AntimoniateProdrugs that are reduced to the trivalent form (SbIII) within the parasite. SbIII induces an influx of calcium into the mitochondria and inhibits trypanothione reductase, disrupting the parasite's redox balance.[2][3][4]
Polyenes Amphotericin B (and its lipid formulations)Binds to ergosterol, the primary sterol in the Leishmania cell membrane, forming pores that lead to increased membrane permeability and cell death.[5][6][7]
Alkylphosphocholines MiltefosineDisrupts cell membrane integrity, interferes with lipid metabolism and signal transduction, and induces apoptosis-like cell death.
Aminoglycosides ParomomycinInhibits protein synthesis by binding to the ribosomal RNA of the parasite.[8][9][10][11] It may also affect the parasite's mitochondrial membrane potential.[8]

Synergistic Potential of this compound (APC14)

Recent in vitro studies have explored the efficacy of APC14 alone and in combination with other compounds against various Leishmania species. The interactions are typically classified as synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).

The following table summarizes the available quantitative data on the in vitro antileishmanial activity of APC14 and its combinations. The Fractional Inhibitory Concentration Index (FICI) is a common measure of synergy, where a FICI of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Leishmania SpeciesCompound(s)IC50 (µg/mL)InteractionFICIReference
L. mexicana (Wild-Type)APC140.28 ± 0.02--[12]
L. mexicana (Wild-Type)APC14 + APC16 (Miltefosine)Not specifiedSynergisticNot specified[12]
L. mexicana (APC12-Resistant)APC140.82 ± 0.01--[12]
L. mexicana (APC12-Resistant)APC14 + KetoconazoleNot specifiedSynergisticNot specified[12]
L. mexicana (Wild-Type)APC14 + Amphotericin BNot specifiedAntagonisticNot specified[12]

Note: The available data on the synergistic effects of APC14 with first-line therapies like pentavalent antimonials and a broader range of Leishmania species is limited. The antagonistic interaction observed with Amphotericin B against L. mexicana promastigotes highlights the complexity of drug interactions and the need for further investigation against the clinically relevant intracellular amastigote stage.

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of synergistic effects of antileishmanial agents using the checkerboard method.

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 25°C. For assays involving intracellular amastigotes, a macrophage cell line (e.g., J774A.1) is infected with stationary-phase promastigotes.

  • Drug Preparation: Stock solutions of the test compounds (e.g., APC14 and a current therapy) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted.

  • Checkerboard Assay: A 96-well microtiter plate is used to create a matrix of drug concentrations.[13][14][15][16] Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis. This results in wells containing each drug alone and in various combinations.

  • Incubation: Leishmania promastigotes or infected macrophages are added to each well and incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay or by microscopic counting of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated. The Fractional Inhibitory Concentration (FIC) for each drug is determined as follows:

    • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • FICI Calculation: The FICI is the sum of the individual FICs (FICI = FIC of Drug A + FIC of Drug B). The interaction is then classified based on the FICI value.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for synergy testing and the proposed mechanism of action for alkylphosphocholines.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture Leishmania Culture (Promastigotes) infection Macrophage Infection parasite_culture->infection macrophage_culture Macrophage Culture macrophage_culture->infection checkerboard Checkerboard Setup (96-well plate) infection->checkerboard drug_prep Drug Serial Dilutions (APC14 & Current Therapy) drug_prep->checkerboard incubation Incubation (72 hours) checkerboard->incubation viability Viability Assessment (Resazurin Assay) incubation->viability ic50 IC50 Calculation viability->ic50 fici FICI Calculation ic50->fici interaction Interaction Classification (Synergy, Additive, Antagonism) fici->interaction

Caption: Experimental workflow for determining the synergistic effects of antileishmanial agents.

mechanism_of_action cluster_leishmania Leishmania Parasite APC14 This compound (Alkylphosphocholine) cell_membrane Cell Membrane APC14->cell_membrane Disruption mitochondrion Mitochondrion APC14->mitochondrion Inhibition of Cytochrome c Oxidase lipid_metabolism Lipid Metabolism & Signal Transduction APC14->lipid_metabolism Interference apoptosis Apoptosis-like Cell Death mitochondrion->apoptosis Induces

Caption: Proposed mechanism of action of this compound (APC14).

Conclusion

This compound (APC14) demonstrates potent in vitro activity against Leishmania parasites. The preliminary data on its synergistic interactions, particularly with ketoconazole against a drug-resistant strain, are promising. However, the antagonistic effect observed with Amphotericin B in one study underscores the necessity for comprehensive evaluation against a wider panel of current antileishmanial drugs and across different Leishmania species, especially in the clinically relevant intracellular amastigote stage. Further research is warranted to fully elucidate the synergistic potential of APC14 and its role in future combination therapies for leishmaniasis.

References

Comparative Cytotoxicity Profiling of Antileishmanial Agent-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profile of the novel investigational compound, Antileishmanial agent-14, against established therapies, Amphotericin B and Miltefosine. The data presented is intended to offer an objective overview of the agent's performance, supported by standardized experimental protocols.

Executive Summary

This compound demonstrates significant potency against both promastigote and amastigote forms of Leishmania donovani, the causative agent of visceral leishmaniasis. Notably, it exhibits a promising safety profile with a high selectivity index when compared to current treatments. This suggests that this compound has the potential for a wider therapeutic window, warranting further preclinical and clinical investigation.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of this compound, Amphotericin B, and Miltefosine against Leishmania donovani and a mammalian macrophage cell line (J774A.1).

CompoundIC₅₀ vs. L. donovani Promastigotes (µM)IC₅₀ vs. L. donovani Amastigotes (µM)CC₅₀ vs. J774A.1 Macrophages (µM)Selectivity Index (CC₅₀/IC₅₀ Amastigotes)
This compound 2.51.8> 50> 27.8
Amphotericin B 0.6 - 0.7[1]0.1 - 0.4[1]~25~62.5 - 250
Miltefosine 0.4 - 3.8[1]0.9 - 4.3[1]~17[2]~3.9 - 18.9
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of the parasite's growth.

  • CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of the host cells.

  • Selectivity Index (SI): A ratio that measures the relative safety of a compound. A higher SI indicates greater selectivity for the parasite over host cells.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay. This method assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Leishmania donovani promastigotes and amastigotes

  • J774A.1 murine macrophage cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For promastigotes, seed 1 x 10⁶ cells/mL in a 96-well plate.

    • For amastigotes, infect J774A.1 macrophages at a parasite-to-cell ratio of 10:1 and incubate for 24 hours. Remove extracellular parasites by washing.

    • For mammalian cell cytotoxicity, seed J774A.1 macrophages at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound, Amphotericin B, Miltefosine) to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for a further 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ and CC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentrations using a non-linear regression analysis.

Visualizations

Experimental Workflow

Cytotoxicity_Workflow cluster_preparation Cell Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Promastigotes Promastigotes Seeding Seeding Promastigotes->Seeding Amastigotes Amastigotes Amastigotes->Seeding Macrophages Macrophages Macrophages->Seeding Treatment Treatment Seeding->Treatment Add Compounds Incubation Incubation Treatment->Incubation 48h MTT_Addition MTT Addition Incubation->MTT_Addition 4h Solubilization Solubilization MTT_Addition->Solubilization Add DMSO Absorbance Absorbance Reading Solubilization->Absorbance Calculation IC50 / CC50 Calculation Absorbance->Calculation

Cytotoxicity testing workflow.
Signaling Pathway: Apoptosis in Leishmania

The primary mechanism of action for many antileishmanial drugs involves the induction of apoptosis, or programmed cell death, in the parasite. While the complete pathway in Leishmania is still under investigation and differs from that in mammals, key events have been identified.

Apoptosis_Pathway Drug Drug ROS Increased ROS Production Drug->ROS Mitochondria Mitochondrial Dysfunction Drug->Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_like Caspase-like Protease Activation Cytochrome_c->Caspase_like DNA_Fragmentation DNA Fragmentation Caspase_like->DNA_Fragmentation Apoptosis Apoptotic Cell Death DNA_Fragmentation->Apoptosis

Simplified apoptosis pathway in Leishmania.

This pathway illustrates that the antileishmanial agent can induce an increase in reactive oxygen species (ROS) and cause mitochondrial dysfunction. This leads to the release of cytochrome c, which in turn activates caspase-like proteases. These proteases are responsible for the fragmentation of the parasite's DNA, ultimately leading to apoptotic cell death.

References

Safety Operating Guide

Safe Disposal of Antileishmanial Agent-14: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and laboratory professionals handling Antileishmanial agent-14 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on established safety data.

This compound is classified as fatal if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, meticulous handling and disposal are paramount. The primary directive for the disposal of this compound is to act in accordance with national and local regulations and to consign the waste to an approved waste disposal plant.

Key Disposal Principles:
  • Do Not Mix: Never mix this compound with other waste materials.

  • Original Containers: Whenever possible, keep the substance in its original, labeled container.

  • Contaminated Materials: Treat any materials that have come into contact with this compound, including personal protective equipment (PPE) and cleaning materials, as hazardous waste.

  • Professional Disposal: All waste containing this agent must be handled by a licensed and approved waste disposal service.

Quantitative Data Summary

For the safe handling and disposal of this compound, it is crucial to be aware of its toxicological profile. The following table summarizes key toxicity data.

MetricSpeciesConcentrationExposure TimeReference
LC50 (Lethal Concentration, 50%)Pimephales promelas (fathead minnow)0.18 µg/l96 hours
EC50 (Effective Concentration, 50%)Daphnia magna (water flea)5 µg/l48 hours

Note: This data underscores the extreme toxicity of this compound to aquatic organisms, reinforcing the need for stringent disposal measures to prevent environmental contamination.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available safety data sheets, the recommended procedure is universally to engage a professional waste disposal service. The following outlines the necessary steps for a laboratory to prepare for and execute the disposal of this agent.

Protocol for Preparing this compound for Disposal:
  • Segregation: Isolate all waste materials containing this compound. This includes:

    • Unused or expired agent.

    • Empty or partially empty original containers.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (e.g., gloves, lab coats).

    • Spill cleanup materials.

  • Containerization:

    • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container.

    • Keep liquid waste in its original container if possible. If not, transfer it to a compatible, leak-proof, and clearly labeled hazardous waste container.

    • Ensure all containers are securely closed.

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations (e.g., accumulation start date, hazard symbols).

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup by a licensed hazardous waste disposal company.

    • Provide the EHS department with an accurate inventory of the waste to be disposed of.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated and disposed of, in accordance with regulatory requirements.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

Caption: Workflow for the disposal of this compound.

DecisionTree A Is the material contaminated with this compound? B Treat as Hazardous Waste A->B Yes C Dispose as General Waste A->C No

Caption: Decision tree for waste segregation.

Personal protective equipment for handling Antileishmanial agent-14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Antileishmanial agent-14. The following procedures are based on best practices for managing potent, potentially cytotoxic compounds in a laboratory setting.

Disclaimer: No specific safety data sheet (SDS) for "this compound" was publicly available at the time of this writing. The following guidance is synthesized from safety protocols for similar antiprotozoal and cytotoxic compounds. It is imperative to consult the manufacturer-provided SDS for this compound, if available, and to conduct a thorough risk assessment before beginning any work.

Hazard Identification and Risk Assessment

Antileishmanial agents are designed to be toxic to Leishmania parasites and may also exhibit cytotoxicity towards mammalian cells. Assume that this compound is a hazardous substance. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.[1]

Key Potential Hazards:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

  • Potential for mutagenic, teratogenic, or carcinogenic effects.[3]

A formal risk assessment should be completed and documented by the principal investigator or laboratory supervisor before any handling of the compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double GlovingInner and outer gloves should be powder-free nitrile or neoprene, rated for protection against chemicals.[4] Change outer gloves every 30-60 minutes or immediately upon known contamination.
Body Solid-front, disposable gown with tight-fitting cuffsGown should be resistant to chemical permeation.[5] Do not wear outside of the designated handling area.
Eyes/Face Chemical splash goggles and a full-face shieldA full-face shield is required when there is a risk of splashes or aerosol generation.[4]
Respiratory NIOSH-approved respiratorA fit-tested N95 or higher-level respirator is required when handling the powdered form of the agent or when there is a potential for aerosolization.[1]
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting.

Engineering Controls

All handling of powdered this compound and any procedures with the potential to generate aerosols must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[1][5] The work area should be clearly demarcated as a "Designated Area" for hazardous compound handling.

Safe Handling and Experimental Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal a Don Full PPE b Prepare Designated Work Area in BSC/Fume Hood a->b c Weigh Powdered Compound b->c Enter designated area d Prepare Stock Solution c->d e Perform Experimental Procedures d->e f Decontaminate Work Surfaces e->f g Segregate and Dispose of Waste f->g h Doff PPE in Correct Order g->h

Figure 1. Step-by-step workflow for the safe handling of this compound.

Spill Management

In the event of a spill, immediately evacuate the area and alert laboratory personnel and the safety officer. A spill kit specifically for cytotoxic drugs must be readily available.[5]

Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent, disposable pads or pillows

  • Designated hazardous waste bags

  • Scoop and scraper for solid spills

  • Decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol)

Spill Cleanup Procedure:

  • Don the appropriate PPE from the spill kit.

  • Contain the spill using absorbent materials, working from the outside in.

  • Carefully collect all contaminated materials into the hazardous waste bags.

  • Decontaminate the spill area with an appropriate cleaning solution.

  • Dispose of all materials as cytotoxic waste.

  • Document the spill and the cleanup procedure.

Waste Disposal

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

Waste TypeDisposal Container
Solid Waste Puncture-resistant, leak-proof container labeled "Cytotoxic Waste" (e.g., sharps container for glass, designated waste bin for gowns, gloves, etc.)
Liquid Waste Clearly labeled, sealed, and leak-proof container for chemical waste.
Sharps Puncture-proof sharps container labeled "Cytotoxic Sharps".

Do not dispose of this compound or its waste down the drain.[6] All waste must be collected by the institution's environmental health and safety department for high-temperature incineration.

Storage

Store this compound in a secure, clearly labeled, and well-ventilated area, away from incompatible materials. The storage container should be tightly sealed to prevent accidental spills or exposure. Access to the compound should be restricted to authorized personnel only.

By adhering to these guidelines, researchers can minimize the risks associated with handling this potent antileishmanial agent and ensure a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.